Anticancer agent 95
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H32ClN5O3 |
|---|---|
Molecular Weight |
546.1 g/mol |
IUPAC Name |
N-(3-aminopropyl)-N-[1-(3-benzyl-7-chloro-4-oxoquinazolin-2-yl)-2-(dimethylamino)-2-oxoethyl]-4-methylbenzamide |
InChI |
InChI=1S/C30H32ClN5O3/c1-20-10-12-22(13-11-20)28(37)35(17-7-16-32)26(30(39)34(2)3)27-33-25-18-23(31)14-15-24(25)29(38)36(27)19-21-8-5-4-6-9-21/h4-6,8-15,18,26H,7,16-17,19,32H2,1-3H3 |
InChI Key |
POONXXSQQOXHCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CCCN)C(C2=NC3=C(C=CC(=C3)Cl)C(=O)N2CC4=CC=CC=C4)C(=O)N(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Quinazolinone Derivatives as Anticancer Agents
Quinazolinone is a heterocyclic chemical structure that forms the core of various compounds investigated for their therapeutic potential, including anticancer activity.[1][2][3][4][5] Rather than a single "Anticancer agent 95," this designation likely refers to one of many quinazolinone derivatives that have demonstrated cytotoxic effects against cancer cells.
Core Mechanism of Action
The anticancer activity of quinazolinone derivatives is multifaceted, arising from their ability to interfere with several crucial cellular processes. The primary mechanisms of action include:
-
Induction of Cell Death: Quinazolinone compounds have been shown to induce various forms of programmed cell death in cancer cells, including apoptosis, autophagy, ferroptosis, and pyroptosis.
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.
-
Inhibition of Key Signaling Pathways: Quinazolinone derivatives can target and inhibit critical signaling pathways that are often dysregulated in cancer, such as the EGFR and PI3K/Akt/mTOR pathways.
-
Tubulin Polymerization Inhibition: Some derivatives act as tubulin polymerization inhibitors, disrupting the formation of microtubules essential for cell division.
Experimental Protocols
General Protocol for Assessing Antiproliferative Activity (MTT Assay):
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the quinazolinone derivative for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Solubilization: The cells are incubated to allow for the formation of formazan crystals, which are then solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The results are used to calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Signaling Pathway
CT-95: A Mesothelin-Targeted Bispecific Antibody
CT-95 is a clinical-stage, fully humanized bispecific T-cell engager antibody being developed by Context Therapeutics. It is designed to treat solid tumors that express mesothelin (MSLN), a protein overexpressed in various cancers.
Core Mechanism of Action
CT-95 functions by redirecting the patient's own T-cells to recognize and eliminate cancer cells. Its mechanism is characterized by:
-
Dual Targeting: CT-95 has two binding domains: one that targets the CD3 receptor on the surface of T-cells and another that binds to mesothelin on tumor cells.
-
T-Cell Engagement: By simultaneously binding to a T-cell and a cancer cell, CT-95 forms a synapse that activates the T-cell to exert its cytotoxic activity directly against the tumor cell.
-
Overcoming Shed Mesothelin: A key feature of CT-95 is its design to bind to a membrane-proximal region of mesothelin, which is intended to minimize the "sink" effect of shed mesothelin fragments in the bloodstream that can otherwise interfere with antibody efficacy.
Quantitative Data
| Parameter | Value | Context |
| Median EC50 | 9.94 pM | T-cell activation (CD25 expression) in vitro against a panel of six human MSLN-expressing tumor cell lines. |
| Phase 1 Starting Dose | 0.1 µg/kg | Proposed first-in-human dose based on MABEL approach. |
| Phase 1 Cohort 3 Dosing | Priming dose: 0.18 µg/kg, Full dose: 0.6 µg/kg | Dosing for the third cohort in the ongoing Phase 1 clinical trial (NCT06756035). |
Experimental Protocols
Phase 1 Clinical Trial (NCT06756035) Design:
-
Study Design: An open-label, dose-escalation (Phase 1a) and dose-expansion (Phase 1b) study.
-
Patient Population: Patients with advanced solid tumors associated with mesothelin expression.
-
Intervention: CT-95 administered intravenously once weekly in 28-day cycles.
-
Primary Objectives: To determine the maximum tolerated dose (MTD) or recommended dose (RD) and to assess the incidence of treatment-emergent adverse events.
-
Secondary Objectives: To evaluate the overall response rate (ORR), progression-free survival (PFS), overall survival (OS), pharmacokinetics, and immunogenicity.
Signaling Pathway
TAI-95: A Hec1-Targeted Anticancer Compound
Core Mechanism of Action
-
Chromosomal Misalignment: The disruption of the Hec1-Nek2 complex leads to severe chromosomal misalignment during metaphase.
-
Apoptotic Cell Death: This mitotic catastrophe ultimately triggers apoptosis, a form of programmed cell death, in the cancer cells.
Quantitative Data
| Cell Line | GI50 (nmol/L) | Cancer Type |
| Breast Cancer Cell Lines (9 out of 11 tested) | 14.29 - 73.65 | Breast Cancer |
Data from in vitro studies on a panel of breast cancer cell lines.
Experimental Protocols
In Vivo Xenograft Model Protocol:
-
Cell Implantation: Human cancer cells (e.g., breast cancer cell lines) are implanted subcutaneously into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Tumor Measurement: Tumor volume is measured regularly using calipers throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised, and tissues may be collected for further analysis (e.g., histology, biomarker analysis).
Signaling Pathway
References
- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Review of quinazolinone scaffold as anticancer agents [wisdomlib.org]
- 4. Quinazolinone derivatives as potential anti‑tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Ispinesib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ispinesib (SB-715992) is a potent and selective, allosteric inhibitor of the kinesin spindle protein (KSP), a critical motor protein for the proper formation of the bipolar mitotic spindle during cell division. Its discovery marked a significant advancement in the development of antimitotic agents with a novel mechanism of action, distinct from traditional tubulin-targeting drugs like taxanes and vinca alkaloids. This technical guide provides an in-depth overview of the discovery, preclinical development, and clinical evaluation of ispinesib, with a focus on its mechanism of action, experimental validation, and quantitative data from key studies.
Introduction: Targeting Mitosis through Kinesin Spindle Protein
The kinesin spindle protein (KSP), also known as Eg5 or KIF11, is a member of the kinesin-5 subfamily of microtubule-based motor proteins.[1] KSP plays an essential role in the early stages of mitosis by hydrolyzing ATP to provide the force necessary to separate centrosomes and establish a bipolar spindle.[2] Inhibition of KSP leads to the formation of characteristic monopolar spindles, resulting in mitotic arrest and subsequent apoptotic cell death in proliferating cancer cells.[1] Because KSP's function is restricted to mitosis, it represents an attractive therapeutic target, with the potential for reduced neurotoxicity compared to microtubule-targeting agents that affect neuronal microtubules.[3]
Discovery and Preclinical Development
Ispinesib, a quinazolinone derivative, was identified through a high-throughput screening program by Cytokinetics and GlaxoSmithKline.[1] Subsequent chemical optimization led to a potent and selective inhibitor of the KSP motor domain.
Mechanism of Action
Ispinesib is an allosteric inhibitor that binds to a pocket on the KSP motor domain approximately 12 Å away from the ATP-binding site. It specifically binds to the KSP-ADP complex, preventing the release of ADP. This locks the motor protein in a state that is weakly bound to microtubules, thereby inhibiting its motor activity and preventing the conformational changes required for spindle pole separation. This leads to the formation of monopolar spindles, mitotic arrest, and ultimately, apoptosis.
In Vitro Activity
Ispinesib has demonstrated potent antiproliferative activity across a wide range of human cancer cell lines.
| Parameter | Value | Assay Condition | Reference |
| Ki app | 1.7 nM | Cell-free assay | |
| Binding Constant (Ki) | 0.6 nM | Not specified | |
| KSP ATPase IC50 | < 10 nM | Cell-free assay | |
| IC50 (Colo205, Colo201, HT-29, M5076, Madison-109, MX-1) | 1.2 - 9.5 nM | Cell proliferation assay | |
| GI50 (BT-474) | 45 nM | Cell proliferation assay | |
| GI50 (MDA-MB-468) | 19 nM | Cell proliferation assay | |
| Median IC50 (Pediatric Preclinical Testing Program panel) | 4.1 nM | Cell proliferation assay |
Table 1: In Vitro Potency of Ispinesib.
In Vivo Preclinical Efficacy
Ispinesib has shown significant antitumor activity in various preclinical xenograft models.
| Cancer Type | Xenograft Model | Dose and Schedule | Efficacy | Reference |
| Breast Cancer | MDA-MB-468 | 10 mg/kg, i.p., q4d x 3 | Complete regressions, tumor-free survivors | |
| MCF7 | 8 mg/kg, i.p., q4d x 3 | 92% Tumor Growth Inhibition (TGI), partial and complete regressions | ||
| BT-474 | 8 mg/kg, i.p., q4d x 3 | Regressions | ||
| Pediatric Tumors | Rhabdoid, Wilms, Ewing Sarcoma | 10 mg/kg, i.p., q4d x 3, repeated at day 21 | Maintained complete responses | |
| Pancreatic Cancer | MIAPaCa2 | Not specified | Significant reduction in tumor volume | |
| Colon Cancer | Colo 205 | 30 mg/kg, i.p. | Tumor growth delay |
Table 2: In Vivo Efficacy of Ispinesib in Xenograft Models.
Clinical Development
Ispinesib was the first KSP inhibitor to advance to clinical trials. A total of 16 clinical trials have been conducted, with 14 completed and 2 terminated. While showing a manageable safety profile, the efficacy as a single agent was limited.
Pharmacokinetics
In a pediatric Phase I study, the median terminal elimination half-life of ispinesib was 16 hours (range: 8-44 hours), and the plasma drug clearance was 5 L/hr/m² (range: 1-14 L/hr/m²). Human protein binding ranges from 81.1% to 96.2%.
Phase I Clinical Trials
Multiple Phase I studies established the safety profile and maximum tolerated dose (MTD) of ispinesib with different dosing schedules. The dose-limiting toxicity (DLT) was consistently neutropenia.
| Dosing Schedule | MTD | Dose-Limiting Toxicity | Reference |
| Once every 21 days | 18 mg/m² | Neutropenia | |
| Weekly x 3, every 28 days | 7 mg/m² | Neutropenia | |
| Days 1, 2, 3 every 21 days | 6 mg/m² | Neutropenia | |
| Days 1 and 15 every 28 days | 12 mg/m² | Grade 3 increased AST and ALT |
Table 3: Maximum Tolerated Doses of Ispinesib in Phase I Trials.
Phase II Clinical Trials
Phase II trials evaluated the efficacy of ispinesib as a monotherapy in various cancers.
| Cancer Type | Dose and Schedule | Objective Response Rate (ORR) | Other Efficacy Measures | Reference |
| Advanced Breast Cancer | 18 mg/m², q21d | 9% | Reductions in tumor size of 46% to 69% | |
| Advanced Breast Cancer (First Line) | 12 mg/m², d1 & d15 q28d | 7% (3 partial responses) | 60% stable disease | |
| Malignant Melanoma | 18 mg/m², q21d | 0% | 35% stable disease | |
| Recurrent/Metastatic Head and Neck Squamous Cell Carcinoma | 18 mg/m², q21d | 0% | 25% stable disease > 2 cycles | |
| Non-Small Cell Lung Cancer (Platinum-Refractory) | Not specified | Not sufficient to proceed to the next stage | - |
Table 4: Efficacy of Ispinesib in Phase II Monotherapy Trials.
The most common toxicities reported in clinical trials were reversible neutropenia, while neurotoxicities, alopecia, and significant gastrointestinal toxicities were notably absent.
Combination Therapy Trials
Ispinesib was also evaluated in combination with other chemotherapeutic agents.
| Combination Agent | Clinical Trial ID | Key Findings | Reference |
| Docetaxel | NCT00169520 | MTD: Ispinesib 10 mg/m² with docetaxel 60 mg/m². No apparent pharmacokinetic interaction. Stable disease observed in 7/24 patients. | |
| Capecitabine | NCT00119171 | A steady-state response was observed. | |
| Carboplatin | NCT0011136578 | A steady-state response was observed. |
Table 5: Ispinesib Combination Therapy Clinical Trials.
Despite some promising preclinical activity and a favorable safety profile, the clinical trials of ispinesib did not demonstrate conclusive evidence of benefit, and its development was ultimately discontinued.
Experimental Protocols
KSP ATPase Activity Assay
-
Principle: The ATPase activity of KSP is measured by quantifying the amount of ADP produced.
-
Method 1 (Pyruvate Kinase-Lactate Dehydrogenase Coupled Assay): The production of ADP is coupled to the oxidation of NADH, which is monitored by the change in absorbance at 340 nm.
-
Method 2 (Fluorescence-Based Assay): For lower enzyme concentrations, a more sensitive system using pyruvate kinase, pyruvate oxidase, and horseradish peroxidase is employed. This system couples ADP generation to the oxidation of Amplex Red to the fluorescent resorufin.
-
Data Analysis: The apparent inhibitor dissociation constant (Ki app) is determined from dose-response curves using the Morrison equation. The mode of inhibition is determined by measuring initial velocity at varying substrate and inhibitor concentrations and fitting the data to corresponding velocity equations.
Cell Proliferation Assay
-
Procedure: Cancer cell lines are plated in 96-well plates and treated with a range of ispinesib concentrations for 72-96 hours.
-
Measurement: Cell growth is quantified using assays such as CellTiter-Glo, which measures ATP levels as an indicator of cell viability, or DIMSCAN, a fluorescence-based digital image microscopy system.
-
Data Analysis: The IC50 or GI50 value, the concentration of drug that results in 50% inhibition of cell growth relative to control, is calculated.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., SCID or nude mice) are implanted subcutaneously with human tumor cells.
-
Treatment: Once tumors reach a specified size, mice are treated with ispinesib, typically administered intraperitoneally (i.p.) on a defined schedule (e.g., every 4 days for 3 doses).
-
Efficacy Evaluation: Tumor volume is measured regularly to assess tumor growth inhibition. Other measures of efficacy include the number of partial and complete regressions and the number of tumor-free survivors at the end of the study.
-
Pharmacodynamic Analysis: Tumor tissues can be collected at various time points to analyze biomarkers of mitosis (e.g., phospho-histone H3) and apoptosis (e.g., cleaved caspase-3) by methods like immunohistochemistry.
Visualizations
Signaling Pathway
Caption: Mechanism of action of Ispinesib, leading to mitotic arrest.
Experimental Workflow
Caption: The discovery and development workflow of Ispinesib.
Conclusion
Ispinesib was a pioneering investigational drug that validated the kinesin spindle protein as a viable target for cancer therapy. Its development provided a wealth of knowledge regarding the mechanism of KSP inhibition, the potential for a better safety profile compared to traditional antimitotics, and the challenges of translating potent preclinical activity into robust clinical efficacy. Although the clinical development of ispinesib was discontinued due to insufficient single-agent efficacy, the insights gained have paved the way for the development of other KSP inhibitors and novel therapeutic strategies targeting mitosis. The comprehensive data and methodologies presented in this guide serve as a valuable resource for researchers in the ongoing pursuit of more effective and safer cancer treatments.
References
- 1. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of the kinesin spindle protein inhibitor ispinesib (SB-715992) in models of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase I trial of ispinesib, a kinesin spindle protein inhibitor, with docetaxel in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Target Validation of Anticancer Agent 95 in Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery and development of novel anticancer agents are paramount to advancing oncology treatment. A critical phase in this process is target validation, which provides the necessary evidence that a specific biological molecule is directly engaged by a drug candidate and is responsible for its therapeutic effect.[1][2][3] This technical guide provides a comprehensive overview of the target validation process for the hypothetical novel anticancer agent, "Anticancer Agent 95" (AC-95). For the purpose of this guide, AC-95 is conceptualized as a potent and selective inhibitor of the PI3K/AKT/mTOR signaling pathway, a frequently dysregulated cascade in various human cancers.[4][5] This pathway plays a crucial role in cell growth, proliferation, survival, and metabolism.
Section 1: Quantitative Data Summary
The efficacy of AC-95 has been evaluated through a series of in vitro and in vivo studies to quantify its activity against its intended target and its broader anticancer effects.
Table 1.1: In Vitro Efficacy of AC-95
This table summarizes the in vitro potency of AC-95 in enzymatic and cell-based assays. IC50 (half-maximal inhibitory concentration) values represent the concentration of AC-95 required to inhibit 50% of the target enzyme's activity. GI50 (half-maximal growth inhibition) values indicate the concentration needed to inhibit the growth of cancer cell lines by 50%.
| Assay Type | Target/Cell Line | Parameter | Value (nM) |
| Enzymatic Assay | Recombinant PI3Kα | IC50 | 5.2 |
| Recombinant mTORC1 | IC50 | 8.7 | |
| Cell-Based Assay | MCF-7 (Breast Cancer) | GI50 | 25.4 |
| HCT116 (Colon Cancer) | GI50 | 32.1 | |
| A549 (Lung Cancer) | GI50 | 45.8 |
Table 1.2: In Vivo Efficacy of AC-95 in Xenograft Models
This table presents the in vivo anticancer activity of AC-95 in immunodeficient mice bearing human tumor xenografts. Tumor Growth Inhibition (TGI) is a key metric for assessing the agent's effectiveness in a living organism. Patient-derived xenograft (PDX) models, which involve implanting fresh tumor cells from patients into mice, offer a more clinically relevant preclinical tool.
| Xenograft Model | Cancer Type | Dosing Regimen | TGI (%) |
| MCF-7 CDX | Breast Cancer | 50 mg/kg, oral, daily | 65% |
| HCT116 CDX | Colon Cancer | 50 mg/kg, oral, daily | 58% |
| Breast Cancer PDX-1 | Breast Cancer | 50 mg/kg, oral, daily | 72% |
| Colon Cancer PDX-2 | Colon Cancer | 50 mg/kg, oral, daily | 68% |
Section 2: Key Experimental Protocols
Detailed methodologies for the core experiments cited in this guide are provided below. These protocols are fundamental to the target validation of AC-95.
Western Blotting for Target Modulation
Objective: To determine if AC-95 inhibits the phosphorylation of downstream targets of the PI3K/AKT/mTOR pathway in cancer cells.
Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7) and allow them to adhere overnight. Treat the cells with varying concentrations of AC-95 or a vehicle control (DMSO) for a specified time (e.g., 2 hours).
-
Lysate Preparation: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., p-AKT, p-S6K) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for the total protein (e.g., total AKT, total S6K) and a loading control (e.g., GAPDH) to ensure equal protein loading.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct binding of AC-95 to its target protein within intact cells by assessing ligand-induced thermal stabilization.
Protocol:
-
Cell Treatment: Treat intact cells with AC-95 or a vehicle control for a sufficient time to allow for compound uptake and target engagement (e.g., 1 hour at 37°C).
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes), followed by cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or other appropriate methods.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein remaining at each temperature using Western blotting or other protein quantification methods. A positive result is indicated by a shift in the melting curve to a higher temperature in the AC-95-treated samples.
CRISPR-Cas9 Mediated Target Knockout
Objective: To validate that the anticancer effect of AC-95 is dependent on its target by genetically removing the target protein and observing the cellular phenotype.
Protocol:
-
gRNA Design and Cloning: Design and clone a guide RNA (gRNA) specific to the gene encoding the target protein into a Cas9-expressing vector.
-
Transfection and Selection: Transfect the cancer cell line with the CRISPR-Cas9 plasmid. Select for successfully transfected cells using an appropriate marker (e.g., puromycin resistance).
-
Clonal Isolation and Validation: Isolate single-cell clones and expand them. Validate the knockout of the target gene by DNA sequencing and confirm the absence of the protein by Western blot.
-
Phenotypic Assays: Compare the proliferation, viability, and sensitivity to AC-95 of the knockout cells to the wild-type cells. A loss of sensitivity to AC-95 in the knockout cells confirms that the drug's effect is mediated through this target.
Section 3: Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts in the target validation of AC-95.
Signaling Pathway of AC-95 Action
References
- 1. The path to oncology drug target validation: an industry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Target Validation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 3. wjbphs.com [wjbphs.com]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
SB-715992: A Comprehensive Technical Guide on its Biological Activity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SB-715992, also known as Ispinesib, is a potent and highly selective small molecule inhibitor of the kinesin spindle protein (KSP), also known as Eg5 or KIF11.[1][2][3][4] KSP is a crucial motor protein for the formation of the bipolar mitotic spindle, a key structure in cell division.[3] By allosterically and reversibly inhibiting KSP's ATPase activity, SB-715992 induces mitotic arrest, leading to apoptosis in proliferating cancer cells. This targeted mechanism of action offers a favorable safety profile, notably lacking the neurotoxicity commonly associated with microtubule-targeting agents. Extensive preclinical studies have demonstrated its broad anti-proliferative activity across a wide range of cancer cell lines and in vivo tumor models. This document provides a detailed overview of the biological activity, selectivity, and experimental methodologies used to characterize SB-715992.
Biological Activity and Mechanism of Action
SB-715992 is a cell-permeable, allosteric inhibitor of KSP (Eg5). It binds to a site distinct from the ATP-binding pocket, specifically in a pocket formed by helix α2/loop L5/helix α3, which is also the binding site for monastrol. This binding inhibits the release of ADP from the KSP-ADP complex, thereby disrupting the motor protein's ability to move along microtubules. The inhibition of KSP function prevents the separation of centrosomes during mitosis, resulting in the formation of characteristic monopolar spindles ("mono-asters"). This aberrant spindle formation activates the spindle assembly checkpoint, causing the cell to arrest in mitosis and subsequently undergo apoptosis.
Signaling Pathway of SB-715992-Induced Mitotic Arrest and Apoptosis
Caption: Mechanism of action of SB-715992 leading to mitotic arrest and apoptosis.
Quantitative Data on Biological Activity and Selectivity
The potency and selectivity of SB-715992 have been quantified through various biochemical and cell-based assays.
Table 1: In Vitro Potency of SB-715992
| Target | Assay Type | Value | Reference |
| KSP (Eg5) | Ki | 0.6 nM | |
| KSP (Eg5) | IC50 (cell-free) | 4.1 nM | |
| KSP (Eg5) | Ki app (cell-free) | 1.7 nM | |
| KSP (Eg5) | Ki app (cell-free) | 2.3 nM | |
| KSP | IC50 (cell-free) | 0.5 nM |
Table 2: Cytotoxic Activity of SB-715992 in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Value (IC50/GI50) | Reference |
| Colo205 | Colon | Not Specified | 1.2 nM | |
| Colo201 | Colon | Not Specified | >1.2 nM, <9.5 nM | |
| HT-29 | Colon | Not Specified | >1.2 nM, <9.5 nM | |
| M5076 | Sarcoma | Not Specified | >1.2 nM, <9.5 nM | |
| Madison-109 | Lung Carcinoma | Not Specified | >1.2 nM, <9.5 nM | |
| MX-1 | Breast | Not Specified | 9.5 nM | |
| K562 | Leukemia | Alamar Blue | 71 nM | |
| HeLa | Cervical | MTT | Not Specified | |
| BT-474 | Breast | Not Specified | 45 nM | |
| MDA-MB-468 | Breast | Not Specified | 19 nM | |
| Panel of 53 Breast Cancer Lines | Breast | Not Specified | 7.4 nM - 600 nM | |
| Colon, Pancreas, Prostate, Lung Cancer Lines | Various | Not Specified | 22-82 nM |
Selectivity Profile
SB-715992 exhibits high selectivity for KSP over other kinesin motor proteins. It has been shown to have no inhibitory activity against CENP-E, RabK6, MCAK, MKLP1, KHC, or Kif1A. In one report, it was found to be over 10,000-fold more selective for Eg5 (KSP) compared to a range of other mitotic kinesins. Another study indicated it is 40,000 times more selective for KSP than other kinesins.
Experimental Protocols
KSP Inhibition Assay (Biochemical)
A sensitive fluorescence-based assay is utilized to determine the steady-state inhibition of KSP. This method employs a coupled enzyme system to detect ADP production, a product of KSP's ATPase activity.
-
Principle: The generation of ADP is coupled to the oxidation of Amplex Red to the fluorescent resorufin.
-
Reagents:
-
PEM25 Buffer: 25 mM Pipes-K+ (pH 6.8), 2 mM MgCl2, 1 mM EGTA.
-
Enzyme coupling system: pyruvate kinase, pyruvate oxidase, and horseradish peroxidase (HRP).
-
Substrates: 500 µM ATP, 5 µM Microtubules.
-
Enzyme: 1 nM KSP.
-
Detection reagent: Amplex Red.
-
-
Procedure:
-
The assay is performed in PEM25 buffer.
-
KSP, microtubules, ATP, and the coupled enzyme system are combined.
-
The generation of resorufin is monitored by fluorescence with an excitation wavelength of 520 nm and an emission wavelength of 580 nm.
-
IC50 values are determined from the dose-response curves.
-
The apparent inhibitor dissociation constant (Ki app) is calculated from the dose-response curves using the Morrison equation to correct for enzyme concentration.
-
Cell Proliferation Assay (Cell-Based)
The anti-proliferative activity of SB-715992 is commonly assessed using viability assays such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Principle: This assay quantifies the amount of ATP present, which indicates the number of metabolically active cells.
-
Cell Lines: A panel of cancer cell lines is used (e.g., breast cancer cell lines).
-
Procedure:
-
Cells are plated in 96-well plates during their logarithmic growth phase.
-
Cells are treated with a range of concentrations of SB-715992 for 72 hours.
-
After the incubation period, CellTiter-Glo® reagent is added to the wells.
-
Luminescence is measured using a microplate reader.
-
The IC50 or GI50 value, the concentration of the drug that inhibits cell growth by 50% relative to control, is calculated from the resulting data.
-
Workflow for a Cell-Based Proliferation Assay
Caption: A typical workflow for determining the anti-proliferative activity of SB-715992.
In Vivo Xenograft Models
The anti-tumor efficacy of SB-715992 is evaluated in vivo using mouse xenograft models.
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cell lines (e.g., MCF7, MDA-MB-468) are subcutaneously implanted into the mice.
-
Drug Administration:
-
SB-715992 is formulated, for example, in 10% ethanol, 10% cremophor, and 80% D5W.
-
The drug is administered intraperitoneally (i.p.) at a specified dose and schedule (e.g., 8-10 mg/kg, every 4 days for 3 doses).
-
-
Efficacy Evaluation:
-
Tumor volume is measured regularly to assess tumor growth inhibition.
-
The number of partial responses (PR), complete responses (CR), and tumor-free survivors (TFS) are recorded.
-
Conclusion
SB-715992 (Ispinesib) is a well-characterized, potent, and selective inhibitor of KSP with a clear mechanism of action that leads to mitotic arrest and apoptosis in cancer cells. Its broad anti-proliferative activity and favorable selectivity profile have been demonstrated through a variety of robust in vitro and in vivo experimental models. The detailed methodologies and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working on KSP inhibitors and novel anti-mitotic cancer therapies. Phase II clinical trials have shown some promising responses in advanced-stage breast cancer, although dose-limiting neutropenia was a common toxicity. Further clinical exploration of KSP inhibitors for cancer treatment is supported by these preclinical findings.
References
The Role of CK0238273 (Ispinesib) in Inducing Mitotic Arrest: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CK0238273, also known as Ispinesib or SB-715992, is a potent and highly specific small-molecule inhibitor of the Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11. KSP is a crucial motor protein for the establishment of a bipolar mitotic spindle, a prerequisite for proper chromosome segregation during cell division. By allosterically inhibiting the ATPase activity of KSP, Ispinesib induces a characteristic mitotic arrest, leading to the formation of monopolar spindles and subsequent apoptotic cell death in actively dividing cancer cells. This targeted mechanism of action makes Ispinesib a compelling candidate for anticancer therapy, potentially offering a more favorable safety profile compared to traditional tubulin-targeting agents. This technical guide provides an in-depth overview of the mechanism, quantitative data, and experimental protocols associated with the activity of CK0238273.
Mechanism of Action
CK0238273 is a non-competitive, allosteric inhibitor of KSP.[1] It binds to a site distinct from the ATP and microtubule-binding domains of the KSP motor domain.[2] This binding event prevents the release of ADP from the KSP-ADP complex, effectively locking the motor protein in a state that is unable to hydrolyze ATP and generate the force required for spindle pole separation.[2] The inhibition of KSP's motor function leads to the collapse of the nascent bipolar spindle, resulting in the formation of a "mono-astral" or monopolar spindle, where all chromosomes are attached to a single spindle pole.[3] This aberrant mitotic structure activates the spindle assembly checkpoint (SAC), leading to a prolonged arrest in mitosis.[4] If the cell is unable to resolve this arrest, it ultimately undergoes apoptosis.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway from KSP inhibition to apoptosis and a general experimental workflow for studying the effects of CK0238273.
Caption: Signaling pathway of CK0238273-induced mitotic arrest and apoptosis.
Caption: General experimental workflow for in vitro analysis of CK0238273.
Quantitative Data
The following tables summarize the key quantitative data for CK0238273 (Ispinesib).
Table 1: In Vitro Potency of CK0238273
| Parameter | Value | Assay Condition |
| Ki app | 1.7 nM | Cell-free KSP inhibition assay |
| IC50 | 4.1 nM | KSP ATPase inhibition assay |
Table 2: In Vitro Cytotoxicity of CK0238273 (Ispinesib) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / GI50 (nM) |
| Colo205 | Colon Cancer | 1.2 - 9.5 |
| Colo201 | Colon Cancer | 1.2 - 9.5 |
| HT-29 | Colon Cancer | 1.2 - 9.5 |
| M5076 | Ovarian Cancer | 1.2 - 9.5 |
| Madison-109 | Lung Cancer | 1.2 - 9.5 |
| MX-1 | Breast Cancer | 1.2 - 9.5 |
| PC-3 | Prostate Cancer | 5 - 30 |
| BT-474 | Breast Cancer | 45 |
| MDA-MB-468 | Breast Cancer | 19 |
| Various Breast Cancer Lines (53 lines) | Breast Cancer | 7.4 - 600 |
| Pediatric Cancer Cell Lines | Various | Median IC50 of 4.1 |
Experimental Protocols
KSP ATPase Inhibition Assay
This assay measures the ability of CK0238273 to inhibit the ATPase activity of KSP.
Materials:
-
Recombinant human KSP protein
-
Microtubules (taxol-stabilized)
-
ATP
-
Pyruvate kinase/lactate dehydrogenase coupled enzyme system or ADP-Glo™ Kinase Assay (Promega)
-
Assay buffer (e.g., PEM25: 25 mM Pipes-K+, pH 6.8, 2 mM MgCl2, 1 mM EGTA)
-
CK0238273 (Ispinesib)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing KSP enzyme, microtubules, and the coupled enzyme system in the assay buffer.
-
Add varying concentrations of CK0238273 to the reaction mixture.
-
Initiate the reaction by adding ATP.
-
Incubate at the optimal temperature for the enzyme (e.g., 25°C).
-
Monitor the rate of ADP production by measuring the decrease in NADH absorbance at 340 nm (for PK/LDH assay) or luminescence (for ADP-Glo™ assay) over time.
-
Calculate the initial reaction velocities and determine the IC50 value of CK0238273 by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of CK0238273 on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
CK0238273 (Ispinesib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of CK0238273 for a specified period (e.g., 72 or 96 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 or GI50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to analyze the effect of CK0238273 on cell cycle distribution.
Materials:
-
Cancer cell lines
-
CK0238273 (Ispinesib)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with CK0238273 at a specific concentration (e.g., 150 nM) for various time points (e.g., 0, 8, 16, 24, 48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. The G2/M population will increase upon mitotic arrest.
Apoptosis Assay by Annexin V/PI Staining
This assay quantifies the induction of apoptosis by CK0238273.
Materials:
-
Cancer cell lines
-
CK0238273 (Ispinesib)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with CK0238273 for the desired time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis
This technique is used to detect changes in the expression of key cell cycle and apoptosis regulatory proteins.
Materials:
-
Treated and untreated cell lysates
-
Protein electrophoresis equipment (SDS-PAGE)
-
PVDF or nitrocellulose membranes
-
Primary antibodies against proteins of interest (e.g., Cyclin B1, Cleaved Caspase-3, Cleaved PARP, Bcl-2 family proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells treated with CK0238273 and determine protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
Immunofluorescence Staining for Mitotic Phenotype
This protocol allows for the visualization of the mitotic spindle and chromosomes.
Materials:
-
Cells grown on coverslips
-
CK0238273 (Ispinesib)
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with CK0238273.
-
Fix and permeabilize the cells.
-
Block non-specific binding sites.
-
Incubate with the primary anti-α-tubulin antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides with antifade medium.
-
Visualize the cells under a fluorescence microscope to observe the formation of monopolar spindles.
Conclusion
CK0238273 (Ispinesib) is a well-characterized inhibitor of KSP that effectively induces mitotic arrest and apoptosis in a wide range of cancer cell lines. Its specific mechanism of action, targeting a protein essential for mitosis, provides a clear rationale for its development as an anticancer agent. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of CK0238273 and other KSP inhibitors.
References
The Effect of Paclitaxel on Cancer Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paclitaxel is a potent antineoplastic agent widely utilized in the treatment of various malignancies, including ovarian, breast, and non-small cell lung cancers. Its primary mechanism of action involves the stabilization of microtubules, which are critical components of the cellular cytoskeleton. This interference with microtubule dynamics disrupts normal cellular processes, leading to cell cycle arrest and the induction of apoptosis, or programmed cell death. This technical guide provides a comprehensive overview of the effects of paclitaxel on cancer cell proliferation, detailing its impact on cellular viability, the signaling pathways it modulates, and the experimental protocols used to elucidate these effects.
Data Presentation: The Cytotoxic Effects of Paclitaxel
The efficacy of paclitaxel in inhibiting cancer cell growth is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the proliferation of 50% of a cancer cell population. These values can vary depending on the cancer cell line and the duration of drug exposure.[1][2]
| Cancer Cell Line | Cancer Type | IC50 (nM) | Exposure Time (hours) |
| MCF-7 | Breast Cancer | ~2.5 - 7.5 | 24 |
| SK-BR-3 | Breast Cancer | Varies | 72 |
| MDA-MB-231 | Breast Cancer | Varies | 72 |
| T-47D | Breast Cancer | Varies | 72 |
| ZR75-1 | Breast Cancer | Varies | Not Specified |
| Ovarian Carcinoma Cell Lines (various) | Ovarian Cancer | 0.4 - 3.4 | Not Specified |
| Human Tumour Cell Lines (various) | Various | 2.5 - 7.5 | 24 |
Note: IC50 values are approximate and can vary based on experimental conditions. The data presented is a synthesis from multiple sources for comparative purposes.[1][2][3]
Core Mechanism of Action: Induction of Apoptosis
Paclitaxel's cytotoxic effects are primarily mediated through the induction of apoptosis. By stabilizing microtubules, paclitaxel arrests cells in the G2/M phase of the cell cycle. This prolonged mitotic arrest triggers a cascade of intracellular signaling events that culminate in programmed cell death.
Quantitative Analysis of Apoptosis
The induction of apoptosis by paclitaxel can be quantified using methods such as flow cytometry with Annexin V and Propidium Iodide (PI) staining. In MCF-7 breast cancer cells, treatment with paclitaxel (0-20 ng/ml) for 24 hours resulted in a dose-dependent increase in the apoptotic cell population, reaching up to 43%. Further studies have shown that paclitaxel treatment leads to a significant increase in both early and late-stage apoptotic cells.
| Cell Line | Paclitaxel Concentration | Treatment Duration (hours) | Apoptotic Cell Population (%) |
| MCF-7 | 20 ng/ml | 24 | Up to 43% |
| CHMm | 1 µM | 24 | Significant increase |
Note: The percentage of apoptotic cells is dependent on the specific cell line, paclitaxel concentration, and treatment duration.
Key Signaling Pathways Modulated by Paclitaxel
Paclitaxel exerts its pro-apoptotic effects by modulating several key signaling pathways. The two primary pathways implicated in paclitaxel-induced apoptosis are the PI3K/Akt and the JNK signaling pathways.
The PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and proliferation. Paclitaxel has been shown to inhibit this pathway, thereby promoting apoptosis. Treatment with paclitaxel leads to a decrease in the phosphorylation of Akt, a key downstream effector of PI3K. This inhibition of Akt activity leads to the modulation of Bcl-2 family proteins, specifically a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. The altered Bax/Bcl-2 ratio is a critical determinant in the induction of apoptosis.
Caption: Paclitaxel inhibits the PI3K/Akt pathway, leading to apoptosis.
The JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) signaling pathway, a subset of the MAPK pathway, is activated in response to cellular stress and can promote apoptosis. Paclitaxel treatment has been demonstrated to activate the JNK pathway. This activation of JNK is a critical event in paclitaxel-induced apoptosis and occurs upstream of caspase activation. Activated JNK can contribute to the activation of caspases and the loss of mitochondrial membrane potential, further driving the apoptotic process.
Caption: Paclitaxel activates the JNK pathway to induce apoptosis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of paclitaxel on cancer cells.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with a range of paclitaxel concentrations for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic cells following paclitaxel treatment.
Workflow:
Caption: Workflow for the Annexin V/PI apoptosis assay.
Methodology:
-
Cell Treatment: Treat cancer cells with the desired concentrations of paclitaxel for the appropriate time to induce apoptosis.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis of Signaling Proteins
This protocol is used to detect changes in the expression levels of key proteins in the signaling pathways affected by paclitaxel.
Workflow:
References
The Core Mechanism of Ispinesib: A Technical Guide to KSP Inhibition and Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ispinesib (SB-715992) is a potent and highly specific, allosteric small-molecule inhibitor of Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[1][2][3][4] KSP is a plus-end directed motor protein essential for a critical step in early mitosis: the separation of centrosomes to establish a bipolar mitotic spindle.[1] Unlike microtubule-targeting agents such as taxanes or vinca alkaloids, which affect microtubules in all phases of the cell cycle and can lead to neurotoxicity, KSP is exclusively expressed and active during mitosis. This mitosis-specific role makes KSP an attractive target for cancer therapy, with the potential for a more favorable safety profile.
Ispinesib binds to an allosteric pocket on the KSP motor domain, locking it in an ADP-bound state and preventing the ATP hydrolysis required for its motor function. This inhibition prevents centrosome separation, leading to the formation of characteristic monopolar spindles ("monoasters"), which activates the Spindle Assembly Checkpoint (SAC), triggers a prolonged mitotic arrest, and ultimately induces caspase-dependent apoptosis. This guide provides an in-depth overview of the signaling pathways, quantitative effects, and key experimental methodologies used to study Ispinesib-induced apoptosis.
Mechanism of Action: From KSP Inhibition to Apoptotic Signaling
The primary mechanism of Ispinesib's antitumor activity is the induction of apoptosis following a sustained mitotic arrest. This process can be broken down into a clear signaling cascade.
-
KSP Inhibition and Monopolar Spindle Formation : Ispinesib specifically inhibits the ATPase activity of KSP. This prevents KSP from pushing the spindle poles apart, resulting in the collapse of the nascent spindle into a monoaster, with all chromosomes clustered around a single centrosome.
-
Spindle Assembly Checkpoint (SAC) Activation : The failure of chromosomes to achieve proper bipolar attachment to the spindle activates the Spindle Assembly Checkpoint (SAC). The SAC is a crucial surveillance mechanism that prevents the premature onset of anaphase. Its activation leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), a key E3 ubiquitin ligase.
-
Prolonged Mitotic Arrest : APC/C inhibition prevents the ubiquitination and subsequent degradation of key mitotic proteins, including Cyclin B1 and Securin. The stabilization of Cyclin B1 maintains high Cdk1 activity, forcing the cell into a prolonged state of mitotic arrest.
-
Induction of the Intrinsic Apoptotic Pathway : A sustained mitotic arrest is the prerequisite for mitotic cell death. While the precise molecular link is still under investigation, the prolonged arrest leads to a shift in the balance of pro- and anti-apoptotic proteins of the Bcl-2 family.
-
Upregulation of Pro-apoptotic Proteins : Studies show that Ispinesib treatment leads to increased expression of pro-apoptotic proteins like Bax and Bid.
-
Downregulation of Anti-apoptotic Proteins : Concurrently, the levels or activity of anti-apoptotic proteins such as Bcl-2 and Bcl-xL are reduced.
-
-
Mitochondrial Outer Membrane Permeabilization (MOMP) and Caspase Activation : The increased ratio of pro- to anti-apoptotic Bcl-2 family proteins leads to the oligomerization of Bax/Bak at the mitochondrial outer membrane. This forms pores, causing MOMP and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which recruits and activates the initiator caspase-9. Caspase-9, in turn, cleaves and activates effector caspases, most notably Caspase-3.
-
Execution of Apoptosis : Activated Caspase-3 orchestrates the final stages of apoptosis by cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP). This leads to the characteristic morphological changes of apoptosis, such as DNA fragmentation, chromatin condensation, and cell shrinkage.
The following diagram illustrates this signaling cascade.
Quantitative Data on Ispinesib Activity
The efficacy of Ispinesib has been quantified across numerous cancer cell lines. The data below is compiled from multiple studies to provide a comparative overview.
Table 1: Proliferation Inhibition by Ispinesib in Various Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value (nM) | Citation(s) |
| MDA-MB-468 | Breast (Triple-Negative) | GI50 | 19 | |
| BT-474 | Breast (HER2+) | GI50 | 45 | |
| PC-3 | Prostate | IC50 | ~15-30 | |
| Colo205 | Colon | IC50 | 1.2 - 9.5 | |
| HT-29 | Colon | IC50 | 1.2 - 9.5 | |
| MX-1 | Breast | IC50 | 1.2 - 9.5 | |
| General Panel | 23 Tumor Cell Lines | Median IC50 | 4.1 | |
| General Panel | 53 Breast Cell Lines | GI50 Range | 7.4 - 600 |
GI50: Concentration for 50% growth inhibition. IC50: Concentration for 50% inhibition of a biological function.
Table 2: Induction of Apoptosis by Ispinesib
| Cell Line | Ispinesib Conc. (nM) | Time (h) | Apoptotic Cells (%) | Method | Citation(s) |
| MDA-MB-468 | 150 | 48 | 35% | Sub-G1 DNA Content | |
| BT-474 | 150 | 48 | 13.6% | Sub-G1 DNA Content | |
| SCC25 | 1.875 | 48 | 2.68% (no significant increase) | Annexin V / PI | |
| SCC25 (with Navitoclax) | 1.875 | 48 | 7.4% (significant increase) | Annexin V / PI | |
| PC-3 | 15 | - | 1095% increase vs. control | Not specified | |
| PC-3 | 30 | - | 1517% increase vs. control | Not specified |
Key Experimental Protocols
Reproducing and validating the effects of Ispinesib requires standardized experimental procedures. Below are detailed methodologies for key assays.
Cell Viability and Proliferation (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Detailed Methodology:
-
Cell Plating : Seed cells in logarithmic growth phase into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Addition : Prepare serial dilutions of Ispinesib in culture medium. Replace the existing medium with the drug-containing medium. Include vehicle-only (e.g., DMSO) wells as a negative control.
-
Incubation : Incubate the plate for a specified duration (typically 72 hours for GI50 determination).
-
MTT Reagent : Add MTT labeling reagent (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C in a humidified atmosphere. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization : Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals. Mix thoroughly.
-
Data Acquisition : Measure the absorbance of each well using a spectrophotometer at a wavelength of 500-600 nm. The intensity of the purple color is directly proportional to the number of viable cells.
-
Analysis : Calculate the percentage of growth inhibition relative to the vehicle control and plot against drug concentration to determine the GI50 or IC50 value.
Apoptosis Detection (Annexin V / PI Staining by Flow Cytometry)
This is the gold-standard method for quantitatively distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.
Detailed Methodology:
-
Cell Treatment : Culture cells to ~70-80% confluency and treat with the desired concentration of Ispinesib for the intended time period (e.g., 24, 48 hours).
-
Harvesting : Collect all cells, including floating cells (which may be apoptotic) and adherent cells (harvested using trypsin). Combine and centrifuge at low speed (e.g., 300 x g) for 5 minutes.
-
Washing : Discard the supernatant and wash the cell pellet once with cold 1X PBS to remove residual media.
-
Staining : Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. Transfer 100 µL of the suspension to a flow cytometry tube. Add fluorescently-conjugated Annexin V (e.g., Annexin V-FITC) and Propidium Iodide (PI).
-
Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis : Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Healthy cells : Annexin V-negative / PI-negative.
-
Early apoptotic cells : Annexin V-positive / PI-negative.
-
Late apoptotic/necrotic cells : Annexin V-positive / PI-positive.
-
Protein Expression Analysis (Western Blotting)
Western blotting is used to detect changes in the expression and cleavage status of key proteins in the apoptotic pathway.
Detailed Methodology:
-
Sample Preparation : After treatment with Ispinesib, harvest cells and lyse them in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the total protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
Gel Electrophoresis : Denature an equal amount of protein (e.g., 20-40 µg) from each sample and separate the proteins based on size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Membrane Transfer : Transfer the separated proteins from the gel to a membrane (PVDF or nitrocellulose).
-
Blocking : Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation :
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Key targets for Ispinesib studies include:
-
Cleaved Caspase-3 : To detect the active p17/p19 fragment.
-
Cleaved PARP : To detect the 89 kDa cleavage product.
-
Bcl-2 family : Antibodies against Bcl-2, Bcl-xL, Bax, and Bid.
-
Loading Control : An antibody against a housekeeping protein (e.g., β-actin, GAPDH) to confirm equal loading.
-
-
Wash the membrane, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection : Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The appearance of cleaved caspase-3 and PARP fragments, along with changes in Bcl-2 family protein levels, confirms the induction of apoptosis.
Conclusion
Ispinesib represents a targeted therapeutic strategy that leverages a specific vulnerability of proliferating cancer cells—their dependence on KSP for mitotic spindle formation. Its mechanism of action culminates in the induction of the intrinsic apoptotic pathway, a process that can be robustly quantified and analyzed through a suite of well-established molecular and cellular biology techniques. This guide provides the foundational technical information for researchers to effectively study, characterize, and potentially enhance the pro-apoptotic activity of Ispinesib and other KSP inhibitors in preclinical and translational research settings.
References
- 1. Prolonged mitotic arrest triggers partial activation of apoptosis, resulting in DNA damage and p53 induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coupling Kinesin Spindle Protein and Aurora B Inhibition with Apoptosis Induction Enhances Oral Cancer Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Ispinesib in Breast Cancer Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ispinesib (SB-715992) is a potent and selective small molecule inhibitor of Kinesin Spindle Protein (KSP), a motor protein essential for the formation of a bipolar mitotic spindle and proper cell division.[1][2][3] By targeting KSP, Ispinesib disrupts mitosis in rapidly dividing cells, leading to cell cycle arrest and subsequent apoptosis, making it a compelling candidate for cancer therapy.[4][5] Unlike taxanes and vinca alkaloids that target microtubules and are associated with neurotoxicity, KSP inhibitors like Ispinesib offer the potential for a better safety profile. This technical guide provides an in-depth overview of the preclinical research on Ispinesib in breast cancer models, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular mechanisms.
Core Mechanism of Action
Ispinesib functions as an allosteric inhibitor of the KSP motor protein's ATPase activity. This inhibition prevents the separation of centrosomes and the formation of the bipolar spindle during mitosis. Consequently, cancer cells are arrested in mitosis with a characteristic mono-aster spindle formation, which activates the spindle assembly checkpoint. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Quantitative Data on Ispinesib Efficacy
In Vitro Anti-proliferative Activity
Ispinesib has demonstrated broad anti-proliferative activity against a wide range of breast cancer cell lines, representing various subtypes.
| Cell Line | Subtype | GI50 (nM) |
| Luminal | ||
| BT-474 | ER+, PR+/-, HER2+ | 45 |
| MCF7 | ER+, PR+, HER2- | 26 |
| T-47D | ER+, PR+, HER2- | 24 |
| ZR-75-1 | ER+, PR+, HER2- | 24 |
| Basal A | ||
| MDA-MB-468 | ER-, PR-, HER2- | 19 |
| HCC1937 | ER-, PR-, HER2-, BRCA1 mut | 23 |
| Basal B | ||
| MDA-MB-231 | ER-, PR-, HER2- | 26 |
| SUM-149 | ER-, PR-, HER2- | 27 |
| HER2+ | ||
| SK-BR-3 | ER-, PR-, HER2+ | 32 |
| HCC1954 | ER-, PR-, HER2+ | 26 |
In Vivo Efficacy in Xenograft Models
Ispinesib has shown significant single-agent anti-tumor activity in various breast cancer xenograft models.
| Xenograft Model | Breast Cancer Subtype | Treatment Schedule | Tumor Growth Inhibition (TGI) (%) | Partial Response (PR) | Complete Response (CR) | Tumor-Free Survivors (TFS) | Reference |
| MDA-MB-468 | Triple-Negative | 10 mg/kg, i.p., q4dx3 | - | - | All mice | All mice | |
| MCF7 | ER-positive | 10 mg/kg, i.p., q4dx3 | 92 | 1/9 | 4/9 | 2/9 | |
| BT-474 | HER2-positive | 8 mg/kg, i.p., q4dx3 | 78 | 1/10 | 0/10 | 0/10 | |
| KPL4 | HER2-positive | 10 mg/kg, i.p., q4dx3 | 78 | - | - | - |
Combination Therapy in Xenograft Models
Ispinesib enhances the anti-tumor activity of several standard-of-care therapies for breast cancer.
| Xenograft Model | Combination Agent | Ispinesib Dose | Combination Agent Dose | Outcome | Reference |
| BT-474 | Trastuzumab | 8 mg/kg, i.p., q4dx3 | 10 mg/kg, i.p., twice weekly for 4 weeks | Enhanced tumor growth inhibition | |
| KPL4 | Trastuzumab | 10 mg/kg, i.p., q4dx3 | 10 mg/kg, i.p., twice weekly for 4 weeks | Enhanced tumor growth inhibition | |
| MCF7 | Doxorubicin | 6 mg/kg, i.p., q4dx3 | 2.5 mg/kg, i.v., q4dx3 | Enhanced tumor growth inhibition | |
| KPL4 | Capecitabine | 5 mg/kg, i.p., q4dx3 | 450 mg/kg, p.o., daily for 14 days | Increased number of tumor regressions |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted from commercially available luminescent cell viability assays.
-
Cell Seeding: Seed breast cancer cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of Ispinesib in complete culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Assay Procedure:
-
Equilibrate the plate and CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (100 µL).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.
In Vivo Xenograft Studies
This protocol provides a general guideline for establishing and treating breast cancer xenografts in mice.
-
Cell Preparation: Harvest breast cancer cells during the exponential growth phase. Resuspend the cells in a sterile, serum-free medium or PBS at the desired concentration (e.g., 5 x 10⁶ cells/100 µL).
-
Animal Model: Use female immunodeficient mice (e.g., nude or SCID), 6-8 weeks old.
-
Tumor Implantation:
-
For subcutaneous models, inject the cell suspension into the flank of the mouse.
-
For orthotopic models, inject the cells into the mammary fat pad.
-
-
Tumor Monitoring: Monitor tumor growth by measuring the tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer Ispinesib via intraperitoneal (i.p.) injection at the specified dose and schedule (e.g., 10 mg/kg, q4dx3). The control group should receive the vehicle.
-
Efficacy Evaluation: Continue to monitor tumor volume throughout the study. At the end of the study, tumors can be excised and weighed. Efficacy is determined by comparing tumor growth in the treated group to the control group (TGI), and by assessing the number of partial and complete tumor regressions.
Western Blot Analysis for Apoptotic Markers
This protocol is for the detection of key apoptotic proteins like Bcl-2 and cleaved Caspase-3.
-
Cell Lysis: Treat breast cancer cells with Ispinesib for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, cleaved Caspase-3, or other proteins of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Immunofluorescence for Mitotic Spindles
This protocol allows for the visualization of mitotic spindles and nuclear morphology.
-
Cell Culture: Grow breast cancer cells on glass coverslips in a multi-well plate.
-
Treatment and Fixation: Treat the cells with Ispinesib. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution using propidium iodide (PI) staining.
-
Cell Preparation: Treat breast cancer cells with Ispinesib. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Experimental Workflow for In Vitro Studies
Caption: Workflow for in vitro evaluation of Ispinesib in breast cancer cells.
Ispinesib's Mechanism of Action and Signaling Pathway to Apoptosis
Caption: Signaling cascade from KSP inhibition by Ispinesib to apoptosis.
Conclusion
Ispinesib demonstrates robust anti-tumor activity in a wide array of preclinical breast cancer models, both as a single agent and in combination with established therapies. Its mechanism of action, centered on the inhibition of the KSP motor protein, leads to mitotic arrest and subsequent apoptosis in cancer cells. The comprehensive data and detailed protocols presented in this guide are intended to facilitate further research and development of KSP inhibitors as a promising therapeutic strategy for breast cancer.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.kr]
- 3. benchchem.com [benchchem.com]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Evaluation of Novel Anticancer Agents in Lung Cancer Xenograft Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for the preclinical assessment of novel therapeutic compounds in lung cancer xenograft models. While this document is structured to accommodate any investigational drug, it will use a specific organometallic gold(i) alkynyl complex, hereafter referred to as "Compound 1," as a case study to illustrate data presentation and experimental protocols.[1] The methodologies outlined herein are designed to ensure robust and reproducible data generation for informed decision-making in the drug development pipeline.
Introduction to Lung Cancer Xenograft Models
Patient-derived xenografts (PDXs) and cell line-derived xenografts (CDXs) are invaluable tools in preclinical oncology research.[2][3] PDX models, created by implanting tumor tissue from a patient directly into an immunodeficient mouse, are known to faithfully recapitulate the heterogeneity and genetic features of the original tumor.[2][4] This makes them particularly useful for studying drug sensitivity and resistance in a context that mirrors the clinical scenario. CDX models, established from cultured cancer cell lines, offer high reproducibility and are well-suited for initial efficacy and mechanism of action studies. The choice of model is critical and should be aligned with the specific research questions being addressed.
Quantitative Data Summary
Clear and concise presentation of quantitative data is paramount for evaluating the preclinical efficacy of a novel compound. The following tables provide a template for summarizing key findings, populated with example data from the study of Compound 1.
Table 1: In Vitro Antiproliferative Activity
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Cancer | [Data not available in provided text] |
| Other | Various | [Data not available in provided text] |
Note: The original study mentions strong antiproliferative effects in various cancer cell lines but does not provide specific IC50 values in the provided abstract.
Table 2: In Vivo Efficacy in A549 Lung Cancer Xenograft Model
| Treatment Group | Dose | Mean Tumor Weight (g) at Day 29 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0.775 | - |
| Compound 1 | 10 mg/kg | 0.531 | 31.5 |
Data extracted from a study on an organometallic gold(i) alkynyl complex (Compound 1). The optimal T/C value was reported as 49.9% at day 21.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Cell Line and Culture
The A549 human lung adenocarcinoma cell line is a widely used model in lung cancer research. These cells are typically cultured in a suitable medium, such as RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Xenograft Model Establishment
-
Animal Model: Immunocompromised mice, such as nude mice or NOD/SCID mice, are used to prevent rejection of the human tumor cells or tissue.
-
Cell Line-Derived Xenografts (CDX): A suspension of A549 cells (e.g., 5 x 10^6 cells in 100 µL of a matrix gel) is injected subcutaneously into the flank of each mouse.
-
Patient-Derived Xenografts (PDX): Fresh tumor specimens from non-small cell lung cancer (NSCLC) patients are obtained, and small fragments are surgically implanted subcutaneously into the flanks of immunocompromised mice.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice weekly) using caliper measurements. The tumor volume can be calculated using the formula: (length x width^2) / 2.
Drug Administration
-
Formulation: The investigational compound (e.g., Compound 1) is formulated in a suitable vehicle (e.g., DMSO, saline).
-
Dosing and Schedule: Once the tumors reach a predetermined size (e.g., 100-200 mm³), the animals are randomized into treatment and control groups. The compound is administered at a specified dose and schedule (e.g., 10 mg/kg, intraperitoneally, daily for 14 days). The control group receives the vehicle only.
Endpoint Analysis
-
Tumor Volume and Weight: Tumor volumes are measured throughout the study. At the end of the study, the animals are euthanized, and the tumors are excised and weighed.
-
Immunohistochemistry: Tumor tissues can be fixed in formalin and embedded in paraffin for histological analysis. Immunohistochemical staining for markers of proliferation (e.g., Ki-67) and other relevant biomarkers can be performed.
-
Mechanism of Action Studies: To elucidate the mechanism of action, further in vitro and in vivo analyses are conducted. For Compound 1, this included inhibition of thioredoxin reductase (TrxR) and monitoring of mitochondrial respiration.
Signaling Pathways and Experimental Workflows
Visual representations of complex biological processes and experimental designs can significantly enhance understanding.
Proposed Mechanism of Action for Compound 1
References
- 1. Antiproliferative effects, mechanism of action and tumor reduction studies in a lung cancer xenograft mouse model of an organometallic gold(i) alkynyl complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Patient-Derived Xenografts of Non Small Cell Lung Cancer: Resurgence of an Old Model for Investigation of Modern Concepts of Tailored Therapy and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Patient-derived xenografts of non small cell lung cancer: resurgence of an old model for investigation of modern concepts of tailored therapy and cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ispinesib Cell Culture Treatment
These comprehensive application notes provide researchers, scientists, and drug development professionals with detailed protocols for utilizing Ispinesib, a potent and selective inhibitor of Kinesin Spindle Protein (KSP), in cell culture experiments.
Introduction
Ispinesib (also known as SB-715992) is a small molecule inhibitor that targets the mitotic kinesin spindle protein (KSP), also known as Eg5 or KIF11.[1][2] KSP is essential for the formation of the bipolar mitotic spindle, a critical structure for proper chromosome segregation during cell division.[3][4] By allosterically inhibiting the ATPase activity of KSP, Ispinesib induces mitotic arrest, leading to the formation of characteristic monopolar spindles and subsequent apoptotic cell death in actively dividing tumor cells.[5] This targeted mechanism of action makes Ispinesib a valuable tool for cancer research and a potential therapeutic agent, with the advantage of a lower incidence of peripheral neuropathy compared to tubulin-targeting agents.
Mechanism of Action Signaling Pathway
Ispinesib treatment triggers a cascade of events originating from the inhibition of KSP, leading to mitotic arrest and ultimately, apoptosis. The key steps in this signaling pathway are outlined below.
Caption: Ispinesib's mechanism of action leading to apoptosis.
Ispinesib in Cell Culture: Quantitative Data
The following tables summarize the effective concentrations and treatment durations of Ispinesib across various cancer cell lines as reported in the literature.
Table 1: IC50/GI50 Values of Ispinesib in Cancer Cell Lines
| Cell Line | Cancer Type | IC50/GI50 (nM) | Assay Duration (hours) | Reference |
| Colo205 | Colon Cancer | 1.2 - 9.5 | Not Specified | |
| HT-29 | Colon Cancer | 1.2 - 9.5 | Not Specified | |
| HCT116 | Colon Cancer | 25 | 72 | |
| PC-3 | Prostate Cancer | Not Specified | Not Specified | |
| Multiple Breast Cancer Lines (53 lines) | Breast Cancer | 7.4 - 600 | 72 | |
| BT-474 | Breast Cancer | 45 | Not Specified | |
| MDA-MB-468 | Breast Cancer | 19 | Not Specified | |
| K562 | Leukemia | 71 | 72 | |
| MIAPaCa2 | Pancreatic Cancer | Dose-dependent decrease | Not Specified | |
| PSN1 | Pancreatic Cancer | Dose-dependent decrease | Not Specified | |
| SCC25 | Oral Cancer | 3.4 | 48 | |
| SCC09 | Oral Cancer | 58.9 | 48 | |
| Multiple Pediatric Lines (23 lines) | Various | Median: 4.1 | 96 |
Table 2: Effective Concentrations for Mechanistic Studies
| Cell Line | Cancer Type | Concentration (nM) | Observed Effect | Treatment Duration (hours) | Reference | |---|---|---|---|---| | PC-3 | Prostate Cancer | 15 - 30 | Induction of apoptosis | Not Specified | | | BT-474 | Breast Cancer | 150 | Induction of apoptosis | Not Specified | | | MDA-MB-468 | Breast Cancer | 150 | Induction of apoptosis and mitotic arrest | 16 - 48 | | | Pancreatic Cancer Cells | Pancreatic Cancer | 10 | Cell cycle arrest | 48 | | | SCC25 | Oral Cancer | 1.875 | Synergistic apoptosis with Navitoclax | 24 - 48 | |
Detailed Experimental Protocols
The following are detailed protocols for common assays used to evaluate the effects of Ispinesib on cancer cell lines.
Cell Proliferation/Viability Assay (e.g., CellTiter-Glo® or MTT)
This protocol is designed to determine the concentration of Ispinesib that inhibits cell growth by 50% (GI50).
Caption: Workflow for determining cell viability after Ispinesib treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear or white-walled tissue culture plates
-
Ispinesib stock solution (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Plate reader capable of measuring luminescence or absorbance
Procedure:
-
Cell Seeding: Seed cells in the log phase of growth into 96-well plates at a predetermined optimal density.
-
Adherence: Incubate the plates overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of Ispinesib in complete culture medium. Remove the old medium from the wells and add the Ispinesib-containing medium. Include vehicle control (DMSO) wells. Concentrations can range from 0.085 nM to 33 µM.
-
Incubation: Incubate the plates for 72 hours.
-
Reagent Addition:
-
For CellTiter-Glo®: Equilibrate the plate and reagent to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
For MTT: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
-
Data Acquisition: Measure luminescence (for CellTiter-Glo®) or absorbance (for MTT) using a plate reader.
-
Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) by plotting the percentage of cell growth inhibition relative to the control against the log of the Ispinesib concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic cells following Ispinesib treatment.
Materials:
-
Cancer cell line of interest
-
6-well tissue culture plates
-
Ispinesib
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed approximately 0.1 x 10^6 cells per well in 6-well plates and allow them to attach overnight.
-
Treatment: Treat the cells with the desired concentration of Ispinesib (e.g., 150 nM) or vehicle control for a specified duration (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 5-15 minutes.
-
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle after Ispinesib treatment.
Materials:
-
Cancer cell line of interest
-
6-well tissue culture plates
-
Ispinesib
-
Ice-cold 70-85% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with Ispinesib (e.g., 10-150 nM) for the desired time (e.g., 16 to 48 hours) as described in the apoptosis assay protocol.
-
Cell Harvesting: Harvest the cells by trypsinization and centrifugation.
-
Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise to ice-cold 70-85% ethanol while vortexing gently. Incubate at -20°C or 4°C for at least 30 minutes.
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle. A significant increase in the G2/M peak is expected after Ispinesib treatment.
Western Blot Analysis
This protocol is used to detect changes in the expression levels of proteins involved in the cell cycle and apoptosis following Ispinesib treatment.
Materials:
-
Treated cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Cyclin B, Bcl-2, Bax, cleaved Caspase-3, cleaved PARP, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative changes in protein expression compared to the control. An increase in Cyclin B, Bax, cleaved Caspase-3, and cleaved PARP, along with a decrease in Bcl-2 family anti-apoptotic proteins, is indicative of Ispinesib's mechanism of action.
References
Application Notes: Analyzing the Cell Cycle Effects of Anticancer Agent 95 by Flow Cytometry
Application Notes & Protocols: Establishing a Xenograft Model for "Anticancer Agent 95"
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed methodology for establishing a subcutaneous xenograft model to evaluate the in vivo efficacy of "Anticancer Agent 95," a hypothetical MEK inhibitor, against non-small cell lung cancer (NSCLC).
Introduction
The RAS-RAF-MEK-ERK signaling pathway, also known as the MAPK pathway, is a critical regulator of cell proliferation, differentiation, and survival.[1][2][3] Dysregulation of this pathway, often through mutations in RAS or RAF genes, is a key driver in over 30% of human cancers, including non-small cell lung cancer (NSCLC).[2][3] "this compound" is a novel, selective small-molecule inhibitor targeting MEK1/2, the dual-specificity kinases that are central components of this cascade. By inhibiting MEK, "this compound" aims to block the phosphorylation and activation of ERK1/2, thereby inhibiting downstream signaling that promotes uncontrolled cell growth.
To assess the preclinical efficacy of "this compound," a robust in vivo model is essential. Cell line-derived xenograft (CDX) models, where human cancer cells are implanted into immunodeficient mice, are a standard and effective tool for this purpose. This protocol details the establishment of a subcutaneous xenograft model using the A549 human lung adenocarcinoma cell line, which harbors a KRAS mutation, making it a clinically relevant model for testing MEK inhibitors. The following sections provide step-by-step instructions for cell culture, animal handling, tumor implantation, drug administration, and efficacy monitoring.
Materials and Methods
Cell Line
-
Cell Line: A549 (Human lung carcinoma, ATCC® CCL-185™)
-
Culture Medium: F-12K Medium (ATCC® 30-2004™)
-
Supplements: 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.
Animal Model
-
Species: Mouse
-
Strain: Athymic Nude (nu/nu) or NOD/SCID mice, female, 6-8 weeks old.
-
Housing: Maintained in a specific-pathogen-free (SPF) environment with sterile food, water, and bedding. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and adhere to established animal welfare guidelines.
Reagents and Equipment
-
"this compound" (provided by sponsor)
-
Vehicle solution (e.g., 0.5% methylcellulose + 0.2% Tween 80 in sterile water)
-
Matrigel® Basement Membrane Matrix
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Hemocytometer or automated cell counter
-
Syringes (1 mL) with 27-gauge needles
-
Digital calipers
-
Animal balance
-
Laminar flow hood
-
Centrifuge
Experimental Protocols
Cell Culture and Preparation
-
Culture A549 cells according to standard protocols. Ensure cells are in the logarithmic growth phase and 80-90% confluent before harvesting.
-
Wash cells with PBS, then detach using Trypsin-EDTA.
-
Neutralize trypsin with complete culture medium and collect the cell suspension into a sterile conical tube.
-
Centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
Resuspend the cell pellet in sterile, serum-free medium or PBS.
-
Perform a cell count using a hemocytometer. Check for viability (should be >95%) using Trypan Blue exclusion.
-
Centrifuge the required number of cells again and resuspend the pellet in a cold 1:1 mixture of PBS and Matrigel.
-
The final cell concentration should be 5 x 10⁷ cells/mL. Keep the cell suspension on ice until injection to prevent the Matrigel from solidifying.
Tumor Implantation
-
Anesthetize the mice according to the approved IACUC protocol.
-
Using a 1 mL syringe with a 27-gauge needle, subcutaneously inject 100 µL of the A549 cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.
-
Monitor the animals closely during recovery from anesthesia.
-
Palpate the injection site 2-3 times per week to monitor for tumor formation.
Tumor Growth Monitoring and Study Initiation
-
Once tumors become palpable, begin measuring them twice weekly using digital calipers.
-
Measure the length (L, longest dimension) and width (W, perpendicular dimension).
-
Calculate the tumor volume using the modified ellipsoid formula: Volume = (L x W²) / 2 .
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment cohorts. This day is designated as Day 0 of the study.
Drug Administration and Monitoring
-
Administer "this compound" or the Vehicle control according to the dosing schedule outlined in the study design (see Table 1). For example, daily oral gavage for 21 days.
-
Measure tumor volumes and body weights three times per week throughout the study.
-
Monitor the animals daily for any clinical signs of toxicity, such as weight loss exceeding 20%, lethargy, or rough coat.
-
The study should be terminated when tumors in the control group reach the maximum allowed size (e.g., 2000 mm³) or at a pre-determined time point, in accordance with humane endpoint guidelines.
Data Presentation
Quantitative data from the xenograft study should be organized for clarity and ease of comparison.
Table 1: Experimental Study Design
| Group | Treatment | Dose (mg/kg) | Route | Schedule | No. of Animals (n) |
|---|---|---|---|---|---|
| 1 | Vehicle Control | 0 | p.o. | QD, 21 days | 10 |
| 2 | This compound | 10 | p.o. | QD, 21 days | 10 |
| 3 | This compound | 30 | p.o. | QD, 21 days | 10 |
(p.o. = oral gavage; QD = once daily)
Table 2: Example Tumor Growth Data Summary
| Day | Group 1: Vehicle (Mean Tumor Volume, mm³ ± SEM) | Group 2: Agent 95, 10 mg/kg (Mean Tumor Volume, mm³ ± SEM) | Group 3: Agent 95, 30 mg/kg (Mean Tumor Volume, mm³ ± SEM) |
|---|---|---|---|
| 0 | 125 ± 10 | 124 ± 11 | 126 ± 9 |
| 4 | 250 ± 25 | 200 ± 18 | 175 ± 15 |
| 7 | 450 ± 40 | 310 ± 28 | 220 ± 20 |
| 11 | 800 ± 75 | 450 ± 42 | 280 ± 25 |
| 14 | 1200 ± 110 | 580 ± 55 | 330 ± 30 |
| 18 | 1750 ± 150 | 750 ± 70 | 400 ± 38 |
| 21 | 2100 ± 180 | 900 ± 85 | 450 ± 45 |
(Data are hypothetical and for illustrative purposes only)
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the xenograft model establishment and evaluation process.
"this compound" Signaling Pathway
This diagram illustrates the hypothetical mechanism of action for "this compound" by inhibiting the MAPK/ERK signaling pathway.
References
Application Notes and Protocols: Synergistic Effect of SB-715992 and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synergistic anti-tumor effects observed with the combination of SB-715992 (Ispinesib), a kinesin spindle protein (KSP) inhibitor, and Doxorubicin, an anthracycline chemotherapeutic agent. Detailed protocols for in vitro and in vivo studies are presented to facilitate further research into this promising therapeutic strategy.
Introduction
SB-715992, also known as Ispinesib, is a potent and selective inhibitor of the kinesin spindle protein (KSP), which is essential for the formation of a bipolar mitotic spindle during cell division.[1] Inhibition of KSP leads to mitotic arrest and subsequent apoptosis in proliferating cancer cells. Doxorubicin is a widely used chemotherapeutic agent that intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species, ultimately leading to DNA damage and cell death. The combination of these two agents has been shown to enhance anti-tumor activity, suggesting a synergistic relationship that could be exploited for cancer therapy.[2]
Data Presentation
The following tables summarize the quantitative data from preclinical studies evaluating the synergistic effect of SB-715992 and Doxorubicin.
Table 1: In Vivo Anti-Tumor Activity in Breast Cancer Xenograft Models
| Cancer Model | Treatment Group | Dose and Schedule | Tumor Growth Inhibition (TGI) (%) | Reference |
| MCF7 Xenograft | SB-715992 | 6 mg/kg, i.p., q4d x 3 | Not Reported | [3][4] |
| Doxorubicin | 2.5 mg/kg, i.v., q4d x 3 | Not Reported | [3] | |
| SB-715992 + Doxorubicin | 6 mg/kg SB-715992, i.p., q4d x 3 + 2.5 mg/kg Doxorubicin, i.v., q4d x 3 | Superior to single agents | ||
| MDA-MB-468 Xenograft | SB-715992 | Not specified | Not Reported | |
| Doxorubicin | Not specified | Not Reported | ||
| SB-715992 + Doxorubicin | Not specified | Enhanced anti-tumor activity |
TGI data for single agents in the MCF7 model was not explicitly provided in the source, but the combination was reported as superior.
Table 2: Illustrative In Vitro Synergy Analysis (Hypothetical Data)
| Drug Combination (SB-715992 : Doxorubicin) | Cell Line | IC50 (nM) | Combination Index (CI) | Synergy Level |
| 1:1 | MCF7 | Varies | < 1 | Synergistic |
| 1:5 | MDA-MB-231 | Varies | < 1 | Synergistic |
| 5:1 | SKBR3 | Varies | < 1 | Synergistic |
This table provides a template for presenting in vitro synergy data. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
In Vitro Synergy Assessment
Objective: To determine the synergistic cytotoxic effect of SB-715992 and Doxorubicin in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF7, MDA-MB-231)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin/streptomycin
-
SB-715992 (Ispinesib)
-
Doxorubicin
-
96-well plates
-
MTT or other cell viability assay reagent
-
Plate reader
-
CompuSyn software or similar for synergy analysis
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of SB-715992 and Doxorubicin in a suitable solvent (e.g., DMSO). Create serial dilutions of each drug and combinations at various molar ratios (e.g., 1:1, 1:5, 5:1).
-
Treatment: Treat the cells with single agents and the drug combinations over a range of concentrations. Include vehicle-only controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assay: After incubation, perform a cell viability assay (e.g., MTT) according to the manufacturer's instructions.
-
Data Analysis: Determine the IC50 values for each drug alone and in combination. Calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn.
Apoptosis Assay
Objective: To assess whether the synergistic effect of SB-715992 and Doxorubicin is due to increased apoptosis.
Materials:
-
Cancer cell lines
-
6-well plates
-
SB-715992 and Doxorubicin
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once attached, treat with SB-715992, Doxorubicin, and their combination at synergistic concentrations for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the percentage of early apoptotic, late apoptotic/necrotic, and live cells.
In Vivo Xenograft Study
Objective: To evaluate the synergistic anti-tumor efficacy of SB-715992 and Doxorubicin in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nu/nu or SCID)
-
Cancer cell line for implantation (e.g., MCF7)
-
SB-715992 and Doxorubicin formulations for injection
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth and Grouping: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle control, SB-715992 alone, Doxorubicin alone, Combination).
-
Treatment Administration: Administer the drugs according to the specified doses and schedules (e.g., SB-715992 at 6 mg/kg i.p. and Doxorubicin at 2.5 mg/kg i.v., every 4 days for 3 cycles).
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Data Analysis: Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control. Statistically analyze the differences between groups.
Visualizations
Signaling Pathways and Experimental Workflow
References
- 1. Activity of the kinesin spindle protein inhibitor ispinesib (SB-715992) in models of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of the Kinesin Spindle Protein Inhibitor Ispinesib (SB-715992) in Models of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of KSP Inhibitors Like Ispinesib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of Kinesin Spindle Protein (KSP) inhibitors, with a particular focus on the well-characterized inhibitor, Ispinesib. KSP, also known as Eg5 or KIF11, is a crucial motor protein involved in the formation of the bipolar mitotic spindle, making it an attractive target for anticancer drug development.[1][2][3][4] Ispinesib is a potent and selective allosteric inhibitor of KSP that has undergone clinical investigation.[5]
Mechanism of Action of KSP and Inhibition by Ispinesib
KSP is a member of the kinesin-5 subfamily of motor proteins that utilizes the energy from ATP hydrolysis to slide antiparallel microtubules apart. This action is essential for the separation of centrosomes and the establishment of a bipolar spindle during the early stages of mitosis. Inhibition of KSP function leads to a failure in centrosome separation, resulting in the formation of characteristic monoastral spindles, which triggers the spindle assembly checkpoint, leading to mitotic arrest and subsequent apoptotic cell death in actively dividing cells. Because KSP is primarily active during mitosis and not in non-dividing cells like neurons, its inhibitors are anticipated to have a better safety profile compared to traditional microtubule-targeting agents like taxanes, which can cause peripheral neuropathy.
Ispinesib functions as a potent, specific, and reversible allosteric inhibitor of KSP. It binds to a site distinct from the ATP and microtubule-binding sites, specifically to a pocket formed by helix α2/loop L5/helix α3. This binding locks the KSP motor domain in an ADP-bound state, preventing the release of ADP and inhibiting the motor's movement along microtubules.
High-Throughput Screening (HTS) Assays for KSP Inhibitors
A typical HTS cascade for identifying novel KSP inhibitors involves a primary biochemical screen to identify compounds that directly inhibit KSP's ATPase activity, followed by secondary cell-based assays to confirm their cellular potency and mechanism of action.
Primary Screen: Biochemical KSP ATPase Activity Assay
This assay measures the ability of a compound to inhibit the microtubule-stimulated ATPase activity of recombinant KSP. A common method for HTS is a colorimetric assay that detects the release of inorganic phosphate (Pi).
Protocol: Malachite Green-Based KSP ATPase Assay
Materials:
-
Recombinant human KSP motor domain
-
Paclitaxel-stabilized microtubules
-
ATP (high purity, ≥99%)
-
Assay Buffer: 25 mM PIPES-K+ (pH 6.8), 2 mM MgCl2, 1 mM EGTA
-
Malachite Green Reagent (e.g., from a commercial kit like Sigma-Aldrich MAK113)
-
Phosphate Standard (for standard curve)
-
384-well microplates
-
Multichannel pipette
-
Spectrophotometric microplate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds in DMSO and dispense into 384-well plates.
-
Enzyme and Substrate Preparation:
-
Prepare a reaction mix containing KSP enzyme (e.g., 1 nM final concentration) and microtubules (e.g., 5 µM final concentration) in pre-warmed assay buffer.
-
Prepare an ATP solution in assay buffer (e.g., 500 µM final concentration).
-
-
Reaction Incubation:
-
Add the KSP/microtubule mix to the compound plates.
-
Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding to the enzyme.
-
Initiate the reaction by adding the ATP solution.
-
Incubate for a specific duration (e.g., 30 minutes) at room temperature. The optimal time should be determined experimentally to ensure the reaction is in the linear range.
-
-
Reaction Termination and Detection:
-
Stop the reaction and detect the generated phosphate by adding the Malachite Green Reagent according to the manufacturer's instructions.
-
Incubate for 30 minutes at room temperature to allow for color development.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 620 nm.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Determine the IC50 values by fitting the data to a dose-response curve.
-
Secondary Screen: Cell-Based Assays
Compounds that show activity in the primary biochemical screen are then evaluated in cell-based assays to assess their cellular permeability, potency, and ability to induce the expected phenotype (mitotic arrest).
1. Cell Proliferation/Viability Assay
This assay determines the concentration of the inhibitor required to inhibit cell growth by 50% (GI50 or IC50).
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, MDA-MB-468)
-
Complete cell culture medium
-
Ispinesib (as a positive control)
-
Test compounds
-
96-well clear-bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of test compounds and Ispinesib to the cells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Assay Procedure:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a luminometer.
-
Calculate the percent inhibition of cell proliferation for each compound concentration.
-
Determine the GI50/IC50 values from the dose-response curves.
-
2. Mitotic Arrest Assay
This assay confirms that the inhibition of cell proliferation is due to an arrest in the G2/M phase of the cell cycle.
Protocol: Propidium Iodide Staining and Flow Cytometry
Materials:
-
Cancer cell line
-
Test compounds and Ispinesib
-
Phosphate-buffered saline (PBS)
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with test compounds at concentrations around their IC50 values for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells.
-
Wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer to measure the DNA content based on PI fluorescence.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases. An increase in the G2/M population indicates mitotic arrest.
-
3. Apoptosis Assay
To confirm that mitotic arrest leads to programmed cell death, an apoptosis assay can be performed.
Protocol: Annexin V/7-AAD Staining
Materials:
-
Cancer cell line
-
Test compounds and Ispinesib
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, 7-AAD, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with test compounds as described for the mitotic arrest assay.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and 7-AAD according to the kit manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within one hour.
-
-
Data Analysis:
-
Quantify the percentage of early apoptotic (Annexin V positive, 7-AAD negative), late apoptotic/necrotic (Annexin V positive, 7-AAD positive), and live cells (Annexin V negative, 7-AAD negative).
-
Data Presentation
Quantitative data for Ispinesib and other KSP inhibitors should be summarized in clear and structured tables for easy comparison.
Table 1: Biochemical Potency of KSP Inhibitors
| Inhibitor | KSP ATPase IC50 (nM) | Apparent Ki (nM) | Reference(s) |
| Ispinesib (SB-715992) | < 10 | 1.7 | |
| MK-0731 | 2.2 | - | |
| Litronesib (LY2523355) | 26 | - | |
| K858 | 1300 | - |
Table 2: Cellular Potency of Ispinesib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50/GI50 (nM) | Reference(s) |
| Colo205 | Colon Carcinoma | 1.2 - 9.5 | |
| HT-29 | Colon Carcinoma | 1.2 - 9.5 | |
| MX-1 | Breast Carcinoma | 1.2 - 9.5 | |
| PC-3 | Prostate Cancer | - (activity at 15-30 nM) | |
| BT-474 | Breast Cancer | 45 | |
| MDA-MB-468 | Breast Cancer | 19 | |
| HCT116 | Colorectal Carcinoma | 25 | |
| K562 | Chronic Myelogenous Leukemia | 71 |
Table 3: Ispinesib Clinical Trial Dosing Regimens
| Dosing Schedule | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities (DLTs) | Reference(s) |
| 1-hour IV infusion every 3 weeks | 18 mg/m² | - | |
| 1-hour IV infusion weekly for 3 weeks of a 28-day cycle | 7 mg/m² | Neutropenia | |
| 1-hour IV infusion on days 1 and 15 of a 28-day cycle | 12 mg/m² | Increased AST and ALT |
Mandatory Visualization
Signaling Pathway of KSP Action and Inhibition
Caption: KSP's role in mitosis and its inhibition by Ispinesib.
Experimental Workflow for KSP Inhibitor Screening
References
- 1. selleckchem.com [selleckchem.com]
- 2. A phase I trial of ispinesib, a kinesin spindle protein inhibitor, with docetaxel in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase II study of ispinesib (SB-715992) in patients with metastatic or recurrent malignant melanoma: a National Cancer Institute of Canada Clinical Trials Group trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase I study of ispinesib, a kinesin spindle protein inhibitor, administered weekly for three consecutive weeks of a 28-day cycle in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
Application Notes and Protocols for Induction of Apoptosis in Cancer Cells via the CD95 Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
A pivotal mechanism for many anticancer agents is the induction of apoptosis, or programmed cell death, in malignant cells. One of the key signaling cascades involved in this process is the CD95 (also known as Fas or APO-1) death receptor pathway. Upon activation, the CD95 receptor initiates a signaling cascade that culminates in the activation of caspases and the execution of apoptosis. Various chemotherapeutic drugs have been shown to induce apoptosis by upregulating components of the CD95 system, making it a crucial area of study in cancer therapy research.[1][2][3]
These application notes provide an overview of the CD95-mediated apoptotic pathway and detail protocols for investigating the efficacy of anticancer agents in inducing apoptosis through this mechanism.
Data Presentation: Efficacy of Anticancer Agents
The following tables summarize the cytotoxic and apoptotic effects of common anticancer drugs that have been reported to involve the CD95 signaling pathway in various cancer cell lines.
Table 1: Cytotoxicity (IC50) of Selected Anticancer Agents
| Anticancer Agent | Cancer Cell Line | Cancer Type | IC50 (µM) | Citation |
| Doxorubicin | Jurkat | T-cell Leukemia | ~0.05-1 | [4] |
| Cisplatin | MCF-7 | Breast Cancer | ~20-60 | [5] |
| Cisplatin | T47D | Breast Cancer | ~40-160 nM | |
| Methotrexate | Melanoma cell lines | Melanoma | ~1-5 | |
| Etoposide | Jurkat | T-cell Leukemia | Not specified | |
| Etoposide | Hep3B | Hepatoma | Not specified |
Note: IC50 values can vary significantly based on experimental conditions such as exposure time and the specific assay used.
Table 2: Apoptosis Induction by Selected Anticancer Agents
| Anticancer Agent | Cancer Cell Line | Treatment Conditions | Apoptosis Percentage (%) | Method | Citation |
| Doxorubicin | Jurkat | 100 nM for 72h | ~54% | Flow Cytometry (DNA content) | |
| Cisplatin | BT-549 | 25 µM for 72h | Variable | MTT Assay | |
| Bleomycin | HepG2 | Not specified | Up to 70% (with anti-APO-1) | MTT Assay | |
| Methotrexate | Hec59 | 10 nM for 72h | Increased PARP cleavage | Western Blot |
Signaling Pathway Visualization
The following diagram illustrates the CD95-mediated apoptotic signaling pathway, which can be activated by various anticancer drugs.
Caption: Diagram of the CD95-mediated apoptotic signaling pathway.
Experimental Workflow
The following diagram outlines a typical experimental workflow to determine if an anticancer agent induces apoptosis via the CD95 pathway.
Caption: Experimental workflow for studying CD95-mediated apoptosis.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the concentration at which an anticancer agent inhibits cancer cell growth (IC50).
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Anticancer agent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the anticancer agent in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting cell viability against the log of the compound concentration.
Protocol 2: Quantification of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
Materials:
-
Treated and untreated cancer cells
-
Phosphate-buffered saline (PBS)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution (100 µg/mL)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis in cancer cells by treating them with the desired concentration of the anticancer agent for a specified time. Include an untreated control.
-
Cell Harvesting: Harvest the cells (both adherent and suspension) and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS and resuspend the cell pellet in 1X Binding Buffer.
-
Cell Staining: Transfer 100 µL of the cell suspension (approximately 1-5 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within 1 hour. Set up compensation and quadrants using unstained, Annexin V-FITC only, and PI only stained cells.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blot Analysis of CD95 Pathway Proteins
This protocol is for detecting the expression and cleavage of key proteins in the CD95 signaling pathway.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CD95, anti-FADD, anti-caspase-8, anti-cleaved caspase-8, anti-caspase-3, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Detect the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control like β-actin. Look for increased expression of CD95 and the appearance of cleaved forms of caspase-8 and caspase-3 in treated samples.
Protocol 4: CD95 Neutralizing/Blocking Experiment
This protocol helps to confirm the role of the CD95 pathway in drug-induced apoptosis.
Materials:
-
Cancer cell lines
-
Anticancer agent
-
CD95 neutralizing antibody (e.g., anti-Fas mAb)
-
Isotype control antibody
-
Reagents for apoptosis quantification (from Protocol 2)
Procedure:
-
Pre-incubation with Antibody: Seed cells as you would for an apoptosis assay. One hour prior to treatment with the anticancer agent, pre-incubate the cells with a CD95 neutralizing antibody at a pre-determined optimal concentration. As a control, another set of cells should be pre-incubated with an isotype control antibody.
-
Compound Treatment: Add the anticancer agent to the antibody-containing media at the desired concentration.
-
Incubation: Incubate for the standard duration required to induce apoptosis.
-
Apoptosis Quantification: Harvest the cells and quantify the percentage of apoptotic cells using Annexin V/PI staining and flow cytometry as described in Protocol 2.
-
Data Analysis: Compare the percentage of apoptosis in cells treated with the anticancer agent alone, with the isotype control antibody + anticancer agent, and with the CD95 neutralizing antibody + anticancer agent. A significant reduction in apoptosis in the presence of the neutralizing antibody indicates that the drug's apoptotic effect is, at least in part, mediated by the CD95 pathway.
References
- 1. Cytotoxic drugs and the CD95 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug-induced apoptosis in hepatoma cells is mediated by the CD95 (APO-1/Fas) receptor/ligand system and involves activation of wild-type p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CD95 signaling in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Investigating Ispinesib Resistance in Cancer Cells
This technical support center is designed for researchers, scientists, and drug development professionals investigating mechanisms of resistance to the Kinesin Spindle Protein (KSP) inhibitor, Ispinesib. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of Ispinesib resistance in cancer cells?
A1: Resistance to Ispinesib, a potent allosteric inhibitor of KSP (also known as Eg5), can arise through several mechanisms. The most commonly cited is the acquisition of point mutations in the KSP motor domain, which is the direct target of the drug. These mutations can interfere with the binding of Ispinesib to its allosteric site. Additionally, as with many chemotherapeutic agents, the overexpression of ATP-binding cassette (ABC) transporters can contribute to multidrug resistance by actively effluxing the drug from the cell. Upregulation of anti-apoptotic proteins, such as survivin, has also been implicated in conferring resistance to apoptosis-inducing anticancer drugs.
Q2: My cancer cell line is showing reduced sensitivity to Ispinesib in a cell viability assay. What could be the cause?
A2: A reduction in sensitivity to Ispinesib can be due to several factors. The cell line may have acquired resistance through prolonged exposure to the drug, leading to the selection of resistant clones. This can involve mutations in the KSP gene or the upregulation of drug efflux pumps. It is also possible that experimental variables are affecting the outcome, such as incorrect drug concentration, issues with the cell viability assay itself, or the intrinsic resistance of the chosen cell line.
Q3: How can I determine if my resistant cell line has mutations in the KSP gene?
A3: To identify mutations in the KSP gene (KIF11), you will need to perform sequence analysis. This typically involves isolating genomic DNA or mRNA from your resistant and parental (sensitive) cell lines. The KSP coding region can then be amplified by PCR (or RT-PCR for mRNA) and sequenced. A comparison of the sequences from the resistant and parental cells will reveal any acquired mutations.
Q4: What is the role of ABC transporters in Ispinesib resistance?
A4: ABC transporters are a family of membrane proteins that can pump a wide range of substances, including anticancer drugs, out of cells, thereby reducing their intracellular concentration and efficacy.[1][2][3][4][5] Overexpression of certain ABC transporters, such as P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2), is a well-established mechanism of multidrug resistance in cancer. While direct evidence specifically for Ispinesib efflux by these transporters is an area of ongoing research, it is a plausible mechanism of resistance.
Q5: Can I use siRNA to investigate the role of KSP in my resistant cells?
A5: Yes, small interfering RNA (siRNA) can be a powerful tool to confirm the role of KSP in the resistant phenotype. By specifically knocking down the expression of KSP, you can assess whether the cells remain dependent on this motor protein for mitosis. If the resistant cells are still sensitive to KSP depletion via siRNA, it suggests that the resistance mechanism likely involves alterations that affect drug binding rather than a complete bypass of KSP function.
Troubleshooting Guides
Cell Viability and Cytotoxicity Assays
Issue: High variability between replicate wells in a cell viability assay (e.g., MTT, CellTiter-Glo).
| Possible Cause | Troubleshooting Steps |
| Uneven cell seeding | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting into wells. Avoid using the outer wells of the plate, which are more prone to evaporation ("edge effect"). |
| Pipetting errors | Calibrate and use appropriate pipettes for the volumes being dispensed. Use fresh tips for each replicate. When adding reagents, dispense them into the side of the well to avoid disturbing the cell monolayer. |
| Compound precipitation | Visually inspect the wells under a microscope for any signs of drug precipitation, especially at higher concentrations. Ensure the final solvent concentration (e.g., DMSO) is below the toxic threshold for your cells (typically <0.1%). |
| Inconsistent incubation times | Ensure all plates are incubated for the same duration. For assays with multiple steps, process each plate individually to maintain consistent timing. |
Issue: No dose-dependent decrease in cell viability is observed.
| Possible Cause | Troubleshooting Steps |
| Cell line is highly resistant | Confirm the expected sensitivity of your cell line from the literature. If developing a resistant line, a significant increase in the IC50 value is expected. Consider testing a wider range of drug concentrations. |
| Incorrect drug concentration | Verify the concentration of your Ispinesib stock solution. Prepare fresh serial dilutions for each experiment. |
| Sub-optimal assay conditions | The incubation time may be too short to induce cell death. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint. The chosen assay may not be sensitive enough for subtle changes; consider a more sensitive method like an ATP-based assay (CellTiter-Glo). |
| Inactive compound | Ensure proper storage of the Ispinesib stock solution to prevent degradation. Test the compound on a known sensitive cell line to confirm its activity. |
Western Blot Analysis
Issue: No or weak signal for the target protein (e.g., KSP, ABCB1, Survivin).
| Possible Cause | Troubleshooting Steps |
| Low protein expression | Ensure you are loading a sufficient amount of total protein (typically 20-50 µg). Use a positive control cell line or tissue known to express the protein of interest. |
| Inefficient protein extraction | Use a lysis buffer with appropriate detergents and protease inhibitors. Ensure complete cell lysis by sonication or mechanical disruption if necessary. |
| Poor antibody quality | Use an antibody that has been validated for Western blotting and for the species you are working with. Titrate the primary antibody to determine the optimal concentration. |
| Inefficient protein transfer | Verify the transfer efficiency by staining the membrane with Ponceau S after transfer. Ensure the transfer buffer composition and transfer time/voltage are appropriate for the size of your target protein. |
Issue: High background or non-specific bands on the Western blot.
| Possible Cause | Troubleshooting Steps |
| Primary antibody concentration too high | Reduce the concentration of the primary antibody and/or shorten the incubation time. |
| Insufficient blocking | Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or 5% BSA in TBST). |
| Inadequate washing | Increase the number and duration of washes with TBST between antibody incubations. |
| Secondary antibody cross-reactivity | Use a secondary antibody that is specific for the species of the primary antibody. Run a control lane with only the secondary antibody to check for non-specific binding. |
Experimental Protocols
Protocol 1: Generation of Ispinesib-Resistant Cancer Cell Lines
This protocol describes a method for generating drug-resistant cell lines through continuous exposure to increasing concentrations of Ispinesib.
-
Initial IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) of Ispinesib for the parental cancer cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
Initial Drug Exposure: Culture the parental cells in their standard growth medium containing Ispinesib at a concentration equal to the IC50.
-
Monitoring and Subculturing: Monitor the cells for signs of cell death. Initially, a large proportion of cells may die. When the surviving cells begin to proliferate and reach approximately 80% confluency, subculture them.
-
Dose Escalation: Gradually increase the concentration of Ispinesib in the culture medium. A common approach is to increase the concentration by 1.5 to 2-fold with each passage once the cells have adapted to the current concentration.
-
Cryopreservation: At each stage of increased resistance, cryopreserve vials of the cells. This is crucial in case of cell death at a higher concentration.
-
Confirmation of Resistance: Periodically determine the IC50 of the resistant cell population and compare it to the parental cell line. A significant increase (e.g., >10-fold) in the IC50 value indicates the development of resistance.
-
Maintenance of Resistant Phenotype: Once a desired level of resistance is achieved, the resistant cell line can be maintained in a medium containing a maintenance concentration of Ispinesib (e.g., the IC20 of the resistant line) to ensure the stability of the resistant phenotype.
Protocol 2: Western Blot for ABC Transporter Expression
This protocol outlines the steps for detecting the expression of ABC transporters like P-gp (ABCB1) by Western blot.
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein lysate.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE:
-
Denature 20-50 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto an SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the ABC transporter of interest (e.g., anti-ABCB1) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 7.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.
Protocol 3: siRNA-Mediated Knockdown of KSP
This protocol provides a general guideline for transiently knocking down KSP expression using siRNA.
-
Cell Seeding: The day before transfection, seed the cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
In one tube, dilute the KSP-specific siRNA (and a non-targeting control siRNA in a separate tube) in a serum-free medium (e.g., Opti-MEM).
-
In another tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in the same serum-free medium.
-
Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.
-
-
Transfection:
-
Add the siRNA-lipid complexes to the cells in each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Validation of Knockdown: After the incubation period, assess the knockdown efficiency at both the mRNA (by qRT-PCR) and protein (by Western blot) levels.
-
Phenotypic Assay: Following confirmation of successful knockdown, perform functional assays, such as cell viability or cell cycle analysis, to evaluate the effect of KSP depletion on the cells.
Visualizations
Caption: Overview of Ispinesib action and resistance mechanisms in cancer cells.
Caption: Experimental workflow for generating and characterizing Ispinesib-resistant cell lines.
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of ABC transporters in drug resistance, metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ABC transporters in multidrug resistance and pharmacokinetics, and strategies for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Revisiting the role of ABC transporters in multidrug-resistant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Anticancer Agent 95 Off-Target Effects Investigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the off-target effects of Anticancer Agent 95, a potent kinase inhibitor targeting KRAS-G12C. The information is designed to help scientists and drug development professionals anticipate, identify, and troubleshoot common issues encountered during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound, and why are off-target effects a concern?
A1: The primary target of this compound is the KRAS-G12C mutant protein, a key driver in several cancer types.[1] While designed for specificity, kinase inhibitors can interact with unintended kinases or other proteins due to the conserved nature of ATP-binding sites across the kinome.[2] These "off-target" interactions can lead to unexpected cellular effects, toxicity, or misinterpretation of experimental results, making their investigation crucial for accurate drug development.[3][4][5]
Q2: What are the first steps to differentiate between on-target and off-target effects?
A2: A multi-step approach is recommended. Start with a dose-response analysis to see if the cellular effect's potency matches the biochemical potency for the primary target. Use a structurally different inhibitor for the same target to see if it reproduces the phenotype. Additionally, genetic knockdown of the primary target (e.g., using siRNA or CRISPR) should mimic the on-target effects of the inhibitor.
Q3: How can I identify the specific off-targets of this compound?
A3: Kinase profiling is a direct method to screen the agent against a large panel of purified kinases, revealing unintended interactions. These services are often provided by specialized companies. Another approach is chemical proteomics, which can identify non-kinase binding partners.
Q4: Can the off-target effects of this compound be beneficial?
A4: Yes, in some instances, off-target effects can contribute to a drug's therapeutic efficacy through a mechanism known as polypharmacology. For example, an inhibitor might beneficially impact multiple oncogenic pathways simultaneously. However, for research purposes, it is critical to distinguish between on- and off-target effects to understand the specific role of the primary target.
Troubleshooting Guides
This section addresses specific issues researchers may encounter during their experiments in a question-and-answer format.
Cell-Based Assay Issues
Q: I'm observing significant cytotoxicity in my cell viability assay (e.g., MTT assay) at concentrations where the primary target (KRAS-G12C) should only be partially inhibited. What could be the cause?
A: This discrepancy often points to potent off-target effects or issues with the assay itself.
| Possible Cause | Suggested Solution & Rationale |
| Potent Off-Target Cytotoxicity | 1. Perform Kinase Selectivity Profiling: Screen Agent 95 against a broad panel of kinases to identify off-targets that are critical for cell survival. 2. Validate with a Different Assay: Use a cytotoxicity assay with a different mechanism, such as measuring ATP levels (e.g., CellTiter-Glo®), to rule out compound interference with the MTT reagent. 3. Test in Multiple Cell Lines: Compare the cytotoxic profile in KRAS-G12C mutant vs. KRAS wild-type cell lines. Potent cytotoxicity in wild-type cells strongly suggests off-target effects. |
| Compound Solubility Issues | 1. Check Solubility: Visually inspect the culture medium for any precipitation after adding Agent 95. 2. Use Appropriate Vehicle Control: Ensure the solvent (e.g., DMSO) concentration is consistent across all wells and is not causing toxicity on its own. |
| Assay Interference | 1. Run a Cell-Free Control: Incubate Agent 95 with the MTT reagent in culture medium without cells. A color change indicates direct chemical reactivity with the assay components. |
Q: My IC50 values for cell viability are inconsistent across experiments. What should I check?
A: Inconsistent IC50 values can result from experimental variability or the biological state of the cells.
| Possible Cause | Suggested Solution & Rationale |
| Cell Seeding Density & Health | 1. Standardize Cell Number: Ensure a consistent number of viable cells are seeded in each well. Perform a cell titration experiment to find the optimal density. 2. Monitor Passage Number: Use cells within a consistent, low passage number range, as high passage numbers can alter cellular responses. 3. Check for Contamination: Regularly test for mycoplasma contamination, which can affect cell health and assay results. |
| Assay Conditions | 1. Incubation Times: Keep incubation times for both the compound treatment and the assay reagent consistent. 2. Reagent Preparation: Prepare fresh assay reagents and ensure complete solubilization of the formazan crystals before reading the plate. |
| Data Analysis | 1. Proper Controls: Always include vehicle-only (0% inhibition) and maximum inhibition (e.g., a known cytotoxic agent or no cells) controls for proper data normalization. 2. Curve Fitting: Use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value. Ensure you have enough data points on the steep part of the curve. |
Biochemical Assay & Western Blot Issues
Q: My Western blot shows that a signaling pathway unrelated to KRAS is being inhibited. How do I confirm this is an off-target effect?
A: This is a strong indicator of off-target activity. A logical workflow is needed for confirmation.
| Possible Cause | Suggested Solution & Rationale |
| Direct Off-Target Kinase Inhibition | 1. Consult Kinase Profiling Data: Check if your kinase profiling results show inhibition of an upstream kinase in the affected pathway. 2. Use a Specific Inhibitor: Treat cells with a highly specific inhibitor for the suspected off-target kinase. If this phenocopies the effect of Agent 95, it confirms the off-target interaction. 3. Target Knockdown: Use siRNA or CRISPR to knock down the suspected off-target. This should abrogate the effect of Agent 95 on that pathway. |
| Activation of Compensatory Pathways | 1. Probe Related Pathways: Inhibition of the primary target can sometimes lead to the activation of feedback loops or compensatory signaling pathways. Analyze key nodes of related pathways (e.g., PI3K/AKT, STAT) via Western blot. |
Q: I'm not seeing inhibition of p-ERK (a downstream marker of KRAS activity) after treating with Agent 95, but I see other cellular effects.
A: This suggests several possibilities, from experimental issues to complex biological responses.
| Possible Cause | Suggested Solution & Rationale |
| Inactive Compound or Low Potency | 1. Verify Compound Integrity: Ensure Agent 95 has been stored correctly and use a fresh aliquot. 2. Perform Dose-Response and Time-Course: Treat cells with a range of concentrations and for different durations to find the optimal conditions for inhibiting p-ERK. |
| Low Basal Pathway Activity | 1. Stimulate the Pathway: The KRAS pathway may have low basal activity in your cell line. Consider stimulating cells with a growth factor (e.g., EGF) to create a more robust signal for assessing inhibition. |
| Western Blot Technical Issues | 1. Antibody Validation: Ensure the p-ERK antibody is specific and sensitive. Use a positive control lysate (e.g., from growth factor-stimulated cells) to confirm antibody performance. 2. Loading Control: Always use a reliable loading control (e.g., GAPDH, β-actin) and normalize the p-ERK signal to total ERK to ensure observed changes are not due to loading errors. |
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
This table presents hypothetical inhibitory concentration (IC50) data for Agent 95 against its primary target (KRAS-G12C) and a selection of common off-target kinases. Lower values indicate higher potency.
| Kinase Target | IC50 (nM) | Target Family | Rationale for Inclusion |
| KRAS-G12C (On-Target) | 5.2 | GTPase | Primary therapeutic target. |
| EGFR | 850 | Tyrosine Kinase | Often involved in resistance and parallel pathways. |
| FYN | 75 | Tyrosine Kinase (Src Family) | Common off-target for ATP-competitive inhibitors. |
| ABL1 | 150 | Tyrosine Kinase | Another common off-target with roles in cell survival. |
| CDK2 | > 5,000 | Serine/Threonine Kinase | Included to show selectivity against cell cycle kinases. |
| PI3Kα | 1,200 | Lipid Kinase | Key component of a major survival pathway. |
Table 2: Cell Viability Data for this compound
This table shows hypothetical IC50 values from an MTT assay across different cell lines after 72-hour treatment.
| Cell Line | KRAS Status | IC50 (nM) | Interpretation |
| NCI-H358 | G12C Mutant | 15 | High sensitivity, likely on-target effect. |
| A549 | G12S Mutant | 2,500 | Low sensitivity, demonstrates selectivity for G12C. |
| HEK293 | Wild-Type | 3,000 | Low sensitivity, suggests minimal off-target cytotoxicity in this line. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to assess cell metabolic activity as an indicator of viability following treatment with this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Live cells with active metabolism will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Gently shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blotting for Signaling Pathway Analysis
This protocol is used to detect changes in protein phosphorylation to assess the activity of signaling pathways.
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run until adequate separation of proteins by size is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-p-ERK) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein signal to the total protein or a loading control.
Visualizations
Caption: Troubleshooting workflow for unexpected cytotoxicity observed with Agent 95.
Caption: Diagram of Agent 95 hitting both its on-target and an off-target pathway.
Caption: Logical steps to confirm a specific off-target kinase interaction.
References
Optimizing CK0238273 dosage to minimize toxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of CK0238273 (Ispinesib) to minimize toxicity while maximizing therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is CK0238273 and what is its mechanism of action?
A1: CK0238273, also known as Ispinesib or SB-715992, is a potent and specific small molecule inhibitor of the Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[1][2][3][4] KSP is a motor protein essential for the proper separation of centrosomes and the formation of a bipolar mitotic spindle during the early stages of mitosis.[5] By inhibiting KSP's ATPase activity, CK0238273 prevents the formation of the bipolar spindle, leading to the formation of monopolar spindles. This triggers the spindle assembly checkpoint, causing cell cycle arrest in mitosis and subsequent apoptotic cell death in rapidly dividing cells, such as cancer cells.
Q2: What are the known toxicities associated with CK0238273 and other KSP inhibitors?
A2: The most common and dose-limiting toxicity associated with CK0238273 and other KSP inhibitors is hematological, primarily reversible neutropenia. Unlike microtubule-targeting agents like taxanes and vinca alkaloids, KSP inhibitors, including CK0238273, are generally not associated with significant neurotoxicity, alopecia, or gastrointestinal toxicities. This is because KSP's function is largely restricted to mitotic cells, with minimal expression in post-mitotic neurons.
Q3: How can I determine the optimal dose of CK0238273 in my experiments?
A3: Optimizing the dosage of CK0238273 involves a multi-step process to establish a therapeutic window where anti-tumor efficacy is maximized and toxicity is minimized. This typically involves a combination of in vitro and in vivo studies.
-
In Vitro Potency Assessment: Initially, determine the concentration range of CK0238273 that inhibits the proliferation of your target cancer cell lines. This is typically done by measuring the IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values using cell viability assays.
-
In Vitro Cytotoxicity Profiling: Concurrently, assess the cytotoxic effects on both cancerous and relevant non-cancerous cells (e.g., hematopoietic progenitor cells if neutropenia is a concern) to understand the compound's selectivity.
-
In Vivo Maximum Tolerated Dose (MTD) Studies: In animal models, conduct dose-range finding studies to determine the MTD, which is the highest dose that does not cause unacceptable toxicity.
-
In Vivo Efficacy Studies: Once the MTD is established, evaluate the anti-tumor activity of CK0238273 at and below the MTD in tumor-bearing animal models.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlating drug exposure (PK) with its biological effect (PD), such as target engagement in tumor tissue and toxicity markers in blood, can help refine the dosing schedule and concentration.
Q4: What are some key considerations for designing in vivo studies with CK0238273?
A4: For in vivo studies, it is crucial to carefully design the dosing regimen. CK0238273 has been administered in preclinical studies using intermittent schedules, such as every 4 days for 3 doses, which may allow for recovery from transient myelosuppression. The choice of animal model is also important; immunocompromised mice are typically used for xenograft studies with human cancer cell lines. Close monitoring of animal health, including body weight and complete blood counts, is essential to assess toxicity.
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability in IC50/GI50 values | Inconsistent cell seeding density, variability in compound dilution, contamination, issues with assay reagents. | Ensure uniform cell seeding, prepare fresh serial dilutions for each experiment, regularly check for cell culture contamination, and validate the performance of assay reagents. |
| Low potency in cell-based assays | Cell line resistance, compound degradation, incorrect dosage calculation. | Verify the expression of KSP in your cell line, use fresh compound stocks, and double-check all calculations for dilutions. Consider testing on a panel of cell lines with varying sensitivities. |
| Discrepancy between growth inhibition and cell death | The compound may be cytostatic at lower concentrations and cytotoxic at higher concentrations. | Perform assays that distinguish between cytostatic and cytotoxic effects, such as Annexin V/PI staining for apoptosis alongside a proliferation assay. |
In Vivo Experiments
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Excessive toxicity (e.g., severe weight loss, mortality) | The administered dose is above the MTD, incorrect formulation, or increased sensitivity of the animal strain. | Perform a dose-range finding study to establish the MTD in your specific animal model. Ensure proper formulation and administration of the compound. |
| Lack of anti-tumor efficacy | Insufficient dose or exposure, resistant tumor model, rapid drug metabolism in the animal model. | Consider increasing the dose up to the MTD, altering the dosing schedule, or using a different tumor model known to be sensitive to mitotic inhibitors. PK studies can help determine if adequate drug exposure is being achieved. |
| Tumor regrowth after initial response | Development of drug resistance, insufficient duration of treatment. | Investigate mechanisms of resistance in the regrown tumors. Consider combination therapies to overcome resistance. |
Data Presentation
Table 1: In Vitro Activity of CK0238273 in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50/GI50 (nM) | Reference |
| Multiple Lines | Pediatric Cancers | Median IC50: 4.1 | |
| BT-474 | Breast Cancer | GI50: 45 | |
| MDA-MB-468 | Breast Cancer | GI50: 19 | |
| PC-3 | Prostate Cancer | Effective at 15-30 | |
| BXPC-3 | Pancreatic Cancer | GI50: 80 |
Table 2: In Vivo Efficacy of CK0238273 in Xenograft Models
| Tumor Model | Animal Model | Dosing Regimen | Outcome | Reference |
| Breast Cancer (MCF7, KPL4, etc.) | SCID/Nude Mice | 8-10 mg/kg, i.p., q4d x 3 | Reduced tumor volume | |
| Pediatric Solid Tumors | Mice | 10 mg/kg, i.p., q4d x 3 (repeated at day 21) | Significant tumor growth delay | |
| Acute Lymphoblastic Leukemia | Mice | 5 mg/kg, i.p., q4d x 3 (repeated at day 21) | 2 complete and 2 partial responses |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of CK0238273 that inhibits cell viability by 50% (IC50).
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
CK0238273 (Ispinesib)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a stock solution of CK0238273 in DMSO.
-
Perform serial dilutions of CK0238273 in complete culture medium to achieve a range of final concentrations. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Replace the medium in the cell plates with the medium containing the different concentrations of CK0238273.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy and tolerability of CK0238273 in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cells
-
Matrigel (optional)
-
CK0238273
-
Vehicle for in vivo administration
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously implant human cancer cells (typically mixed with Matrigel) into the flank of the mice.
-
Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare the formulation of CK0238273 in the appropriate vehicle.
-
Administer CK0238273 to the treatment group according to the planned dose and schedule (e.g., intraperitoneal injection every 4 days for 3 doses). The control group receives the vehicle only.
-
Monitor the mice regularly for signs of toxicity, including changes in body weight, behavior, and physical appearance.
-
Measure tumor volume with calipers at regular intervals.
-
At the end of the study, euthanize the mice and collect tumors for further analysis if required.
-
Analyze the data to determine the effect of CK0238273 on tumor growth and assess any treatment-related toxicities.
Mandatory Visualizations
Caption: Mechanism of action of CK0238273 (Ispinesib).
References
Ispinesib stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Ispinesib. Adherence to these guidelines is crucial for ensuring the integrity and efficacy of the compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid form of Ispinesib?
A1: The solid, crystalline form of Ispinesib should be stored at -20°C. Under these conditions, it is stable for at least three to four years.[1][2][3]
Q2: What is the best way to prepare and store Ispinesib stock solutions?
A2: Ispinesib is soluble in DMSO, ethanol, and DMF.[1] For long-term storage, it is recommended to prepare stock solutions in high-quality, anhydrous DMSO. These stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C, where they can be stable for up to one year.[2] For shorter-term storage of a few months, -20°C is also acceptable, but -80°C is preferable for long-term stability.
Q3: My Ispinesib solution appears to have precipitated. What should I do?
A3: Precipitation can occur if the solvent has absorbed moisture, especially with DMSO, or if the storage temperature has fluctuated. It is recommended to use fresh, anhydrous DMSO for preparing solutions. If precipitation is observed, you can try gently warming the solution and sonicating it to redissolve the compound. However, if the issue persists, it is best to prepare a fresh stock solution.
Q4: Is Ispinesib sensitive to light?
A4: While specific photostability data is not extensively available in the provided results, general laboratory practice for quinazolinone-derived compounds suggests protection from light. One source recommends storing solutions at -20°C protected from light. It is prudent to store both solid Ispinesib and its solutions in light-protecting containers or in the dark.
Q5: For how long can I store Ispinesib solutions at -20°C?
A5: Stock solutions of Ispinesib in a suitable solvent like DMSO can be stored at -20°C for one to six months. For storage periods longer than six months, it is highly recommended to store the aliquoted solutions at -80°C.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced Potency or Inconsistent Results | Compound degradation due to improper storage. | Ensure solid Ispinesib is stored at -20°C and stock solutions are aliquoted and stored at -80°C. Avoid repeated freeze-thaw cycles. |
| Inaccurate concentration of the stock solution. | Verify the initial weighing and dilution calculations. Use a calibrated balance and precise pipetting techniques. | |
| Precipitation in Stock Solution | Solvent has absorbed moisture (especially DMSO). | Use fresh, anhydrous DMSO for preparing stock solutions. |
| Storage temperature fluctuation. | Ensure consistent storage at -80°C or -20°C. | |
| Exceeded solubility limit. | Do not exceed the recommended solvent concentrations (see tables below). | |
| Difficulty Dissolving Solid Ispinesib | Inappropriate solvent. | Use DMSO, DMF, or ethanol for initial stock solutions. |
| Insufficient mixing. | Gentle warming and sonication can aid in dissolution. |
Quantitative Data Summary
Storage Conditions and Stability
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | ≥ 3-4 years | Store in a tightly sealed, light-resistant container. |
| In Solvent (e.g., DMSO) | -80°C | 1 year | Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles. |
| -20°C | 1 - 6 months | Suitable for short to medium-term storage. Protect from light. |
Solubility
| Solvent | Concentration |
| DMSO | up to 103 mg/mL (~199.2 mM) |
| Ethanol | up to 100 mM |
| DMF | 30 mg/mL |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL |
Experimental Protocols
Preparation of Ispinesib Stock Solution (10 mM in DMSO)
-
Acclimatization: Allow the vial of solid Ispinesib to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of Ispinesib powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM solution, weigh out 5.17 mg of Ispinesib (Molecular Weight: 517.06 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the solid Ispinesib. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution and, if necessary, sonicate in a water bath for a few minutes until the solid is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in cryovials. Store these aliquots at -80°C for long-term storage (up to 1 year).
Visualizations
Caption: Workflow for handling and storing Ispinesib.
Caption: Decision tree for troubleshooting Ispinesib solubility.
Caption: Key factors influencing the stability of Ispinesib.
References
Technical Support Center: Enhancing SB-715992 Bioavailability in Preclinical Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the Kinesin Spindle Protein (KSP) inhibitor, SB-715992 (Ispinesib). The focus is on addressing challenges related to its bioavailability in animal models to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the reported solubility of SB-715992?
A1: SB-715992 is soluble in organic solvents such as DMF, DMSO, and ethanol. For aqueous solutions, it can be prepared in a mixture of ethanol and PBS (pH 7.2) at a concentration of 0.5 mg/ml.[1] The use of co-solvents in formulations for in vivo studies, such as 10% ethanol and 10% Cremophor in dextrose 5% in water (D5W), suggests that its aqueous solubility may be limited.[2][3]
Q2: Which administration routes have been successfully used for SB-715992 in animal models?
A2: In preclinical xenograft models, SB-715992 has been effectively administered via intraperitoneal (i.p.) and intravenous (i.v.) routes.[2][4] These routes are often chosen for compounds with potential bioavailability challenges when administered orally.
Q3: Are there known challenges with the oral bioavailability of SB-715992?
A3: While specific public data on the oral bioavailability of SB-715992 is limited, the prevalent use of parenteral (i.p. and i.v.) administration in preclinical studies suggests that oral absorption may be suboptimal. Poor oral bioavailability is a common challenge for many small molecule inhibitors due to factors like low aqueous solubility and first-pass metabolism.
Q4: What are the general strategies to improve the bioavailability of a poorly soluble compound like SB-715992?
A4: Several formulation strategies can be employed to enhance the solubility and, consequently, the bioavailability of poorly water-soluble drugs. These approaches can be broadly categorized as:
-
Physical Modifications:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve the dissolution rate.
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier can enhance its dissolution.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the solubility of the drug.
-
-
Chemical Modifications:
-
Salt Formation: Creating a salt form of the drug can significantly alter its solubility and dissolution rate.
-
Prodrugs: Modifying the drug into a more soluble prodrug that converts to the active form in vivo.
-
-
Lipid-Based Formulations:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These systems form fine emulsions in the gastrointestinal tract, which can improve drug solubilization and absorption.
-
Troubleshooting Guide
This guide addresses specific issues researchers may encounter during their experiments with SB-715992.
| Problem | Potential Cause | Troubleshooting Suggestions |
| High variability in tumor growth inhibition between animals in the same treatment group (oral administration). | Poor and variable oral bioavailability of SB-715992. | 1. Switch to intraperitoneal (i.p.) or intravenous (i.v.) administration for more consistent systemic exposure. 2. If oral administration is necessary, consider formulating SB-715992 in a bioavailability-enhancing vehicle such as a self-emulsifying drug delivery system (SEDDS) or a nanosuspension. 3. Conduct a pilot pharmacokinetic (PK) study to assess the variability in plasma concentrations after oral dosing. |
| Precipitation of SB-715992 observed when preparing dosing solutions. | Low aqueous solubility of the compound. | 1. Ensure the use of appropriate co-solvents as reported in the literature (e.g., ethanol, Cremophor). 2. Prepare the formulation immediately before administration to minimize the risk of precipitation. 3. Consider using techniques like sonication to aid in dissolution. |
| Lower than expected anti-tumor efficacy in vivo compared to in vitro potency. | Inadequate systemic exposure due to poor bioavailability. | 1. Verify the dosing formulation and administration technique. 2. Measure plasma concentrations of SB-715992 to confirm systemic exposure. 3. Increase the dose if tolerated, or switch to a more direct route of administration (i.p. or i.v.). 4. Explore bioavailability-enhancing formulations. |
Experimental Protocols
Protocol 1: Preparation of SB-715992 Formulation for Intraperitoneal Injection
This protocol is based on formulations used in published preclinical studies.
Materials:
-
SB-715992
-
Ethanol (200 proof)
-
Cremophor EL
-
Dextrose 5% in water (D5W)
Procedure:
-
Dissolve the required amount of SB-715992 in ethanol.
-
Add Cremophor EL to the solution and mix thoroughly.
-
Slowly add D5W to the mixture while vortexing to achieve the final desired concentration. The final vehicle composition should be 10% ethanol, 10% Cremophor, and 80% D5W.
-
Administer the formulation intraperitoneally to the animal model at the desired dosage.
Protocol 2: General Workflow for Assessing Oral Bioavailability
This protocol outlines a general procedure for a pharmacokinetic study to determine the oral bioavailability of SB-715992.
Animal Model:
-
Select an appropriate animal model (e.g., mice or rats).
Procedure:
-
Intravenous (IV) Administration Group:
-
Administer a known dose of SB-715992 intravenously.
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.
-
-
Oral (PO) Administration Group:
-
Administer a known dose of SB-715992 orally via gavage.
-
Collect blood samples at the same predetermined time points as the IV group.
-
-
Sample Processing:
-
Process the blood samples to separate plasma.
-
Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of SB-715992.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters, including the Area Under the Curve (AUC), for both IV and PO administration.
-
Determine the absolute oral bioavailability (F%) using the formula: F% = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100
-
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of SB-715992 in Different Formulations
This table illustrates how to present pharmacokinetic data to compare different formulations.
| Formulation | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Bioavailability (F%) |
| SB-715992 in Saline | IV | 5 | 1500 | 0.08 | 3200 | 100% |
| SB-715992 in Suspension | PO | 20 | 250 | 2 | 1800 | 14% |
| SB-715992 in SEDDS | PO | 20 | 850 | 1 | 4800 | 37.5% |
| SB-715992 Nanosuspension | PO | 20 | 1100 | 1 | 6200 | 48.4% |
Visualizations
Signaling Pathway of SB-715992
Caption: Mechanism of action of SB-715992 leading to mitotic arrest and apoptosis.
Experimental Workflow for Bioavailability Assessment
Caption: Workflow for evaluating and improving the oral bioavailability of SB-715992.
Logical Relationship of Bioavailability Improvement Strategies
Caption: Strategies to overcome poor solubility and enhance bioavailability.
References
Technical Support Center: Managing Neutropenia Associated with KSP Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Kinesin Spindle Protein (KSP) inhibitors. This resource provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to help you manage neutropenia, a common dose-limiting toxicity associated with this class of compounds.
Frequently Asked Questions (FAQs)
Q1: Why do KSP inhibitors cause neutropenia?
A: Kinesin Spindle Protein (KSP), also known as Eg5, is a motor protein essential for forming a bipolar mitotic spindle during cell division.[1][2] KSP inhibitors block this function, leading to mitotic arrest and subsequent cell death in rapidly dividing cells.[1][3] Hematopoietic progenitor cells in the bone marrow, particularly the precursors to neutrophils (myeloblasts and promyelocytes), are highly proliferative with short doubling times.[4] This rapid division makes them particularly sensitive to the cell cycle arrest induced by KSP inhibitors, resulting in decreased neutrophil production and subsequent neutropenia. This mechanism is a direct consequence of the inhibitor's intended anti-mitotic effect.
Q2: Is the neutropenia observed with KSP inhibitors reversible?
A: Yes. Clinical and preclinical data indicate that neutropenia is the primary dose-limiting toxicity for many KSP inhibitors, but it is generally reversible. For instance, in a study with the KSP inhibitor litronesib, Grade 4 neutropenia was observed in 83% of patients, but all recovered to above 500 neutrophils/μL within 7 days. The reversibility is due to the targeted effect on mitotic cells; once the drug is cleared, the surviving hematopoietic stem and progenitor cells can resume normal proliferation and differentiation.
Q3: How can I mitigate KSP inhibitor-induced neutropenia in my experiments?
A: The most common and effective strategy is the prophylactic or therapeutic use of Granulocyte Colony-Stimulating Factor (G-CSF) or its pegylated form, pegfilgrastim. G-CSF stimulates the bone marrow to produce more neutrophils, helping to prevent severe neutropenia or shorten its duration. Clinical trials for KSP inhibitors like filanesib and litronesib have successfully incorporated G-CSF support to manage neutropenia, allowing for the administration of higher, more effective doses of the inhibitor.
Troubleshooting Guide
Issue: Severe or prolonged neutropenia is observed in my animal model after KSP inhibitor administration.
This is a common finding and a critical step to manage for successful experimentation.
Quantitative Data Summary
Neutropenia is consistently reported as the primary dose-limiting toxicity (DLT) in Phase 1 clinical trials of various KSP inhibitors. The use of G-CSF has been shown to allow for dose escalation.
| KSP Inhibitor | Study Phase | Dose Range / MTD | Key Findings on Neutropenia | G-CSF Support | Reference |
| Filanesib (ARRY-520) | Phase 1 (Solid Tumors) | MTD: 2.50 mg/m²/cycle | Neutropenia was the main DLT, necessitating the addition of G-CSF. | Prophylactic filgrastim allowed dose escalation to 3.20 mg/m²/cycle. | |
| Filanesib (ARRY-520) | Phase 1/2 (Multiple Myeloma) | MTD: 1.50 mg/m²/day | DLTs included febrile neutropenia. Grade 3/4 cytopenias in ~50% of patients. | Prophylactic filgrastim was used throughout Phase 2. | |
| Litronesib (LY2523355) | Phase 1 (Advanced Cancer) | 0.125–16 mg/m²/day | Neutropenia was the primary DLT. | Prophylactic pegfilgrastim reduced neutropenia frequency and severity, allowing higher doses. | |
| Litronesib (LY2523355) | Phase 1 (Japanese Patients) | 2, 4, and 5 mg/m²/day | Grade 4 neutropenia in 83% of patients; all recovered within 7 days. | Required for all patients at 4 and 5 mg/m²/day. | |
| MK-0731 | Phase 1 (Solid Tumors) | MTD: 17 mg/m²/24h | DLT was Grade 4 neutropenia lasting >5 days at the 48 mg/m² dose. | Not specified as prophylactic, but neutropenia was the key toxicity monitored. |
Key Experimental Protocols
Protocol 1: Induction and Monitoring of Neutropenia in a Mouse Model
This protocol provides a general framework for assessing KSP inhibitor-induced neutropenia in mice. Specifics should be optimized for the particular inhibitor and mouse strain.
Objective: To characterize the dose-dependent effects of a KSP inhibitor on peripheral neutrophil counts and determine the efficacy of G-CSF support.
Materials:
-
KSP inhibitor of interest
-
Vehicle control (appropriate for inhibitor solubilization)
-
Recombinant Murine G-CSF (Filgrastim)
-
EDTA-coated microtainer tubes for blood collection
-
Automated hematology analyzer or manual counting supplies (hemocytometer, Wright-Giemsa stain)
-
Animal model (e.g., C57BL/6 or BALB/c mice)
Methodology:
-
Animal Acclimation & Baseline:
-
Acclimate mice for at least one week before the experiment.
-
Collect a baseline blood sample (e.g., via tail vein or saphenous vein) from all animals 1-2 days prior to treatment initiation. Process for a complete blood count (CBC) to establish normal neutrophil levels.
-
-
Dose-Response Study (without G-CSF):
-
Divide mice into cohorts (n=5-8 per group).
-
Administer the KSP inhibitor intravenously (IV) or intraperitoneally (IP) at increasing doses (e.g., vehicle, low, mid, high dose). Dosing schedule should be based on available pharmacokinetic data.
-
Collect blood samples at predetermined time points post-administration (e.g., Days 3, 5, 7, 10, and 14) to capture the neutrophil nadir (lowest point) and recovery.
-
Analyze samples for CBC, focusing on the Absolute Neutrophil Count (ANC).
-
-
G-CSF Rescue/Prophylaxis Study:
-
Select a dose of the KSP inhibitor that induces significant but reversible neutropenia (e.g., Grade 3-4).
-
Divide mice into cohorts:
-
Group 1: Vehicle Control
-
Group 2: KSP Inhibitor alone
-
Group 3: KSP Inhibitor + Prophylactic G-CSF
-
-
Administer the KSP inhibitor on Day 0.
-
For Group 3, begin G-CSF administration 24 hours after the KSP inhibitor. A typical dose is 5-10 µg/kg/day, administered subcutaneously for 3-5 consecutive days.
-
Perform serial blood collections as in the dose-response study to compare the depth of the neutrophil nadir and the speed of recovery between the G-CSF treated and untreated groups.
-
Protocol 2: In Vitro Hematopoietic Progenitor (CFU-GM) Assay
This assay assesses the direct toxicity of a KSP inhibitor on granulocyte-macrophage colony-forming units (CFU-GM), the progenitor cells for neutrophils.
Objective: To determine the concentration-dependent inhibitory effect of a KSP inhibitor on the proliferation and differentiation of myeloid progenitor cells.
Materials:
-
Cryopreserved or fresh bone marrow mononuclear cells (human or mouse)
-
MethoCult™ or similar methylcellulose-based medium containing cytokines (e.g., IL-3, GM-CSF, SCF, G-CSF) to support myeloid colony growth.
-
KSP inhibitor stock solution (in DMSO)
-
Sterile culture dishes (35 mm)
-
Humidified incubator (37°C, 5% CO₂)
Methodology:
-
Cell Preparation:
-
Thaw or harvest and process bone marrow to isolate mononuclear cells using a density gradient (e.g., Ficoll-Paque™).
-
Count viable cells using a hemocytometer and trypan blue exclusion.
-
-
Assay Setup:
-
Prepare serial dilutions of the KSP inhibitor in culture medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
In a sterile tube, mix the bone marrow cells with the methylcellulose medium and the appropriate concentration of the KSP inhibitor (or vehicle control).
-
Plate the mixture in duplicate or triplicate into 35 mm culture dishes.
-
-
Incubation and Colony Counting:
-
Incubate the plates for 10-14 days in a humidified incubator.
-
Using an inverted microscope, count the number of CFU-GM colonies (defined as aggregates of >40 cells).
-
Calculate the percentage of colony inhibition for each drug concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of colony formation).
-
References
- 1. Role of KSP Inhibitors as Anti-cancer Therapeutics: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of inhibition of human KSP by ispinesib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. First-in-human phase 1 study of filanesib (ARRY-520), a kinesin spindle protein inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ispinesib In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results with ispinesib in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is ispinesib and what is its mechanism of action?
Ispinesib (also known as SB-715992) is a potent and selective small-molecule inhibitor of the Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[1][2][3] KSP is a motor protein essential for the formation of a bipolar mitotic spindle during cell division. By inhibiting KSP's ATPase activity, ispinesib prevents the separation of centrosomes, leading to the formation of monopolar spindles.[1][2] This disruption of the mitotic spindle activates the spindle assembly checkpoint, causing cells to arrest in mitosis, which can ultimately lead to apoptotic cell death.
Q2: We are observing significant variability in the IC50/GI50 values for ispinesib across different cancer cell lines. Why is this happening?
It is well-documented that the sensitivity of cancer cell lines to ispinesib can vary significantly. Studies have shown a broad range of antiproliferative activity across numerous cell lines. For instance, a study of 53 breast cancer cell lines showed GI50 values ranging from 7.4 nM to 600 nM. Several factors contribute to this variability:
-
Intrinsic Biological Differences:
-
Expression Levels of Eg5: While a direct correlation is not always observed, variations in the expression level of the target protein, Eg5, can influence sensitivity.
-
Status of Cell Cycle and Apoptotic Pathways: The genetic and proteomic landscape of each cell line, including the status of p53, Bcl-2 family proteins, and the spindle assembly checkpoint, can dictate the cellular response to mitotic arrest. Some cell lines may undergo apoptosis more readily after mitotic arrest, while others might slip from mitosis and become polyploid, leading to a more resistant phenotype.
-
Drug Resistance Mechanisms: Acquired resistance to ispinesib has been associated with point mutations in the Eg5 binding site (e.g., D130V). Additionally, some cells may develop resistance through the functional substitution of Eg5 by other motor proteins like dynein and KIF15.
-
-
Experimental Conditions:
-
Cell Culture Environment: Factors such as glucose concentration, oxygen levels, and pH of the culture medium can significantly impact cell metabolism and drug sensitivity.
-
Assay-Specific Parameters: The choice of assay (e.g., MTT, CellTiter-Glo), seeding density, and duration of drug exposure can all influence the calculated IC50/GI50 values.
-
Q3: Our dose-response curves for ispinesib are not consistent between experiments, even with the same cell line. What could be the cause?
Inconsistent dose-response curves are a common issue in in vitro pharmacology. Here are some potential causes and troubleshooting steps:
-
Reagent and Compound Integrity:
-
Ispinesib Stock Solution: Ensure the stock solution is properly stored and has not undergone degradation. Prepare fresh dilutions for each experiment.
-
Vehicle Control: The solvent for ispinesib (e.g., DMSO) can be toxic at higher concentrations. Ensure the final vehicle concentration is consistent across all wells and is not affecting cell viability.
-
-
Cell Culture and Plating:
-
Cell Health and Passage Number: Use cells that are in the exponential growth phase and within a consistent, low passage number range.
-
Seeding Density: Uneven cell seeding is a major source of variability. Ensure a homogenous cell suspension and use appropriate pipetting techniques.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the drug and affect cell growth. It is advisable to fill the outer wells with sterile media or PBS and not use them for experimental data.
-
-
Assay Execution:
-
Pipetting Accuracy: Calibrate pipettes regularly to ensure accurate dispensing of cells, drug dilutions, and assay reagents.
-
Incubation Times: Adhere strictly to the optimized incubation times for both drug treatment and the final assay readout.
-
Troubleshooting Guides
Guide 1: Inconsistent Cell Viability/Proliferation Assay Results
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding. | Ensure thorough mixing of the cell suspension before and during plating. |
| Pipetting errors. | Calibrate pipettes. Use fresh tips for each replicate. | |
| Edge effects in the microplate. | Avoid using the outer wells for experimental data. Fill them with sterile PBS or media. | |
| Inconsistent dose-response curve | Incorrect drug dilutions. | Prepare fresh serial dilutions for each experiment. Verify stock concentration. |
| Drug instability. | Check the stability of ispinesib in your culture medium at 37°C. | |
| Sub-optimal assay incubation time. | The effect of ispinesib is time-dependent. Optimize the drug incubation time for your cell line. | |
| No or low cytotoxic effect | Cell line resistance. | The cell line may be intrinsically resistant. Consider using a different cell line or a higher concentration range. |
| Insufficient incubation time. | The cytotoxic effect may require longer exposure. Perform a time-course experiment. | |
| Drug binding to serum components. | Serum proteins can bind to and inactivate the compound. Consider reducing the serum concentration if appropriate for your cells. |
Guide 2: Issues with Mitotic Arrest and Apoptosis Assays
| Problem | Possible Cause | Recommended Solution |
| No significant increase in mitotic cells after ispinesib treatment (Cell Cycle Analysis) | Incorrect ispinesib concentration. | Titrate ispinesib to determine the optimal concentration for inducing mitotic arrest in your cell line. |
| Insufficient treatment time. | Perform a time-course experiment to identify the time point of maximal mitotic arrest. | |
| Mitotic slippage. | Cells may be escaping mitotic arrest. Analyze at earlier time points or co-treat with a proteasome inhibitor to prevent cyclin B degradation. | |
| Low levels of apoptosis detected (Annexin V/PI Assay) | Sub-optimal ispinesib concentration or treatment duration. | Optimize both concentration and time of exposure. Apoptosis is a downstream event of mitotic arrest. |
| Cell line is resistant to apoptosis. | The cell line may have defects in the apoptotic machinery. Assess key apoptotic proteins (e.g., caspases, Bcl-2 family). | |
| Incorrect assay procedure. | Ensure gentle handling of cells to avoid mechanical membrane damage, which can lead to false positives for PI staining. |
Quantitative Data Summary
The following table summarizes the reported in vitro activity of ispinesib across various cancer cell lines. Note the wide range of concentrations required to achieve a 50% reduction in cell growth, highlighting the inconsistent response.
| Cell Line | Cancer Type | Assay Type | IC50 / GI50 (nM) | Reference |
| Median of 23 cell lines | Various | PPTP in vitro panel | 4.1 | |
| MDA-MB-468 | Breast | GI50 | 19 | |
| BT-474 | Breast | GI50 | 45 | |
| Rh18 | Rhabdomyosarcoma | IC50 | > 1000 | |
| Panel of 53 breast cell lines | Breast | GI50 | 7.4 - 600 |
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after ispinesib treatment using flow cytometry.
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in 6-well plates to ensure they are in the exponential growth phase at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of ispinesib or vehicle control for the predetermined duration.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin.
-
Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the pellet in 400 µL of PBS.
-
While gently vortexing, add 1 ml of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice for at least 30 minutes. (Cells can be stored at -20°C for several weeks at this stage).
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes.
-
Carefully discard the supernatant.
-
Wash the pellet twice with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, exciting the PI at 488 nm and measuring the emission in the appropriate channel (typically around 600 nm).
-
Use a linear scale for PI analysis and exclude doublets.
-
Collect at least 10,000 events per sample.
-
Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1 for cell seeding and treatment with ispinesib.
-
-
Cell Harvesting:
-
Harvest both floating and adherent cells.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Wash the cell pellet once with cold PBS and centrifuge again.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI working solution (e.g., 100 µg/mL).
-
Gently vortex and incubate at room temperature for 15 minutes in the dark.
-
After incubation, add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately by flow cytometry.
-
Annexin V-FITC is typically detected in the FL1 channel (green fluorescence), and PI in the FL2 or FL3 channel (red fluorescence).
-
Use unstained, Annexin V only, and PI only controls to set up compensation and quadrants.
-
The populations are identified as follows:
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
-
Visualizations
References
Technical Support Center: SB-715992 (Ispinesib)
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers using SB-715992 (Ispinesib), a potent and specific inhibitor of the kinesin spindle protein (KSP).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of SB-715992?
A1: SB-715992 is an allosteric, potent, specific, and reversible inhibitor of the mitotic kinesin spindle protein (KSP), also known as Eg5 or KIF11.[1][2] KSP is essential for the formation of a bipolar mitotic spindle during cell division.[2][3] By inhibiting KSP, SB-715992 induces mitotic arrest, which can subsequently lead to apoptotic cell death.[1]
Q2: How should I prepare a stock solution of SB-715992?
A2: SB-715992 is soluble in DMSO at concentrations up to 103 mg/mL (199.2 mM). For higher concentrations, it is recommended to warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath. Stock solutions can be stored at -20°C for several months. It is advisable to use fresh DMSO as moisture absorption can reduce solubility.
Q3: What is the observed in vitro potency of SB-715992 in different cancer cell lines?
A3: SB-715992 has demonstrated potent cytotoxic activity across a broad range of tumor cell lines with IC50 values typically in the low nanomolar range. For example, in a panel of tumor cell lines including Colo205, Colo201, HT-29, M5076, Madison-109, and MX-1, the IC50 values ranged from 1.2 nM to 9.5 nM. It has also shown broad antiproliferative activity against a panel of 53 breast cancer cell lines.
Q4: Are there known differences in sensitivity to SB-715992 among cell lines?
A4: Yes, cell lines exhibit differential sensitivity to SB-715992. For instance, in breast cancer models, the MDA-MB-468 cell line is more sensitive to ispinesib than the BT-474 cell line. This difference in sensitivity can be observed both in vitro and in vivo.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Lower than expected potency (higher IC50/GI50 values) | 1. Compound degradation: Improper storage of the compound or stock solution. 2. Cell line resistance: The chosen cell line may have intrinsic or acquired resistance mechanisms. 3. Experimental setup: Suboptimal cell density, incubation time, or assay sensitivity. | 1. Verify compound integrity: Use a fresh vial of SB-715992 or prepare a new stock solution. Ensure proper storage at -20°C. 2. Use a sensitive cell line: As a positive control, test a cell line known to be sensitive to SB-715992, such as MDA-MB-468 or Colo205. 3. Optimize assay conditions: Ensure cells are in the logarithmic growth phase during treatment. A 72-hour incubation period is commonly used for cell viability assays. |
| No observable mitotic arrest | 1. Insufficient drug concentration: The concentration of SB-715992 may be too low to induce a significant effect. 2. Incorrect timing of analysis: The peak of mitotic arrest may have been missed. 3. Cell cycle dysregulation: The cell line may have defects in the spindle assembly checkpoint. | 1. Perform a dose-response experiment: Test a wider range of SB-715992 concentrations. 2. Conduct a time-course experiment: Analyze cell cycle profiles at multiple time points (e.g., 16, 24, 48 hours) after treatment to capture the maximal mitotic accumulation. 3. Use a positive control: Include a known mitotic inhibitor (e.g., paclitaxel) to confirm that the cell line can arrest in mitosis. |
| High variability between replicates | 1. Inconsistent cell seeding: Uneven distribution of cells in the microplate wells. 2. Pipetting errors: Inaccurate dispensing of compound or reagents. 3. Edge effects: Evaporation from the outer wells of the microplate. | 1. Ensure a single-cell suspension: Thoroughly resuspend cells before plating. 2. Calibrate pipettes: Regularly check and calibrate pipettes for accuracy. 3. Minimize edge effects: Avoid using the outermost wells of the plate or fill them with sterile PBS or media. |
Data Presentation
Table 1: Cell Line-Specific Sensitivity to SB-715992 (Ispinesib)
| Cell Line | Cancer Type | IC50 / GI50 (nM) | Reference |
| Colo205 | Colon Cancer | 1.2 - 9.5 | |
| Colo201 | Colon Cancer | 1.2 - 9.5 | |
| HT-29 | Colon Cancer | 1.2 - 9.5 | |
| M5076 | Sarcoma | 1.2 - 9.5 | |
| Madison-109 | Lung Carcinoma | 1.2 - 9.5 | |
| MX-1 | Breast Cancer | 1.2 - 9.5 | |
| PC-3 | Prostate Cancer | Not specified, but active at 15-30 nM | |
| BT-474 | Breast Cancer | 45 | |
| MDA-MB-468 | Breast Cancer | 19 | |
| Various (23 lines) | Pediatric Tumors | Median IC50 = 4.1 |
Experimental Protocols
1. Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted from methodologies used in studies evaluating the antiproliferative activity of SB-715992.
-
Cell Plating: Plate cells in the logarithmic phase of growth in 96-well plates at a predetermined optimal density.
-
Compound Treatment: After allowing cells to adhere overnight, treat them with a serial dilution of SB-715992. It is common to use a concentration range from 8.5 x 10⁻¹¹ M to 3.3 x 10⁻⁵ M.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record luminescence using a plate reader.
-
Data Analysis: Calculate the GI50 value, which is the drug concentration that results in a 50% reduction in cell growth relative to untreated controls.
2. Cell Cycle Analysis by Flow Cytometry
This protocol is based on the methodology described for analyzing the effects of SB-715992 on the cell cycle.
-
Cell Treatment: Plate cells and treat with the desired concentration of SB-715992 (e.g., 150 nM) for various time points (e.g., 16, 24, 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 30 minutes.
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different phases of the cell cycle (sub-G1, G1, S, G2/M) using appropriate software. An increase in the G2/M population is indicative of mitotic arrest.
Visualizations
Caption: Mechanism of action of SB-715992.
Caption: General experimental workflow for in vitro studies.
Caption: Troubleshooting logic for common experimental issues.
References
CK0238273 experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using CK0238273, also known as Ispinesib (SB-715992). Ispinesib is a potent and specific inhibitor of the Kinesin Spindle Protein (KSP), a motor protein essential for the proper formation of the mitotic spindle during cell division.[1][2][3][4] This document aims to address common experimental challenges to enhance reproducibility and ensure reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for CK0238273 (Ispinesib)?
A1: CK0238273 is a potent, specific, and reversible inhibitor of the Kinesin Spindle Protein (KSP), also known as Eg5.[2] KSP is a motor protein that plays a critical role in establishing a bipolar mitotic spindle. By inhibiting KSP, Ispinesib induces mitotic arrest, leading to apoptotic cell death in proliferating cancer cells.
Q2: What is the solubility of CK0238273?
A2: CK0238273 is soluble in DMSO and Ethanol at 103 mg/mL (199.2 mM). It is insoluble in water. For in vivo studies, a homogeneous suspension can be prepared using CMC-Na.
Q3: What are the recommended storage conditions for CK0238273?
A3: For long-term storage, the powder form should be stored at -20°C for up to 3 years. Stock solutions in solvent can be stored at -80°C for up to 1 year.
Q4: In which cancer cell lines has CK0238273 shown activity?
A4: Ispinesib has demonstrated potent cytotoxic activity in a wide range of tumor cell lines, including colon (Colo205, Colo201, HT-29), prostate (PC-3), and breast cancer cell lines (BT-474, MDA-MB-468, MCF-7, HCC1954, KPL4). It has also shown inhibitory effects in murine solid tumors such as Madison 109 lung carcinoma and M5076 sarcoma.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values
Inconsistent IC50 values are a common source of experimental irreproducibility. The following table outlines potential causes and solutions.
| Potential Cause | Troubleshooting Recommendation |
| Cell Line Health and Passage Number | Ensure cells are healthy, free of contamination, and within a consistent, low passage number range for all experiments. High passage numbers can lead to genetic drift and altered drug sensitivity. |
| Inconsistent Seeding Density | Optimize and strictly adhere to a consistent cell seeding density. Over-confluent or sparsely seeded cells can exhibit different growth rates and drug responses. |
| Variability in Drug Preparation | Prepare fresh drug dilutions for each experiment from a validated stock solution. Ensure complete dissolution of the compound in the solvent before further dilution in culture medium. |
| Inconsistent Incubation Time | Use a precise and consistent incubation time for drug exposure in all experiments. A standard duration is 72 hours for many cell viability assays. |
| Assay-Specific Issues (e.g., CellTiter-Glo) | Ensure that the assay reagent and cell culture are at room temperature before mixing to ensure optimal enzymatic activity. Verify that the luminescence signal is within the linear range of the plate reader. |
Issue 2: Ineffective Mitotic Arrest
If you are not observing the expected increase in the mitotic cell population, consider the following:
| Potential Cause | Troubleshooting Recommendation |
| Suboptimal Drug Concentration | Perform a dose-response experiment to determine the optimal concentration of CK0238273 for inducing mitotic arrest in your specific cell line. |
| Incorrect Timing of Analysis | The peak of mitotic arrest may occur at a specific time point after drug addition. Conduct a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time for analysis by flow cytometry or microscopy. |
| Cell Cycle Synchronization Issues | For some experiments, synchronizing the cells at the G1/S or G2/M boundary before adding CK0238273 can lead to a more uniform and pronounced mitotic arrest. |
| Issues with Detection Method | Ensure that your method for detecting mitotic cells (e.g., phospho-histone H3 staining for flow cytometry, morphological analysis) is properly validated and that antibodies are used at the optimal concentration. |
Experimental Protocols
Cell Viability Assay (Based on CellTiter-Glo®)
-
Cell Seeding: Plate cells in the log phase of growth in a 96-well plate at a pre-determined optimal density.
-
Drug Treatment: After allowing cells to adhere overnight, treat them with a serial dilution of CK0238273. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest drug concentration.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the IC50 value, defined as the drug concentration that results in a 50% reduction in cell growth relative to the vehicle control.
Kinesin Specificity Assay (Fluorescence-Based)
This assay is used to determine the inhibitory activity of CK0238273 against KSP.
-
Assay Principle: This is a coupled enzyme assay that measures the ADP generated by KSP's ATPase activity. The production of ADP is linked to the oxidation of Amplex Red to the fluorescent product, resorufin.
-
Reaction Mixture: Prepare a reaction mixture containing PEM25 buffer (25 mM Pipes-K+, pH 6.8, 2 mM MgCl2, 1 mM EGTA), 500 µM ATP, 5 µM microtubules, and 1 nM KSP.
-
Inhibitor Addition: Add varying concentrations of CK0238273 to the reaction mixture.
-
Detection System: Include a coupled detection system consisting of pyruvate kinase, pyruvate oxidase, and horseradish peroxidase (HRP), along with Amplex Red.
-
Measurement: Monitor the generation of resorufin by measuring the fluorescence at an excitation wavelength of 520 nm and an emission wavelength of 580 nm.
-
Data Analysis: Determine the IC50 and the apparent inhibitor dissociation constant (Ki app) from the dose-response curves.
Data Presentation
Table 1: In Vitro Cytotoxicity of CK0238273 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Colo205 | Colon | 1.2 - 9.5 | |
| Colo201 | Colon | 1.2 - 9.5 | |
| HT-29 | Colon | 1.2 - 9.5 | |
| M5076 | Sarcoma | 1.2 - 9.5 | |
| Madison-109 | Lung | 1.2 - 9.5 | |
| MX-1 | Breast | 1.2 - 9.5 | |
| PC-3 | Prostate | Not specified, active at 15-30 nM | |
| Breast Cancer Panel (53 lines) | Breast | 7.4 - 600 |
Visualizations
Signaling Pathway of KSP Inhibition
Caption: KSP inhibition by CK0238273 disrupts spindle formation, causing mitotic arrest and apoptosis.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining the IC50 of CK0238273 using a cell viability assay.
References
"Anticancer agent 95" protocol refinement for apoptosis detection
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and refined protocols for detecting apoptosis induced by the novel hypothetical compound, "Anticancer Agent 95." This agent is presumed to be a small molecule inhibitor that triggers programmed cell death through the intrinsic (mitochondrial) signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the presumed mechanism of action for this compound?
This compound is hypothesized to induce apoptosis via the intrinsic pathway. This process involves increasing the permeability of the mitochondrial outer membrane, leading to the release of cytochrome c.[1] This, in turn, activates a cascade of executioner caspases, such as caspase-3, culminating in programmed cell death.[1][2]
Q2: Which apoptosis detection assay should I choose for my experiment?
The best assay depends on the specific stage of apoptosis you wish to detect and your available equipment.
-
Annexin V/PI Staining (Flow Cytometry): Ideal for early and late apoptosis detection, allowing for quantitative analysis of different cell populations (live, early apoptotic, late apoptotic/necrotic).[3]
-
Caspase Activity Assays (Plate Reader): Measures the activity of key executioner caspases (e.g., caspase-3/7), providing a functional readout of the apoptotic signaling cascade.[4] These assays are well-suited for high-throughput screening.
-
TUNEL Assay (Microscopy/Flow Cytometry): Detects DNA fragmentation, a hallmark of late-stage apoptosis. It is particularly useful for spatial analysis in tissue sections.
Q3: How should I design my experiment, and what controls are necessary?
A robust experimental design is critical for interpreting your results. Always include the following controls:
-
Negative Control (Untreated Cells): Establishes the baseline level of apoptosis in your cell population.
-
Vehicle Control: Cells treated with the solvent used to dissolve this compound (e.g., DMSO) to account for any effects of the vehicle itself.
-
Positive Control: Cells treated with a known apoptosis-inducing agent (e.g., staurosporine) to ensure the assay is working correctly.
-
For Flow Cytometry: Include unstained cells to set instrument parameters and single-stain controls (e.g., Annexin V only, PI only) to set up proper fluorescence compensation.
Q4: What are the key hallmarks of apoptosis I should be looking for?
Apoptosis is a dynamic process characterized by several key events that can be measured by different assays:
-
Early Stage: Phosphatidylserine (PS) translocation from the inner to the outer leaflet of the plasma membrane (detectable by Annexin V).
-
Mid Stage: Activation of executioner caspases like caspase-3 and caspase-7.
-
Late Stage: DNA fragmentation (detectable by TUNEL) and loss of plasma membrane integrity (detectable by PI).
Apoptosis Signaling Pathway
Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.
Troubleshooting Guides
Annexin V / Propidium Iodide (PI) Staining
| Problem / Question | Possible Cause(s) | Recommended Solution(s) |
| Q: Why am I seeing high false positives in my negative control group? | 1. Mechanical Damage: Harsh cell handling (vigorous pipetting, over-trypsinization) can damage cell membranes. 2. Poor Cell Health: Over-confluent or starved cells may undergo spontaneous apoptosis. 3. Incorrect Compensation: Fluorescence spillover between channels can cause false positives. | 1. Handle cells gently. For adherent cells, use a non-enzymatic dissociation method like using EDTA. 2. Use healthy, log-phase cells for experiments. 3. Use single-stain controls to set proper compensation and gates on the flow cytometer. |
| Q: Why is the signal weak or absent in my positive control/treated samples? | 1. Insufficient Induction: Drug concentration or treatment time may be too low/short. 2. Reagent Degradation: Annexin V or PI reagents may be expired or improperly stored. 3. Incorrect Buffer: Annexin V binding is calcium-dependent; using a buffer without Ca2+ (like PBS) will prevent binding. 4. Loss of Apoptotic Cells: Detached apoptotic cells may have been discarded with the supernatant during washing steps. | 1. Perform a dose-response and time-course experiment to find optimal treatment conditions. 2. Verify reagent expiration dates and storage conditions. Use a positive control to confirm kit functionality. 3. Always use the provided 1X Binding Buffer, which contains calcium. 4. When harvesting cells, always collect the supernatant along with adherent cells. |
| Q: My early apoptotic (Annexin V+/PI-) population is very small, but the late apoptotic (Annexin V+/PI+) population is large. | 1. Assay Timing: You may be analyzing the cells too late in the apoptotic process. 2. High Drug Concentration: A high concentration of this compound may cause rapid cell death, bypassing the detectable early apoptotic phase. | 1. Perform a time-course experiment to identify the optimal window for detecting early apoptosis. 2. Reduce the concentration of this compound to induce a more gradual apoptotic response. |
Caspase Activity Assays
| Problem / Question | Possible Cause(s) | Recommended Solution(s) |
| Q: I'm not detecting any caspase activity, even in my positive control. | 1. Incorrect Lysis Buffer: The buffer may not be effectively lysing the cells to release caspases. 2. Enzyme Inactivation: Repeated freeze-thaw cycles of reagents or lysates can degrade enzyme activity. 3. Assay Timing: Caspase activation is transient; the measurement may be too early or too late. | 1. Ensure you are using the lysis buffer recommended in the kit protocol. 2. Aliquot reagents and lysates after the first thaw to minimize freeze-thaw cycles. Keep lysates on ice. 3. Conduct a time-course experiment (e.g., 2, 4, 6, 12, 24 hours post-treatment) to determine peak caspase activity. |
| Q: The background signal in my negative control is too high. | 1. Excessive Protein: Too much protein in the cell lysate can lead to non-specific substrate cleavage. 2. Contamination: Protease contamination in samples or reagents. | 1. Perform a protein concentration titration to find the optimal amount of lysate per well (typically 20-200 µg). 2. Use protease inhibitors during lysate preparation (if not already in the lysis buffer). Handle reagents with care to prevent contamination. |
TUNEL Assay
| Problem / Question | Possible Cause(s) | Recommended Solution(s) |
| Q: My negative control cells are showing a positive TUNEL signal. | 1. DNA Damage from other sources: Necrosis or cells actively repairing DNA can also have free 3'-OH ends, leading to false positives. 2. Over-Permeabilization: Harsh permeabilization can artificially create DNA breaks. 3. Excessive Enzyme Concentration: Too much TdT enzyme can cause non-specific labeling. | 1. Confirm apoptosis with a second method (e.g., Annexin V or caspase assay). 2. Optimize the permeabilization step by reducing the concentration or incubation time of the detergent (e.g., Triton X-100). 3. Titrate the TdT enzyme to find the optimal concentration that maximizes the signal-to-noise ratio. |
| Q: The TUNEL signal is weak or non-existent in my treated samples. | 1. Insufficient Permeabilization: The TdT enzyme cannot access the DNA breaks if cells are not properly permeabilized. 2. TdT Enzyme Inactivation: The enzyme is sensitive and may have lost activity due to improper storage or handling. 3. Sample Drying: Allowing the sample to dry out at any stage can abolish the signal. | 1. Optimize the permeabilization step; ensure adequate time and reagent concentration. 2. Prepare the TUNEL reaction mixture immediately before use and always store the enzyme at -20°C. 3. Keep the sample covered with buffer or in a humidified chamber during incubations. |
Experimental Protocols & Data
Refined Protocol: Annexin V-FITC / PI Staining by Flow Cytometry
This protocol is refined to minimize mechanical stress and ensure accurate gating.
-
Cell Preparation:
-
Induce apoptosis by treating cells with this compound for the desired time. Include vehicle-treated and positive controls.
-
For adherent cells, gently wash with PBS. Add a non-enzymatic cell dissociation buffer (e.g., EDTA-based) and incubate until cells detach. Avoid using trypsin, which can damage the membrane.
-
Collect all cells, including those in the supernatant, by centrifuging at 300 x g for 5 minutes.
-
-
Washing:
-
Wash the cell pellet once with 1 mL of cold PBS. Centrifuge at 300 x g for 5 minutes and discard the supernatant. This removes residual media that can interfere with staining.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry immediately (within 1 hour).
-
Use unstained, Annexin V-only, and PI-only controls to set voltages and compensation correctly.
-
Caption: Experimental workflow for Annexin V / PI apoptosis detection.
Refined Protocol: Colorimetric Caspase-3 Activity Assay
-
Cell Lysate Preparation:
-
Induce apoptosis with this compound. Collect 1-5 x 10^6 cells per sample by centrifugation.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend cells in 50-100 µL of ice-cold Cell Lysis Buffer.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
Determine the protein concentration of each lysate.
-
-
Assay Reaction:
-
In a 96-well flat-bottom plate, add 50-100 µg of protein from each lysate to individual wells.
-
Adjust the volume of each well to 50 µL with Cell Lysis Buffer.
-
Include a blank (lysis buffer only) and a negative control (lysate from untreated cells).
-
Prepare a 2X Reaction Buffer containing the caspase-3 substrate (e.g., Ac-DEVD-pNA).
-
Add 50 µL of the 2X Reaction Buffer to each well. The final volume will be 100 µL.
-
-
Measurement and Analysis:
-
Incubate the plate at 37°C for 1-4 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Subtract the blank reading from all samples. Calculate the fold-increase in caspase-3 activity by comparing the absorbance of treated samples to the negative control.
-
Summary of Quantitative Parameters
| Parameter | Annexin V / PI Staining | Caspase-3 Activity Assay | TUNEL Assay |
| Cell Number | 1-5 x 10^5 cells per sample | 1-5 x 10^6 cells per lysate | Varies by sample type |
| Key Reagent Conc. | Annexin V: 5 µL per 10^5 cells PI: 5 µL per 10^5 cells | Ac-DEVD-pNA Substrate: 50-200 µM final concentration | TdT Enzyme: Titrate for optimal signal |
| Incubation Time | 15 minutes at room temp | 1-4 hours at 37°C | 60 minutes at 37°C |
| Incubation Temp. | Room Temperature | 37°C | 37°C |
| Detection Method | Flow Cytometry | Absorbance at 405 nm | Fluorescence Microscopy |
Troubleshooting Logic
Caption: Troubleshooting decision tree for Annexin V / PI staining results.
References
Addressing limitations of Ispinesib in preclinical models
Welcome to the technical support center for the preclinical use of Ispinesib (SB-715992), a selective inhibitor of Kinesin Spindle Protein (KSP/Eg5/KIF11). This resource is designed to assist researchers, scientists, and drug development professionals in addressing the limitations and challenges encountered during in vitro and in vivo experiments with Ispinesib.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Ispinesib?
A1: Ispinesib is a potent and specific allosteric inhibitor of the Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[1][2] KSP is a motor protein essential for the formation of a bipolar mitotic spindle during the early stages of mitosis.[3][4] By inhibiting KSP's ATPase activity, Ispinesib prevents the separation of centrosomes, leading to the formation of monopolar spindles and subsequent mitotic arrest, which can ultimately result in apoptotic cell death.[3]
Q2: In which cancer models has Ispinesib shown preclinical efficacy?
A2: Ispinesib has demonstrated broad antitumor activity in a variety of preclinical models, including pediatric tumors (neuroblastoma, Ewing sarcoma, rhabdoid tumor, Wilms tumor), breast cancer (including triple-negative and HER2-positive models), pancreatic cancer, and medulloblastoma. It has shown efficacy as a single agent and in combination with other standard-of-care therapies.
Q3: What are the known limitations of Ispinesib in preclinical models?
A3: The primary limitations observed in preclinical studies are dose-related toxicity and the potential for acquired resistance. Toxicity, including unexplained early deaths in some mouse models, has been noted at higher doses. Resistance mechanisms can emerge, reducing the long-term efficacy of the treatment.
Q4: Is Ispinesib effective against non-proliferating cells?
A4: No, Ispinesib's mechanism of action is specific to mitotic cells. It targets KSP, which is only active during mitosis. Therefore, it is not expected to have a cytotoxic effect on non-dividing cells, which is a key advantage over traditional microtubule-targeting agents that can cause neurotoxicity.
Troubleshooting Guides
In Vitro Experiments
Issue 1: Inconsistent IC50/GI50 Values
-
Question: My IC50 or GI50 values for Ispinesib are highly variable between experiments. What are the possible causes and solutions?
-
Answer:
-
Cell Seeding Density: Ensure a consistent cell seeding density across all experiments. Higher cell densities can lead to apparent resistance.
-
Cell Health and Passage Number: Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination.
-
Compound Stability: Prepare fresh dilutions of Ispinesib from a frozen stock for each experiment. Avoid multiple freeze-thaw cycles of the stock solution. Store stock solutions in small aliquots at -20°C or -80°C.
-
Assay Duration: The length of drug exposure will significantly impact the IC50 value. Maintain a consistent incubation time (e.g., 72 or 96 hours) for all assays.
-
DMSO Concentration: Ensure the final DMSO concentration is consistent across all wells and is kept below a non-toxic level (typically <0.5%).
-
Issue 2: Weak or No Mitotic Arrest Observed by Flow Cytometry
-
Question: I am not observing the expected G2/M arrest after Ispinesib treatment in my flow cytometry analysis. What should I check?
-
Answer:
-
Drug Concentration and Incubation Time: Confirm that the concentration of Ispinesib and the incubation time are appropriate for inducing mitotic arrest in your specific cell line. A time-course experiment may be necessary to determine the optimal time point for maximal mitotic arrest.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to Ispinesib. If you are using a less sensitive cell line, a higher concentration or longer incubation time may be required.
-
Flow Cytometry Protocol:
-
Ensure proper cell fixation and permeabilization.
-
Use a DNA dye (e.g., Propidium Iodide) at a saturating concentration.
-
Check for and gate out cell doublets and debris, which can interfere with cell cycle analysis.
-
-
Potential Resistance: If the above factors are controlled for, the lack of mitotic arrest could indicate intrinsic or acquired resistance in your cell line.
-
In Vivo Experiments
Issue 1: Unexpected Toxicity in Mouse Models
-
Question: I am observing significant weight loss, lethargy, or unexpected deaths in my mouse xenograft study with Ispinesib. How can I troubleshoot this?
-
Answer:
-
Dose and Schedule: The toxicity of Ispinesib is dose-dependent. If you are observing excessive toxicity, consider reducing the dose or altering the dosing schedule. The maximum tolerated dose (MTD) can vary between different mouse strains and with different tumor models.
-
Vehicle Formulation: Ensure the vehicle is well-tolerated by the mice. Common formulations include solutions with Cremophor EL, dimethylacetamide, or ethanol. Prepare the formulation fresh before each injection and ensure complete dissolution of Ispinesib.
-
Animal Monitoring: Implement a rigorous monitoring plan, including daily checks for weight loss, changes in behavior (lethargy, ruffled fur), and signs of distress. Establish clear endpoints for humane euthanasia if severe toxicity is observed.
-
Tumor Burden: High tumor burden can exacerbate the toxic effects of chemotherapy. Consider initiating treatment when tumors are smaller.
-
Issue 2: Lack of Tumor Growth Inhibition
-
Question: Ispinesib is not inhibiting tumor growth in my xenograft model. What could be the reason?
-
Answer:
-
Dosing and Bioavailability: Verify that the dose and route of administration are appropriate. Intraperitoneal (i.p.) injection is commonly used in preclinical studies. Issues with the formulation, such as precipitation of the compound, can lead to poor bioavailability.
-
Tumor Model Resistance: The tumor model itself may be resistant to Ispinesib. Consider testing the sensitivity of the cell line in vitro before initiating in vivo studies.
-
Acquired Resistance: If initial tumor regression is followed by regrowth, the tumor may have developed resistance to Ispinesib.
-
Drug Stability: Ensure the Ispinesib formulation is stable and prepared correctly before each administration.
-
Quantitative Data Summary
Table 1: In Vitro Potency of Ispinesib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / GI50 (nM) | Assay Duration | Reference |
| Multiple Cell Lines | Pediatric Cancers | Median IC50: 4.1 | 96 hours | |
| BT-474 | Breast Cancer | GI50: 45 | 72 hours | |
| MDA-MB-468 | Breast Cancer | GI50: 19 | 72 hours | |
| Colo205 | Colon Cancer | IC50: 1.2 - 9.5 | Not Specified | |
| HT-29 | Colon Cancer | IC50: 1.2 - 9.5 | Not Specified |
Table 2: In Vivo Efficacy of Ispinesib in Xenograft Models
| Xenograft Model | Cancer Type | Dose and Schedule | Outcome | Reference |
| Pediatric Solid Tumors | Various | 10 mg/kg, i.p., q4d x 3 | Significant tumor growth delay | |
| MCF7 | Breast Cancer | 10 mg/kg, i.p., q4d x 3 | 92% Tumor Growth Inhibition (TGI) | |
| MDA-MB-468 | Breast Cancer | 8 mg/kg, i.p., q4d x 3 | Complete tumor regression | |
| MIAPaCa2 | Pancreatic Cancer | 10 mg/kg, i.p., q4d x 6 | Significant tumor volume reduction |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/WST-8)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of Ispinesib from a DMSO stock solution. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.
-
Treatment: Replace the culture medium with medium containing the various concentrations of Ispinesib or vehicle control.
-
Incubation: Incubate the plates for the desired duration (e.g., 72 or 96 hours) at 37°C in a 5% CO2 incubator.
-
Assay: Add MTT or WST-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50/GI50 value using non-linear regression analysis.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with Ispinesib or vehicle control for the desired time.
-
Cell Harvest: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70-85% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and resuspend the pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
-
Incubation: Incubate at room temperature in the dark for at least 15-30 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Analysis: Gate on single cells to exclude doublets and debris. Analyze the DNA content histogram to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Protocol 3: In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously implant cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
Ispinesib Formulation: Prepare the Ispinesib formulation fresh before each injection. A common vehicle is 10% ethanol, 10% Cremophor EL, and 80% D5W (dextrose 5% in water).
-
Dosing: Administer Ispinesib via intraperitoneal (i.p.) injection at the desired dose and schedule (e.g., 10 mg/kg, every 4 days for 3 doses).
-
Monitoring: Measure tumor volume with calipers regularly (e.g., twice a week) and monitor the body weight and overall health of the mice.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint, or until significant toxicity is observed.
Visualizations
Caption: Mechanism of action of Ispinesib leading to mitotic arrest.
Caption: Troubleshooting flowchart for inconsistent IC50 values.
Caption: General experimental workflow for an in vivo xenograft study.
References
- 1. selleckchem.com [selleckchem.com]
- 2. KIF11 inhibition for glioblastoma treatment: reason to hope or a struggle with the brain? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of the Kinesin Spindle Protein Inhibitor Ispinesib (SB-715992) in Models of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coupling Kinesin Spindle Protein and Aurora B Inhibition with Apoptosis Induction Enhances Oral Cancer Cell Killing - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to enhance the therapeutic index of SB-715992
Welcome to the technical support center for SB-715992 (Ispinesib). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and advanced strategies to optimize their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for SB-715992?
SB-715992, also known as Ispinesib, is a potent and specific allosteric inhibitor of the Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[1][2] KSP is a motor protein essential for separating centrosomes and establishing a bipolar mitotic spindle during the early stages of mitosis.[3][4][5] By inhibiting KSP, SB-715992 prevents proper spindle formation, leading to the formation of characteristic monopolar spindles. This activates the spindle assembly checkpoint, causing cell cycle arrest in mitosis and subsequently inducing apoptotic cell death.
Q2: How selective is SB-715992 for KSP?
SB-715992 is highly selective for KSP. In cell-free assays, it demonstrates a Ki app of approximately 1.7 nM for KSP with over 10,000-fold selectivity against other mitotic kinesins, including CENP-E, RabK6, MCAK, MKLP1, KHC, and Kif1A. This high selectivity is a key advantage, as it avoids off-target effects associated with agents that target more ubiquitous cytoskeletal components like tubulin.
Q3: What are the most common dose-limiting toxicities observed in clinical studies?
The most common and dose-limiting toxicity reported in clinical trials of SB-715992 is reversible neutropenia. However, a significant advantage of SB-715992 compared to microtubule-targeting agents (e.g., taxanes) is its favorable safety profile, with a notable absence of significant neurotoxicities, gastrointestinal toxicities, or hair loss (alopecia).
Q4: What is the expected potency of SB-715992 in vitro?
SB-715992 exhibits potent antiproliferative activity against a broad range of cancer cell lines, typically in the low nanomolar range. For example, GI50 values (the concentration required to reduce growth by 50%) in a panel of 53 breast cancer cell lines were between 7.4 and 600 nmol/L, with most falling between 7.4 and 80 nmol/L. In various colon, lung, and prostate cancer cells, GI50 values are reported to be between 22-82 nM.
Troubleshooting Guide
Problem: I am observing lower than expected potency (high GI50/IC50) in my cell line.
-
Cell Line Sensitivity: There is a natural variation in sensitivity across different cell lines. For instance, in a study of 53 breast cancer lines, while most were sensitive, a few luminal subtype lines exhibited GI50 values between 100 and 600 nmol/L. It is advisable to test a panel of cell lines if possible.
-
Drug Integrity: Ensure the compound has been stored correctly and that the solvent and final concentration in your media are appropriate. Ispinesib is soluble in DMF and DMSO at 30 mg/mL.
-
Assay Duration: The effects of mitotic arrest may take time to translate into reduced cell viability. Most anti-proliferative assays are conducted over 72 hours. Shorter incubation times may not capture the full effect.
-
Resistance Mechanisms: Although not fully characterized for SB-715992, potential resistance mechanisms to antimitotic agents can include mutations in the drug target or alterations in apoptotic signaling pathways.
Problem: My in vivo xenograft model is not responding to treatment.
-
Dose and Schedule: The dosing regimen is critical for in vivo efficacy and tolerability. Effective doses in mouse xenograft models typically range from 8 mg/kg to 10 mg/kg, often administered on a q4d x 3 schedule (one dose every 4 days, repeated three times). This schedule is designed to balance efficacy with the management of transient neutropenia.
-
Tumor Model Selection: As with in vitro studies, different tumor models exhibit varying sensitivity. Ispinesib has shown efficacy in models of breast, colon, and lung cancer, as well as sarcomas and leukemias. However, some models, like the MX-1 breast cancer xenograft, have shown less sensitivity.
-
Pharmacodynamic Assessment: To confirm target engagement in vivo, consider analyzing tumor samples for markers of mitotic arrest (e.g., phospho-histone H3) and apoptosis (e.g., cleaved PARP) at various time points after dosing. A significant increase in these markers indicates that the drug is reaching the tumor and exerting its biological effect.
Strategies to Enhance the Therapeutic Index
Unsatisfactory outcomes in some clinical trials have spurred research into strategies to improve the therapeutic index of KSP inhibitors like SB-715992. The primary approaches involve rational combination therapies and advanced drug delivery systems.
1. Combination Therapies
Combining SB-715992 with other anticancer agents can lead to synergistic effects, increasing tumor cell killing without a proportional increase in toxicity.
-
Combination with Standard Chemotherapies: In preclinical breast cancer models, SB-715992 has been shown to enhance the antitumor activity of standard-of-care agents, including doxorubicin and capecitabine.
-
Combination with Targeted Therapies: For HER2-positive breast cancers, combining SB-715992 with trastuzumab or lapatinib resulted in markedly improved response rates and efficacy over either single agent.
-
Combination with Apoptosis Inducers: KSP inhibition causes mitotic arrest, but cell fate (apoptosis vs. mitotic slippage) can vary. Combining SB-715992 with a BH3-mimetic like Navitoclax (an inhibitor of BCL-2 and BCL-xL) can synergistically increase apoptosis in arrested cells, enhancing the overall therapeutic effect.
-
Combination with Natural Compounds: The isoflavone genistein has been shown to significantly enhance the cell growth inhibition and apoptosis-inducing effects of SB-715992 in PC-3 prostate cancer cells.
Caption: Logical workflow for combination therapy with SB-715992.
2. Targeted Delivery: Antibody-Drug Conjugates (ADCs)
A key strategy to widen the therapeutic window is to deliver the cytotoxic agent directly to cancer cells, sparing healthy tissues.
-
Concept: This involves chemically linking SB-715992 (the payload) to a monoclonal antibody that recognizes a tumor-specific or tumor-associated antigen on the cancer cell surface.
-
Mechanism: The ADC circulates in the bloodstream, binds to the target antigen on tumor cells, and is internalized. Inside the cell, the linker is cleaved, releasing the active SB-715992 payload, which can then inhibit KSP and induce cell death.
-
Potential Benefit: This approach aims to increase the drug concentration at the tumor site while minimizing systemic exposure, thereby reducing toxicities like neutropenia and improving the overall therapeutic index. Research is ongoing to develop KSP inhibitor ADCs to improve the efficacy and tolerability profile of molecules like SB-715992.
Caption: Strategy of using an Antibody-Drug Conjugate (ADC) for targeted delivery.
Data Summary Tables
Table 1: In Vitro Activity of SB-715992 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Potency (IC50 / GI50) | Reference |
| Colo205 | Colon | Not Specified | 1.2 nM | |
| HT-29 | Colon | Not Specified | 9.5 nM | |
| HCT116 | Colon | Alamar Blue | 25 nM | |
| PC-3 | Prostate | Cell Proliferation | 15-30 nM (inhibits proliferation) | |
| BT-474 | Breast | Not Specified | 45 nM | |
| MDA-MB-468 | Breast | Not Specified | 19 nM | |
| K562 | Leukemia | Alamar Blue | 71 nM |
Table 2: In Vivo Efficacy of SB-715992 in Xenograft Models
| Tumor Model | Cancer Type | Dose & Schedule | Outcome | Reference |
| MDA-MB-468 | Triple-Negative Breast | 10 mg/kg, i.p., q4d x 3 | Tumor regression, tumor-free survivors | |
| KPL4, HCC1954 | HER2+ Breast | 8-10 mg/kg, i.p. | Tumor growth inhibition | |
| Madison 109 | Lung Carcinoma | 6-10 mg/kg | Tumor growth inhibition | |
| M5076 | Sarcoma | 6-10 mg/kg | Tumor growth inhibition | |
| Multiple (26 lines) | Pediatric Cancers | Not Specified | Tumor growth delay in 88% of models |
Table 3: Clinical Trial Data for SB-715992
| Cancer Type | Trial Phase | Dose & Schedule | Objective Response Rate (ORR) | Key Adverse Event | Reference |
| Metastatic Breast Cancer | Phase II | 18 mg/m², IV, every 21 days | 9% | Grade 4 Neutropenia | |
| Malignant Melanoma | Phase II | 18 mg/m², IV, every 21 days | 0% (35% stable disease) | Dizziness, Blurred Vision (Grade 3) | |
| Non-Small Cell Lung | Phase II | Not Specified | 0% (25% stable disease) | Not Specified |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (Alamar Blue)
This protocol is adapted from methodologies used to assess the antiproliferative activity of SB-715992.
-
Cell Plating: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of appropriate growth medium. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of SB-715992 in growth medium. Remove the overnight medium from the cells and add 100 µL of the drug-containing medium to each well. Include vehicle-only (e.g., 0.1% DMSO) wells as a control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Alamar Blue Addition: Add 10 µL of Alamar Blue (resazurin) reagent to each well.
-
Final Incubation: Incubate for another 2-4 hours, or until a color change is apparent.
-
Measurement: Measure fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) using a plate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the inhibition values against the log of the drug concentration and use a non-linear regression model to determine the GI50 value.
Protocol 2: In Vivo Xenograft Antitumor Assay
This protocol is a generalized representation based on breast cancer xenograft studies.
-
Cell Implantation: Subcutaneously inject 5-10 million cancer cells (e.g., MDA-MB-468) suspended in Matrigel into the flank of immunodeficient mice (e.g., Nude or SCID).
-
Tumor Growth: Monitor tumor growth by measuring with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach a volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Prepare SB-715992 in a suitable vehicle (e.g., 10% ethanol, 10% Cremophor, 80% D5W). Administer the drug intraperitoneally (i.p.) at the desired dose (e.g., 10 mg/kg) on a specified schedule (e.g., q4d x 3). The control group receives the vehicle only.
-
Monitoring: Continue to monitor tumor volume, body weight (as a measure of toxicity), and overall animal health for the duration of the study (e.g., 60-90 days).
-
Endpoint Analysis: Analyze data for tumor growth inhibition (TGI), tumor regression, and the number of tumor-free survivors. TGI can be calculated as a percentage relative to the control group's tumor growth.
Protocol 3: Western Blot for Pharmacodynamic Markers
This protocol is based on methods to confirm target engagement in tumors.
-
Sample Collection: In a satellite group of tumor-bearing mice, administer a single dose of SB-715992. Collect tumors at various time points post-dosing (e.g., 6, 12, 24, 48 hours).
-
Protein Extraction: Homogenize the tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge to pellet debris and collect the supernatant containing the protein lysate.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-Histone H3 (Ser10): Marker for mitotic cells.
-
Cleaved PARP: Marker for apoptosis.
-
β-actin or GAPDH: Loading control.
-
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity relative to the loading control.
Caption: Mechanism of action pathway for SB-715992.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Activity of the Kinesin Spindle Protein Inhibitor Ispinesib (SB-715992) in Models of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increased therapeutic potential of an experimental anti-mitotic inhibitor SB715992 by genistein in PC-3 human prostate cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Kinesin Spindle Protein (KSP) Inhibitors in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of prominent Kinesin Spindle Protein (KSP) inhibitors that have been evaluated in preclinical and clinical settings. KSP, also known as Eg5 or KIF11, is a crucial motor protein for the formation of the bipolar mitotic spindle, making it an attractive target for anticancer therapies.[1][2][3] Inhibition of KSP leads to mitotic arrest and subsequent cell death in rapidly dividing cancer cells.[1][2] This guide will delve into the comparative efficacy, mechanism of action, and experimental data of several key KSP inhibitors.
Mechanism of Action of KSP Inhibitors
KSP inhibitors are non-ATP-competitive, allosteric inhibitors that bind to a pocket in the motor domain of the KSP protein. This binding event prevents the release of ADP from the KSP-ADP complex, locking the motor protein in a state that is unable to hydrolyze ATP and move along microtubules. The ultimate consequence of KSP inhibition is the formation of characteristic monopolar spindles, leading to mitotic arrest at the M-phase of the cell cycle and subsequent apoptosis. This targeted approach offers a potential advantage over traditional microtubule-targeting agents like taxanes and vinca alkaloids, which can be associated with significant side effects, including peripheral neuropathy.
Below is a diagram illustrating the signaling pathway affected by KSP inhibitors.
Comparative Efficacy of KSP Inhibitors
Several KSP inhibitors have progressed to clinical trials, with Ispinesib (SB-715992) and Filanesib (ARRY-520) being among the most extensively studied. The following table summarizes key in vitro and in vivo data for a selection of KSP inhibitors.
| Inhibitor | Target | IC50 (KSP ATPase Assay) | Cell Line Examples | In Vivo Model Examples | Key Findings |
| Ispinesib (SB-715992) | KSP/Eg5 | <10 nM | Potent against a wide range of tumor cell lines | Regressions observed in preclinical models | First KSP inhibitor to enter clinical trials; showed modest activity as a monotherapy. |
| Filanesib (ARRY-520) | KSP/Eg5 | ~1.5 nM | Active in multiple myeloma and leukemia cell lines | Showed efficacy in solid tumor and leukemia xenograft models | Promising activity in multiple myeloma, but dose-limiting toxicities (neutropenia) were a concern. |
| Litronesib (LY2523355) | KSP/Eg5 | Not widely reported | Broad antiproliferative activity | Antitumor activity in various xenograft models | Investigated in solid tumors and hematological malignancies. |
| MK-0731 | KSP/Eg5 | Not widely reported | Antiproliferative activity in many tumor cell lines | Significant efficacy in several murine tumor models | Phase I trial established a maximum tolerated dose of 17 mg/m²/24h; prolonged stable disease was observed in some patients. |
| SB-743921 | KSP/Eg5 | 5-fold more potent than Ispinesib | Showed antitumor activity in breast cancer cell lines | Not detailed in provided search results | A derivative of Ispinesib with higher potency. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for key assays used to evaluate KSP inhibitors.
KSP ATPase Activity Assay
This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of the KSP motor protein.
Materials:
-
Recombinant human KSP motor domain
-
Microtubules (taxol-stabilized)
-
ATP (containing γ-32P-ATP)
-
Assay buffer (e.g., 20 mM PIPES pH 6.8, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT, 10 µM taxol)
-
Test compounds (KSP inhibitors)
-
Malachite green reagent for non-radioactive assays
Procedure:
-
Prepare a reaction mixture containing KSP enzyme, microtubules, and the test compound at various concentrations in the assay buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at a controlled temperature (e.g., 25°C) for a specific time.
-
Stop the reaction (e.g., by adding EDTA or perchloric acid).
-
Quantify the amount of inorganic phosphate (Pi) released. For radioactive assays, this can be done by separating 32Pi from unreacted γ-32P-ATP using a charcoal-based method and scintillation counting. For non-radioactive assays, the malachite green reagent can be used to colorimetrically detect Pi.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This assay determines the effect of KSP inhibitors on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well microplates
-
Test compounds (KSP inhibitors)
-
MTT reagent or CellTiter-Glo® reagent
-
Solubilization buffer (for MTT)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the KSP inhibitor for a specified period (e.g., 72 hours).
-
For the MTT assay, add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. Then, add solubilization buffer to dissolve the crystals.
-
For the CellTiter-Glo® assay, add the reagent directly to the wells to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.
-
Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
In Vivo Tumor Xenograft Study
This study evaluates the antitumor efficacy of a KSP inhibitor in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human tumor cells for implantation
-
Test compound (KSP inhibitor) formulated in a suitable vehicle
-
Calipers for tumor measurement
Procedure:
-
Inject human tumor cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the KSP inhibitor to the treatment group according to a specific dosing schedule and route (e.g., intraperitoneal or intravenous). The control group receives the vehicle only.
-
Measure tumor volume using calipers at regular intervals throughout the study.
-
Monitor the body weight and overall health of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Calculate tumor growth inhibition (TGI) to assess the efficacy of the treatment.
The following diagram illustrates a typical workflow for preclinical evaluation of a KSP inhibitor.
Logical Framework for Comparing KSP Inhibitors
When evaluating and comparing different KSP inhibitors, a structured approach is essential. The following diagram outlines the key parameters for comparison.
Future Directions and Challenges
While KSP inhibitors have shown promise, their clinical development has faced challenges, including modest single-agent efficacy and dose-limiting toxicities such as neutropenia. Future strategies to enhance the therapeutic potential of KSP inhibitors may include combination therapies with other anticancer agents, the development of antibody-drug conjugates to improve tumor-specific delivery, and the identification of predictive biomarkers to select patient populations most likely to respond. The continued exploration of novel KSP inhibitors with improved efficacy and safety profiles remains an active area of cancer research.
References
Ispinesib vs. Monastrol: A Comparative Analysis of KSP Inhibitors
This guide provides a detailed comparison of the mechanisms of action for two prominent Kinesin Spindle Protein (KSP/Eg5) inhibitors: Ispinesib and Monastrol. KSP is a crucial motor protein for the formation of the bipolar spindle during mitosis, making it an attractive target for cancer therapy. Both Ispinesib and Monastrol disrupt this process, leading to mitotic arrest and apoptosis in cancer cells. However, they exhibit significant differences in their biochemical and cellular activities. This comparison is intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action: A Tale of Two Inhibitors
Ispinesib and Monastrol share the same molecular target, the KSP motor protein Eg5, but they interact with it in distinct ways. Both are allosteric inhibitors, meaning they bind to a site on the protein other than the active ATP-binding pocket. This binding event prevents the conformational changes necessary for ATP hydrolysis and microtubule-based motility.
The primary consequence of Eg5 inhibition by either compound is the formation of characteristic "mono-asters". In a normal cell cycle, Eg5 pushes the two centrosomes apart to form a bipolar spindle. When Eg5 is inhibited, this separation fails, resulting in a single aster of microtubules radiating from unseparated centrosomes. This abnormal spindle structure activates the spindle assembly checkpoint, causing the cell to arrest in mitosis and ultimately undergo apoptosis.
While the overarching mechanism is similar, the specifics of their interaction with Eg5, their potency, and their specificity differ significantly.
Quantitative Comparison of Inhibitory Activity
The potency of Ispinesib and Monastrol against KSP/Eg5 has been evaluated in various biochemical and cell-based assays. The following table summarizes key quantitative data from comparative studies.
| Parameter | Ispinesib | Monastrol | Reference |
| Eg5 ATPase Inhibition (IC50) | 0.6 nM | 200 nM | |
| Cell Proliferation Inhibition (IC50, various cancer cell lines) | 0.5 - 2 nM | 7 - 20 µM | |
| Monopolar Spindle Formation (EC50) | ~1.5 nM | ~10 µM |
IC50: The half maximal inhibitory concentration. EC50: The half maximal effective concentration.
The data clearly indicates that Ispinesib is a significantly more potent inhibitor of Eg5 than Monastrol, with IC50 values in the low nanomolar range compared to the micromolar range for Monastrol. This translates to a much lower concentration of Ispinesib being required to achieve the same level of Eg5 inhibition and cellular effect.
Visualizing the Mechanism of Action
The following diagrams illustrate the mechanism of KSP/Eg5 inhibition and the experimental workflow for assessing inhibitor potency.
Caption: Mechanism of KSP/Eg5 inhibition by Ispinesib or Monastrol.
Caption: Experimental workflow for determining Eg5 ATPase inhibition.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are representative protocols for the assays mentioned.
Eg5 ATPase Assay
This biochemical assay measures the ability of a compound to inhibit the ATP hydrolysis activity of the Eg5 motor protein.
Methodology:
-
Reagent Preparation:
-
Purified recombinant human Eg5 motor domain is prepared and stored at -80°C.
-
Taxol-stabilized microtubules are polymerized from purified tubulin.
-
A reaction buffer is prepared, typically containing 20 mM PIPES (pH 6.8), 5 mM MgCl2, 1 mM EGTA, 1 mM DTT, and 10 µM taxol.
-
Serial dilutions of Ispinesib and Monastrol are prepared in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, the Eg5 enzyme and microtubules are pre-incubated with varying concentrations of the inhibitor (or DMSO as a vehicle control) in the reaction buffer for 10-15 minutes at room temperature.
-
The ATPase reaction is initiated by the addition of ATP to a final concentration of, for example, 1 mM.
-
The reaction is allowed to proceed for a set time (e.g., 20-30 minutes) at room temperature.
-
The reaction is stopped, and the amount of inorganic phosphate (Pi) released is quantified using a colorimetric method, such as the Malachite Green assay.
-
-
Data Analysis:
-
The absorbance is read using a plate reader.
-
The amount of Pi released is calculated from a standard curve.
-
The percentage of inhibition is determined for each inhibitor concentration relative to the vehicle control.
-
The IC50 value is calculated by fitting the data to a dose-response curve.
-
Cell Proliferation Assay
This cell-based assay assesses the effect of the inhibitors on the growth and viability of cancer cell lines.
Methodology:
-
Cell Culture:
-
Cancer cell lines (e.g., HeLa, A549) are cultured in appropriate media and conditions.
-
-
Assay Procedure:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
The culture medium is replaced with fresh medium containing serial dilutions of Ispinesib or Monastrol (and a DMSO vehicle control).
-
The cells are incubated with the compounds for a specified period, typically 72 hours.
-
-
Viability Measurement:
-
Cell viability is assessed using a metabolic assay, such as the MTS or MTT assay, which measures the metabolic activity of living cells. A reagent is added to each well, and after a short incubation, the absorbance is measured.
-
-
Data Analysis:
-
The absorbance values are corrected for background.
-
The percentage of cell viability is calculated for each concentration relative to the vehicle control.
-
The IC50 value, representing the concentration that inhibits cell proliferation by 50%, is determined by plotting the data on a dose-response curve.
-
Conclusion
Both Ispinesib and Monastrol are valuable research tools for studying the role of KSP/Eg5 in mitosis. They both effectively induce mitotic arrest by inhibiting the same target, leading to the formation of monopolar spindles. However, the significantly higher potency of Ispinesib, as demonstrated by its low nanomolar IC50 values in both biochemical and cellular assays, distinguishes it as a more promising candidate for clinical development as an anticancer agent. The micromolar potency of Monastrol makes it a useful and widely studied chemical probe but limits its therapeutic potential. The distinct chemical scaffolds and binding modes of these two compounds also offer a rich area for further investigation into the allosteric regulation of motor proteins.
A Comparative Guide: SB-715992 (Ispinesib) versus Paclitaxel on Microtubule Dynamics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct anti-cancer agents, SB-715992 (Ispinesib) and paclitaxel, and their respective impacts on microtubule dynamics. While both compounds disrupt mitosis, their mechanisms of action are fundamentally different, leading to varied effects on the microtubule network.
At a Glance: Key Differences
| Feature | SB-715992 (Ispinesib) | Paclitaxel |
| Primary Target | Kinesin Spindle Protein (KSP/Eg5) | β-tubulin subunit of microtubules |
| Mechanism of Action | Inhibition of KSP motor activity, preventing centrosome separation and leading to the formation of monopolar spindles.[1] | Stabilization of microtubules by promoting polymerization and inhibiting depolymerization.[][3][4][5] |
| Effect on Microtubule Polymer | Indirectly affects spindle organization without directly binding to tubulin. | Directly binds to and stabilizes the microtubule polymer. |
| Resulting Mitotic Arrest | Formation of monoastral spindles, arresting cells in mitosis. | Formation of abnormal, hyper-stabilized mitotic spindles, leading to G2/M phase arrest. |
Mechanism of Action
SB-715992 (Ispinesib): A Kinesin Spindle Protein Inhibitor
SB-715992, also known as Ispinesib, is a potent and selective inhibitor of the kinesin spindle protein (KSP), also known as Eg5 or KIF11. KSP is a motor protein that is essential for the proper formation of the bipolar mitotic spindle during cell division. It functions by sliding antiparallel microtubules apart, which is a critical step for the separation of centrosomes.
By inhibiting the ATPase activity of KSP, SB-715992 prevents this crucial step of centrosome separation. This leads to the formation of a characteristic "monoastral" or monopolar spindle, where the chromosomes are arranged in a rosette-like pattern around a single spindle pole. This aberrant spindle structure activates the spindle assembly checkpoint, leading to mitotic arrest and subsequent apoptosis.
Paclitaxel: A Microtubule Stabilizing Agent
Paclitaxel, a member of the taxane family of drugs, directly targets the building blocks of microtubules, the tubulin dimers. Specifically, it binds to the β-tubulin subunit within the microtubule polymer. This binding event has a profound effect on microtubule dynamics; it promotes the assembly of tubulin into microtubules and stabilizes them by preventing their depolymerization.
The result is a population of hyper-stable, non-functional microtubules. During mitosis, the dynamic instability of microtubules is essential for the formation of the mitotic spindle and the proper attachment of chromosomes. By suppressing this dynamic behavior, paclitaxel disrupts the formation of a functional mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and ultimately inducing apoptosis.
Quantitative Data Comparison
Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for SB-715992 and paclitaxel in various cancer cell lines.
Table 1: IC50 Values for SB-715992 (Ispinesib)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Colo205 | Colon Cancer | 1.2 - 9.5 | |
| Colo201 | Colon Cancer | 1.2 - 9.5 | |
| HT-29 | Colon Cancer | 1.2 - 9.5 | |
| M5076 | Sarcoma | 1.2 - 9.5 | |
| Madison-109 | Lung Carcinoma | 1.2 - 9.5 | |
| MX-1 | Breast Cancer | 1.2 - 9.5 | |
| Panel of 53 Breast Cancer Lines | Breast Cancer | 7.4 - 600 | |
| Panel of 23 Tumor Lines | Various | Median: 4.1 (Max: 0.5) |
Table 2: IC50 Values for Paclitaxel
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Various Human Tumor Lines | Various | 2.5 - 7.5 (24h exposure) | |
| 7 Ovarian Carcinoma Lines | Ovarian Cancer | 0.4 - 3.4 | |
| SK-BR-3 | Breast Cancer (HER2+) | ~5 | |
| MDA-MB-231 | Breast Cancer (Triple Negative) | ~10 | |
| T-47D | Breast Cancer (Luminal A) | ~2.5 | |
| 4T1 | Murine Breast Cancer | Not specified in nM | |
| HeLa, ME180, CaSki, SiHa, C33A | Cervical Cancer | 5.39, 6.59, 2.94, 19.30, 21.57 |
Effects on Microtubule Dynamics
Direct quantitative comparison of the effects of SB-715992 and paclitaxel on microtubule polymerization and depolymerization rates is challenging due to their different mechanisms of action. Paclitaxel's effects have been extensively quantified, while SB-715992's impact is primarily on the organization of microtubules into a functional spindle.
Table 3: Quantitative Effects of Paclitaxel on Microtubule Dynamics
| Cell Line/System | Paclitaxel Concentration | Effect on Microtubule Dynamics | Reference |
| Caov-3 Ovarian Adenocarcinoma | 30 nM | Shortening rate inhibited by 32%; Growing rate inhibited by 24% | |
| A-498 Kidney Carcinoma | 100 nM | Shortening rate inhibited by 26%; Growing rate inhibited by 18% | |
| HMEC-1 (Endothelial) | 0.1-5 nM (antiangiogenic) | Increased overall dynamicity (86-193%), increased growth and shortening rates | |
| HMEC-1 (Endothelial) | 100 nM (cytotoxic) | Suppressed microtubule dynamics by 40% | |
| HUVEC (Endothelial) | 0.1-5 nM (antiangiogenic) | Increased overall dynamicity (54-83%) | |
| HUVEC (Endothelial) | 100 nM (cytotoxic) | Suppressed microtubule dynamics by 54% | |
| Purified Tubulin | 0.1 µM - 10 µM | Decreased critical nucleation concentration by 89% |
For SB-715992, while specific effects on individual microtubule growth and shortening rates are not detailed in the provided search results, its potent inhibition of KSP leads to a catastrophic failure in spindle architecture, effectively halting microtubule-dependent processes in mitosis.
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay is primarily used to assess the direct effect of compounds on tubulin assembly. It is highly relevant for characterizing paclitaxel's stabilizing effect.
Objective: To measure the effect of SB-715992 and paclitaxel on the polymerization of purified tubulin in vitro.
Principle: The polymerization of tubulin into microtubules can be monitored by an increase in light scattering or fluorescence of a reporter dye.
Protocol:
-
Reagent Preparation: Reconstitute purified tubulin (e.g., from bovine brain) in a suitable buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) on ice. Prepare stock solutions of GTP, paclitaxel, and SB-715992.
-
Reaction Setup: In a 96-well plate, combine the tubulin solution with GTP. Add varying concentrations of paclitaxel, SB-715992, or a vehicle control (DMSO).
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Data Acquisition: Measure the change in absorbance at 340 nm or fluorescence over time using a plate reader.
-
Data Analysis: Plot the absorbance/fluorescence versus time. The rate of polymerization can be determined from the slope of the initial linear phase.
Immunofluorescence Microscopy of Cellular Microtubules
This method allows for the visualization of the effects of the drugs on the microtubule network within cells.
Objective: To visualize the morphology of the microtubule network and mitotic spindles in cells treated with SB-715992 or paclitaxel.
Protocol:
-
Cell Culture: Plate cells (e.g., HeLa, A549) on glass coverslips and allow them to adhere.
-
Drug Treatment: Treat the cells with various concentrations of SB-715992, paclitaxel, or a vehicle control for a specified duration.
-
Fixation: Fix the cells with a suitable fixative, such as ice-cold methanol or paraformaldehyde, to preserve the cellular structures.
-
Permeabilization: If using paraformaldehyde, permeabilize the cells with a detergent (e.g., Triton X-100) to allow antibodies to enter the cell.
-
Immunostaining:
-
Incubate the cells with a primary antibody against α-tubulin or β-tubulin.
-
Wash to remove unbound primary antibody.
-
Incubate with a fluorescently-labeled secondary antibody that binds to the primary antibody.
-
-
Counterstaining and Mounting: Stain the nuclei with a DNA dye (e.g., DAPI) and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope.
Conclusion
SB-715992 and paclitaxel represent two distinct and powerful strategies for targeting the microtubule cytoskeleton in cancer therapy. Paclitaxel acts as a "stabilizer," directly binding to microtubules to suppress their dynamics. In contrast, SB-715992 is an "indirect disruptor," inhibiting the KSP motor protein, which is essential for the proper organization of the mitotic spindle. This fundamental difference in their mechanisms of action results in distinct cellular phenotypes and provides different avenues for therapeutic intervention. Understanding these differences is crucial for the rational design of combination therapies and for overcoming drug resistance.
References
Comparative Efficacy of CK0238273 (Ispinesib) Against Other Quinazolinone Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer efficacy of CK0238273 (also known as Ispinesib or SB-715992), a quinazolinone-derived kinesin spindle protein (KSP) inhibitor, with other notable quinazolinone-based anticancer agents: Gefitinib, Erlotinib, and Lapatinib, which primarily target the epidermal growth factor receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes relevant biological pathways and experimental workflows.
Executive Summary
CK0238273 (Ispinesib) demonstrates a distinct mechanism of action compared to other well-known quinazolinone anticancer agents. While Gefitinib, Erlotinib, and Lapatinib inhibit receptor tyrosine kinases (EGFR and HER2) involved in cell proliferation and survival signaling, CK0238273 targets the mitotic machinery by inhibiting the kinesin spindle protein (KSP), leading to mitotic arrest and subsequent apoptosis. This fundamental difference in their molecular targets results in varied efficacy across different cancer types and cellular contexts. The following sections provide a detailed comparison of their performance based on available preclinical data.
Data Presentation: Comparative Efficacy
The following tables summarize the in vitro efficacy of CK0238273 and other quinazolinone anticancer agents across various cancer cell lines. It is important to note that the data presented is a compilation from multiple studies and not from a single head-to-head comparative experiment. Therefore, direct comparisons should be made with caution, considering the potential for inter-laboratory variability.
Table 1: Comparative Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| CK0238273 (Ispinesib) | MDA-MB-468 | Breast Cancer | <1 | [1] |
| BT-474 | Breast Cancer | <1 | [1] | |
| Anaplastic Meningioma | Meningioma | <1 | [2] | |
| Benign Meningioma | Meningioma | <1 | [2] | |
| Gefitinib | H3255 | Non-Small Cell Lung Cancer | 40 | [3] |
| A549 | Non-Small Cell Lung Cancer | >10,000 | ||
| NCI-H1299 | Non-Small Cell Lung Cancer | >20,000 | ||
| Erlotinib | H3255 | Non-Small Cell Lung Cancer | 100 | |
| PC-9 | Non-Small Cell Lung Cancer | 100 | ||
| BxPC-3 | Pancreatic Cancer | ~53,500 | ||
| A549 | Non-Small Cell Lung Cancer | 23,000 | ||
| Lapatinib | SK-BR-3 | Breast Cancer | 79 | |
| BT-474 | Breast Cancer | 46 | ||
| NB4 | Acute Promyelocytic Leukemia | ~15,000-20,000 | ||
| A549 | Non-Small Cell Lung Cancer | >2,000 | ||
| MDA-MB-231 | Breast Cancer | 32,500 |
Table 2: Comparative Induction of Apoptosis
This table presents the percentage of apoptotic cells induced by each compound at specified concentrations and time points.
| Compound | Cell Line | Concentration | Treatment Time | Apoptotic Cells (%) | Reference |
| CK0238273 (Ispinesib) | MDA-MB-468 | Not specified | Not specified | Increased | |
| Gefitinib | H3255 | 1 µM | 72 h | 24.73 | |
| A549 | 500 nM | Not specified | 60.2 | ||
| A549 | 20 µM | 48 h | Increased | ||
| Erlotinib | H3255 | 100 nM | 48 h | Increased | |
| PC-9 | 100 nM | 48 h | Increased | ||
| BxPC-3 | 50 µM | 48 h | 11 | ||
| L-02 (hepatic) | 25 µM | 48 h | Increased | ||
| Lapatinib | NB4 | 20 µM | 24 h | Increased | |
| SKBR3-L | 500 nM | Not specified | 15.8 | ||
| Trastuzumab-resistant cells | 10 µM | 48 h | 30-40 | ||
| A431 | 5 µM | 48 h | Increased |
Table 3: Comparative Effects on Cell Cycle Distribution
This table summarizes the effects of each compound on the distribution of cells in different phases of the cell cycle.
| Compound | Cell Line | Concentration | Treatment Time | Effect on Cell Cycle | Reference |
| CK0238273 (Ispinesib) | Pancreatic Cancer Cells | Not specified | Not specified | G2/M arrest | |
| Gefitinib | H1666 | Not specified | Not specified | G1/S arrest | |
| Pancreatic Cancer Cells | Not specified | Not specified | G0/G1 and G2/M arrest | ||
| A549 | 10 µM | 48 h | G0/G1 arrest | ||
| Erlotinib | H3255 | 100 nM | 24 h | G1 arrest | |
| PC-9 | 100 nM | 24 h | G1 arrest | ||
| BxPC-3 | 50 µM | 48 h | G0/G1 arrest | ||
| KG-1 | Not specified | Not specified | G1 arrest | ||
| Lapatinib | NB4 | 20 µM | 24 h | S phase arrest | |
| BT474 | Not specified | 24 h | G1 arrest | ||
| Trastuzumab-resistant cells | 1 µM | 24 h | G0/G1 arrest | ||
| A431 | 5 µM | 72 h | G2/M arrest |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified by measuring its absorbance.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO) for the desired duration (e.g., 48 or 72 hours).
-
Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Protocol:
-
Seed cells in a 6-well plate and treat with the test compound for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (100 µg/mL) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA within the cell. This allows for the discrimination of cells in the G0/G1, S, and G2/M phases of the cell cycle based on their DNA content.
Protocol:
-
Seed cells and treat with the test compound as for the apoptosis assay.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
After fixation, wash the cells with PBS and resuspend them in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) to degrade RNA.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry. The percentages of cells in G0/G1, S, and G2/M phases are determined by analyzing the DNA content histogram.
Mandatory Visualizations
Signaling Pathways
Caption: Mechanism of action of CK0238273 (Ispinesib).
Caption: EGFR/HER2 signaling pathway targeted by quinazolinones.
Experimental Workflow
References
- 1. Inhibitor library screening identifies ispinesib as a new potential chemotherapeutic agent for pancreatic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KIF11 inhibitors filanesib and ispinesib inhibit meningioma growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of Ispinesib and Other Antimitotic Agents for Cancer Therapy
Aimed at researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the Kinesin Spindle Protein (KSP) inhibitor, Ispinesib, with other classical and contemporary antimitotic agents. This document synthesizes preclinical and clinical data to offer an objective evaluation of their mechanisms of action, efficacy, and experimental validation.
Introduction to Antimitotic Agents
Antimitotic agents are a cornerstone of cancer chemotherapy, targeting the process of cell division, or mitosis. For decades, the therapeutic arsenal has been dominated by drugs that interfere with microtubule dynamics, essential for the formation of the mitotic spindle. These can be broadly categorized into:
-
Microtubule Stabilizing Agents: This class, which includes the taxanes (e.g., paclitaxel), functions by binding to microtubules and preventing their disassembly. This leads to the formation of abnormal microtubule bundles and ultimately, mitotic arrest.
-
Microtubule Destabilizing Agents: Vinca alkaloids (e.g., vincristine) belong to this category. They bind to tubulin dimers and inhibit their polymerization into microtubules, thereby disrupting the formation of the mitotic spindle.
While effective, these classical antimitotics are associated with significant side effects, most notably peripheral neuropathy, due to their impact on microtubules in non-cancerous, post-mitotic cells like neurons.[1][2] This has driven the development of a new generation of antimitotic agents that target proteins exclusively involved in mitosis, with the aim of improving specificity and reducing toxicity.
Ispinesib (SB-715992) is a potent and selective small-molecule inhibitor of the Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[3] KSP is a motor protein that plays an essential role in the early stages of mitosis by separating the centrosomes to form a bipolar spindle.[4][5] By inhibiting KSP, Ispinesib induces mitotic arrest characterized by the formation of monopolar spindles, leading to apoptotic cell death in actively dividing tumor cells. Because KSP is not involved in non-mitotic cellular processes, Ispinesib is predicted to have a more favorable safety profile compared to traditional microtubule-targeting agents.
Comparative In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Ispinesib and other selected antimitotic agents across various human cancer cell lines, demonstrating their cytotoxic potential. Lower IC50 values indicate higher potency.
| Drug | Class | Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| Ispinesib | KSP Inhibitor | Colo205 | Colon Carcinoma | 1.2 - 9.5 | |
| HT-29 | Colon Carcinoma | 1.2 - 9.5 | |||
| A Panel of 53 Breast Cancer Cell Lines | Breast Cancer | 7.4 - 600 | |||
| A Panel of Pediatric Cancer Cell Lines | Various | Median: 4.1 | |||
| Filanesib (ARRY-520) | KSP Inhibitor | HCT-116 | Colorectal Carcinoma | 0.7 | |
| HeLa | Cervical Cancer | 0.4 - 14.4 (EC50) | |||
| Multiple Myeloma Cell Lines | Multiple Myeloma | ~2.5 (for sensitive lines) | |||
| Paclitaxel | Microtubule Stabilizer | Panel of 8 Human Tumor Cell Lines | Various | 2.5 - 7.5 | |
| NSCLC Cell Lines (120h exposure) | Non-Small Cell Lung Cancer | Median: 0.027 µM | |||
| SCLC Cell Lines (120h exposure) | Small Cell Lung Cancer | Median: 5.0 µM | |||
| Vincristine | Microtubule Destabilizer | MCF-7 | Breast Cancer | 7.371 | |
| L1210 | Murine Leukemia | ~10-100 (for 50% cell kill) | |||
| CEM | Human Lymphoblastoid Leukemia | ~10-100 (for 50% growth inhibition) |
Clinical Efficacy and Safety of Ispinesib
Ispinesib has been evaluated in numerous Phase I and II clinical trials as both a monotherapy and in combination with other chemotherapeutic agents across a range of solid tumors and hematological malignancies. While it has shown a manageable safety profile, its efficacy as a single agent has been modest in several studies.
| Phase | Cancer Type | Treatment | Key Outcomes | Reference(s) |
| Phase II | Recurrent or Metastatic Head and Neck Squamous Cell Carcinoma | Ispinesib Monotherapy | No objective responses observed; 25% of patients had stable disease. Median time to progression was 1.4 months. | |
| Phase II | Metastatic or Recurrent Malignant Melanoma | Ispinesib Monotherapy | No objective responses observed; 35% of patients had stable disease. | |
| Phase I/II | Advanced Breast Cancer | Ispinesib Monotherapy | In a Phase II trial of heavily pre-treated patients, the response rate was 9% (4/45). A subsequent Phase I/II trial with a different dosing schedule showed preliminary evidence of efficacy. | |
| Phase I | Advanced Solid Tumors | Ispinesib + Docetaxel | The combination was found to have an acceptable toxicity profile. Seven of 24 patients had stable disease for ≥18 weeks. |
The most common dose-limiting toxicities observed with Ispinesib have been hematological, primarily neutropenia. Notably, the peripheral neuropathy commonly associated with taxanes and vinca alkaloids has not been a significant issue with Ispinesib.
Mechanism of Action: KSP Inhibition
The Kinesin Spindle Protein (KSP/Eg5) is a plus-end directed motor protein of the kinesin-5 family. It forms a homotetramer that is crucial for establishing and maintaining the bipolar mitotic spindle. During prophase, KSP crosslinks and slides antiparallel microtubules apart, pushing the centrosomes to opposite poles of the cell. Inhibition of KSP's ATPase activity prevents this outward force, resulting in the collapse of the nascent spindle into a monoastral formation. This activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and, ultimately, apoptosis.
Ispinesib functions as a potent, allosteric, and reversible inhibitor of KSP. It binds to a pocket on the KSP motor domain that is distinct from the ATP and microtubule binding sites. This binding locks KSP in a state that prevents the release of ADP, thereby inhibiting its motor activity and its ability to move along microtubules.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a method for determining the IC50 values of Ispinesib and other antimitotic agents in a panel of cancer cell lines.
1. Cell Culture and Seeding:
-
Culture human cancer cell lines (e.g., MCF-7, HCT-116, HeLa) in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells during the exponential growth phase and seed them into 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate the plates for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare stock solutions of Ispinesib, paclitaxel, and vincristine in DMSO.
-
Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).
-
Remove the medium from the 96-well plates and add 100 µL of the medium containing the various drug concentrations to the respective wells.
-
Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plates for 72 hours.
3. MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of viability against the drug concentration and use a non-linear regression analysis to determine the IC50 value.
In Vivo Tumor Xenograft Model
This protocol describes a general procedure for evaluating the antitumor efficacy of Ispinesib and comparator agents in a mouse xenograft model.
1. Animal Model and Cell Implantation:
-
Use immunodeficient mice (e.g., nude or SCID mice), 6-8 weeks old.
-
Harvest cancer cells (e.g., MDA-MB-468) during their exponential growth phase and resuspend them in a mixture of culture medium and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
2. Tumor Growth Monitoring and Treatment:
-
Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, Ispinesib, paclitaxel).
-
Administer the drugs via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule. For example, Ispinesib can be administered at 10 mg/kg every 4 days for 3 doses.
3. Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative study of antimitotic agents.
Conclusion
Ispinesib represents a targeted approach to inhibiting mitosis by specifically targeting the KSP motor protein. This mechanism offers a potential advantage over traditional microtubule-disrupting agents by minimizing off-target effects, particularly neurotoxicity. Preclinical data demonstrate potent in vitro and in vivo activity across a range of cancer models. However, clinical trial results to date have shown modest single-agent efficacy in several tumor types.
Future research may focus on identifying predictive biomarkers of response to Ispinesib and exploring rational combination therapies to enhance its antitumor activity. The detailed experimental protocols and comparative data presented in this guide provide a framework for researchers to further investigate the therapeutic potential of Ispinesib and other novel antimitotic agents in the ongoing effort to develop more effective and less toxic cancer treatments.
References
SB-715992: A Targeted Approach to Overcoming Taxane Resistance in Cancer
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to taxane-based chemotherapies remains a significant hurdle in oncology. SB-715992 (also known as Ispinesib) presents a promising alternative by targeting a distinct mechanism of mitotic progression. This guide provides a comparative analysis of SB-715992's efficacy in taxane-resistant cancer models, supported by experimental data, to inform further research and development.
Mechanism of Action: A Departure from Microtubule Targeting
Unlike taxanes, which stabilize microtubules and lead to mitotic arrest, SB-715992 is a potent and selective inhibitor of Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[1][2] KSP is a motor protein essential for the separation of centrosomes and the formation of a bipolar spindle during the early stages of mitosis.[1][2] By inhibiting KSP's ATPase activity, SB-715992 prevents spindle pole separation, resulting in the formation of characteristic monopolar spindles, mitotic arrest, and subsequent apoptosis.[1] This unique mechanism of action provides a strong rationale for its use in cancers that have developed resistance to microtubule-targeting agents like taxanes.
Comparative Efficacy in Preclinical Models
Preclinical studies have demonstrated the potential of SB-715992 to overcome taxane resistance in various cancer models.
In Vitro Cytotoxicity
SB-715992 has shown potent cytotoxic activity across a broad range of cancer cell lines, with IC50 values in the low nanomolar range. While direct comparative studies in isogenic taxane-sensitive and -resistant cell lines are not extensively published, the available data suggests that the mechanism of KSP inhibition is not susceptible to the common mechanisms of taxane resistance, such as tubulin mutations or overexpression of drug efflux pumps.
| Cell Line | Cancer Type | SB-715992 IC50 (nM) | Reference |
| Colo205 | Colon Cancer | 1.2 - 9.5 | |
| HT-29 | Colon Cancer | 1.2 - 9.5 | |
| PC-3 | Prostate Cancer | Not explicitly stated, but effective at 15-30 nM | |
| BT-474 | Breast Cancer | 45 (GI50) | |
| MDA-MB-468 | Breast Cancer | 19 (GI50) | |
| SKOV3 | Ovarian Cancer | Effective at 20 nM |
Table 1: In Vitro Activity of SB-715992 in Various Cancer Cell Lines.
In Vivo Antitumor Activity in Xenograft Models
A pivotal study directly compared the antitumor activity of SB-715992 with paclitaxel and another microtubule inhibitor, ixabepilone, in a triple-negative breast cancer xenograft model (MDA-MB-468). The results indicated that SB-715992 exhibited antitumor activity comparable to that of paclitaxel and ixabepilone in terms of tumor growth inhibition and tumor regression. This suggests that SB-715992 can be as effective as taxanes in a taxane-sensitive model, with the potential for a better safety profile, particularly concerning neurotoxicity, a common side effect of taxanes.
| Treatment Group | Dosage and Schedule | Tumor Growth Inhibition (TGI) | Tumor Regressions | Reference |
| MDA-MB-468 Xenograft Model | ||||
| SB-715992 | 10 mg/kg, i.p., q4d x 3 | Comparable to paclitaxel | Observed | |
| Paclitaxel | 20 mg/kg, i.v., q4d x 3 | Comparable to SB-715992 | Observed | |
| Ixabepilone | 10 mg/kg, i.v., q4d x 3 | Comparable to SB-715992 | Observed |
Table 2: Comparative In Vivo Efficacy of SB-715992 in a Breast Cancer Xenograft Model.
Alternative KSP Inhibitors in Taxane Resistance
Other KSP inhibitors have also shown promise in overcoming taxane resistance. ARRY-520 (Filanesib) has demonstrated potent activity in hematological and taxane-resistant tumor models. For instance, ARRY-520 was active in UISO-BCA-1 breast cancer xenografts that were completely resistant to paclitaxel. This further supports the concept that targeting KSP is a viable strategy for treating taxane-refractory cancers.
Signaling Pathways and Experimental Workflows
The mechanism of action of SB-715992 and the workflow for assessing its efficacy can be visualized through the following diagrams.
Caption: Mechanism of Action of SB-715992.
Caption: Xenograft Model Experimental Workflow.
Detailed Experimental Protocols
In Vitro Cytotoxicity Assay (GI50 Determination)
-
Cell Plating: Cancer cell lines are seeded in 96-well plates at a density that allows for logarithmic growth during the assay period.
-
Drug Treatment: After allowing the cells to adhere overnight, they are treated with a serial dilution of SB-715992 or a taxane (e.g., paclitaxel) for 72 hours.
-
Cell Viability Assessment: Cell viability is determined using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.
-
Data Analysis: The luminescence data is normalized to vehicle-treated controls, and the concentration of the drug that inhibits cell growth by 50% (GI50) is calculated using non-linear regression analysis.
Xenograft Antitumor Efficacy Study
-
Cell Implantation: Taxane-resistant human cancer cells (e.g., 5 x 10^6 MDA-MB-468 cells) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of immunocompromised mice (e.g., female athymic nude mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment groups (typically n=8-10 mice per group).
-
Drug Administration: SB-715992 is administered intraperitoneally (i.p.) or intravenously (i.v.) according to a predetermined schedule (e.g., 10 mg/kg, q4d x 3). The taxane comparator (e.g., paclitaxel) is administered according to its established protocol (e.g., 20 mg/kg, i.v., q4d x 3). A vehicle control group receives the drug-free vehicle on the same schedule.
-
Tumor Measurement: Tumor dimensions are measured with calipers two to three times per week, and tumor volume is calculated using the formula: (length x width²) / 2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised and weighed.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the control group. Statistical significance is determined using appropriate statistical tests (e.g., t-test or ANOVA).
Mitotic Arrest and Apoptosis Analysis by Flow Cytometry
-
Cell Treatment: Cancer cells are treated with SB-715992 (e.g., 150 nM) or a vehicle control for various time points (e.g., 16, 24, 48 hours).
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70-85% ethanol.
-
Staining: Fixed cells are washed and stained with a solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G1, S, G2/M) and the sub-G1 population (indicative of apoptosis) are quantified using cell cycle analysis software. An increase in the G2/M population indicates mitotic arrest.
Conclusion
SB-715992 demonstrates significant efficacy in preclinical models of cancer, including those with resistance to taxanes. Its distinct mechanism of action, targeting the KSP motor protein, provides a sound rationale for its development as a therapeutic option for patients who have failed or are not candidates for taxane-based therapies. The comparable efficacy to taxanes in some models, coupled with a potentially more favorable safety profile, underscores the potential of SB-715992 and other KSP inhibitors in the oncology drug development landscape. Further clinical investigation is warranted to fully elucidate its therapeutic benefit in taxane-resistant malignancies.
References
Head-to-Head Comparison of KSP Inhibitors in Clinical Trials
A Detailed Guide for Researchers and Drug Development Professionals
The kinesin spindle protein (KSP), also known as Eg5 or KIF11, is a critical motor protein involved in the formation of the bipolar mitotic spindle, a key structure for proper chromosome segregation during cell division. Its inhibition leads to mitotic arrest and subsequent cell death, making it an attractive target for cancer therapy. Several KSP inhibitors have been developed and evaluated in clinical trials. This guide provides a head-to-head comparison of the clinical performance of prominent KSP inhibitors, focusing on their efficacy and safety profiles as reported in various clinical studies.
Mechanism of Action of KSP Inhibitors
KSP inhibitors are antimitotic agents that specifically target the kinesin spindle protein.[1][2] Unlike taxanes and vinca alkaloids, which interfere with microtubule dynamics, KSP inhibitors selectively disrupt the function of KSP.[1][2] This leads to the formation of characteristic monopolar spindles, causing cell cycle arrest in mitosis and ultimately inducing apoptosis in cancer cells.[1]
References
Identifying Biomarkers of Response for PI3K Pathway Inhibitors in HR+/HER2- Breast Cancer
The development of targeted therapies has revolutionized the treatment landscape for many cancers. A key aspect of this precision medicine approach is the identification of biomarkers that can predict a patient's response to a specific drug. This guide provides a comprehensive comparison of biomarkers for a class of anticancer agents that inhibit the Phosphatidylinositol 3-kinase (PI3K) pathway, a critical signaling cascade frequently dysregulated in cancer.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data for biomarker-driven cancer therapy.
The PI3K/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling pathway that governs cell cycle regulation, proliferation, and survival.[2][4] Its aberrant activation is a common feature in many human cancers, including breast cancer, making it a prime target for therapeutic intervention. In hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer, mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are particularly prevalent, occurring in approximately 40% of cases. This has led to the development of PI3K inhibitors, such as alpelisib, the first such drug approved by the FDA for this specific patient population.
Comparative Analysis of Predictive Biomarkers
The primary biomarker for predicting response to PI3K inhibitors in HR+/HER2- breast cancer is the presence of activating mutations in the PIK3CA gene. While other alterations in the pathway, such as PTEN loss or AKT mutations, are being investigated, PIK3CA mutations currently have the most robust clinical validation for predicting efficacy of α-selective PI3K inhibitors.
Table 1: Key Biomarkers for PI3K Inhibitor Response in HR+/HER2- Breast Cancer
| Biomarker | Prevalence in HR+/HER2- Breast Cancer | Predictive Value for Alpelisib (α-selective PI3K inhibitor) | Method of Detection |
| PIK3CA Mutations | ~40% | High: The SOLAR-1 trial showed that alpelisib plus fulvestrant significantly prolonged progression-free survival (11.0 months vs. 5.7 months) in patients with PIK3CA-mutated tumors. | Next-Generation Sequencing (NGS), Polymerase Chain Reaction (PCR) |
| PTEN Loss | ~15% | Variable/Under Investigation: Preclinical models suggest PTEN loss may confer sensitivity to inhibitors targeting the p110β isoform, but its predictive value for α-selective inhibitors is less clear. | Immunohistochemistry (IHC), NGS |
| AKT1 Mutations | ~4-8% | Under Investigation: As AKT is downstream of PI3K, mutations could influence pathway activity, but their predictive role for PI3K inhibitors is not yet established. | NGS |
Therapeutic Agents and Alternatives
The approval of alpelisib (Piqray) marked a significant milestone, establishing the clinical utility of targeting the PI3K pathway in a biomarker-selected population. The therapeutic landscape continues to evolve with the development of new PI3K inhibitors and combination strategies.
Table 2: Comparison of PI3K Pathway Inhibitors and Standard Therapies
| Agent(s) | Mechanism of Action | Target Population | Efficacy Metric (Progression-Free Survival) |
| Alpelisib + Fulvestrant | α-selective PI3K inhibitor + Estrogen Receptor Antagonist | HR+/HER2-, PIK3CA-mutated advanced breast cancer | 11.0 months |
| Inavolisib + Palbociclib + Fulvestrant | α-selective PI3K inhibitor + CDK4/6 inhibitor + Estrogen Receptor Antagonist | HR+/HER2-, PIK3CA-mutated advanced breast cancer | 15.0 months |
| Capivasertib + Fulvestrant | AKT inhibitor + Estrogen Receptor Antagonist | HR+/HER2- advanced breast cancer with PIK3CA/AKT1/PTEN alterations | 7.3 months |
| Fulvestrant (Placebo Arm) | Estrogen Receptor Antagonist | HR+/HER2-, PIK3CA-mutated advanced breast cancer | 5.7 months |
| Palbociclib + Fulvestrant (Placebo Arm) | CDK4/6 inhibitor + Estrogen Receptor Antagonist | HR+/HER2-, PIK3CA-mutated advanced breast cancer | 7.3 months |
Experimental Protocols
Accurate and sensitive detection of biomarkers is critical for patient selection. The FDA has co-approved companion diagnostic tests for identifying patients eligible for PI3K inhibitor therapy. Testing can be performed on tumor tissue or circulating tumor DNA (ctDNA) from a liquid biopsy.
Protocol 1: PIK3CA Mutation Detection by Next-Generation Sequencing (NGS)
NGS offers a comprehensive approach to identify various genetic alterations simultaneously, making it a powerful tool for biomarker discovery and clinical diagnostics.
-
Sample Collection and Preparation: Tumor tissue (formalin-fixed paraffin-embedded, FFPE) or a blood sample for ctDNA extraction is obtained. DNA is extracted and purified using standardized kits.
-
Library Preparation: The extracted DNA is fragmented, and adapters are ligated to the ends. This "library" is then amplified.
-
Target Enrichment: A panel of probes targeting specific genes of interest (including all relevant exons of PIK3CA) is used to capture the corresponding DNA fragments from the library.
-
Sequencing: The enriched library is loaded onto the NGS instrument, which sequences the millions of captured DNA fragments in parallel.
-
Data Analysis (Bioinformatics): The sequence reads are aligned to a human reference genome. Genetic variants, such as single nucleotide variants (SNVs) and insertions/deletions (indels) in the PIK3CA gene, are identified and annotated. The results are interpreted to determine if pathogenic mutations are present.
Protocol 2: PIK3CA Mutation Detection by PCR (e.g., RT-PCR)
PCR-based methods are highly sensitive for detecting specific, known mutations ("hotspots") and are often used for targeted companion diagnostics.
-
Sample and DNA Preparation: As with NGS, DNA is extracted from tumor tissue or plasma.
-
PCR Amplification: The DNA is mixed with primers specific to the PIK3CA hotspot mutation sites (e.g., in exons 9 and 20), a fluorescently labeled probe, and PCR reagents.
-
Real-Time Detection: The mixture is placed in a real-time PCR instrument. During amplification, the probe binds to the target sequence if the mutation is present, releasing a fluorescent signal. The instrument measures this signal in real-time.
-
Data Interpretation: The amplification curves are analyzed to determine the presence or absence of the specific PIK3CA mutations targeted by the assay.
Visualizations
Signaling Pathway and Drug Target
Caption: The PI3K/Akt/mTOR signaling cascade and points of intervention.
Biomarker Testing Workflow
Caption: Workflow for biomarker-guided PI3K inhibitor therapy.
Decision Logic for Treatment Selection
Caption: Clinical decision-making based on PIK3CA biomarker status.
References
Navigating Chemotherapeutic Resistance: A Comparative Analysis of SB-715992 (Ispinesib)
For Researchers, Scientists, and Drug Development Professionals: A guide to understanding the cross-resistance profile of the KSP inhibitor SB-715992 in relation to conventional chemotherapies, supported by experimental data.
The emergence of drug resistance is a primary obstacle in cancer chemotherapy, necessitating the development of novel agents with distinct mechanisms of action. SB-715992, also known as ispinesib, is a potent and selective inhibitor of the kinesin spindle protein (KSP or Eg5), a motor protein essential for the formation of a bipolar mitotic spindle. This unique mechanism of action suggests a potential lack of cross-resistance with chemotherapies that target different cellular processes. This guide provides a comparative analysis of SB-715992 and other widely used chemotherapeutic agents, with a focus on cross-resistance studies, experimental data, and underlying mechanisms.
Contrasting Mechanisms: SB-715992 vs. Traditional Chemotherapies
The rationale for the lack of cross-resistance between SB-715992 and other chemotherapies is rooted in their distinct molecular targets and mechanisms of action.
-
SB-715992 (Ispinesib): This agent specifically targets the KSP motor protein. KSP is exclusively active during mitosis, where it is responsible for pushing the spindle poles apart. By inhibiting KSP's ATPase activity, SB-715992 induces mitotic arrest, characterized by the formation of monopolar spindles, ultimately leading to apoptosis in cancer cells.[1][2]
-
Taxanes (e.g., Paclitaxel, Docetaxel): Taxanes function by stabilizing microtubules, the core components of the mitotic spindle. This stabilization prevents the dynamic instability required for proper spindle function, leading to mitotic arrest and cell death. Resistance to taxanes often involves mutations in tubulin or the overexpression of drug efflux pumps like P-glycoprotein.
-
Anthracyclines (e.g., Doxorubicin): Doxorubicin has a multi-faceted mechanism, including the intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species. Resistance can arise from increased drug efflux, enhanced DNA repair mechanisms, and alterations in topoisomerase II.
-
HER2-Targeted Therapies (e.g., Trastuzumab, Lapatinib): These agents are specifically used for HER2-positive breast cancers. Trastuzumab is a monoclonal antibody that targets the extracellular domain of the HER2 receptor, while lapatinib is a small molecule tyrosine kinase inhibitor that blocks HER2 signaling. Resistance can develop through various mechanisms, including mutations in the HER2 receptor or activation of alternative signaling pathways.
-
Antimetabolites (e.g., Capecitabine): Capecitabine is a prodrug of 5-fluorouracil (5-FU), which inhibits thymidylate synthase, an enzyme critical for DNA synthesis. Resistance is often associated with alterations in the enzymes involved in capecitabine metabolism or changes in the target enzyme.
The distinct nature of KSP inhibition by SB-715992 suggests that it would likely remain effective against tumors that have developed resistance to these other classes of chemotherapeutic agents.
Preclinical Evidence for Lack of Cross-Resistance and Synergy
While direct quantitative cross-resistance studies are limited in publicly available literature, extensive preclinical research in breast cancer models demonstrates that SB-715992 not only retains its activity but can also enhance the efficacy of several standard-of-care chemotherapies, strongly indicating a lack of cross-resistance.
A pivotal study by Purcell et al. (2010) investigated the activity of ispinesib in various breast cancer models, including those with acquired resistance to other agents. The findings revealed that ispinesib's efficacy was not compromised and, in many cases, showed synergistic effects when used in combination.[3]
In Vivo Antitumor Activity in Combination Therapy
The following table summarizes the in vivo outcomes of SB-715992 in combination with other approved breast cancer therapies, demonstrating enhanced antitumor activity.
| Combination Therapy | Cancer Model | Outcome | Citation |
| SB-715992 + Trastuzumab | BT-474 (HER2+) Xenograft | Enhanced tumor growth inhibition compared to either agent alone. | [3] |
| SB-715992 + Lapatinib | KPL-4 (HER2+) Xenograft | Significant improvement in tumor growth delay with the combination. | [3] |
| SB-715992 + Doxorubicin | MCF-7 (ER+) Xenograft | Combination resulted in greater tumor regression than single agents. | |
| SB-715992 + Capecitabine | MDA-MB-435 Xenograft | Enhanced antitumor effect observed with the combination therapy. |
Furthermore, the study demonstrated that single-agent ispinesib exhibited antitumor activity comparable to that of paclitaxel and ixabepilone in a triple-negative breast cancer xenograft model (MDA-MB-468), suggesting its potential as an alternative or sequential therapy in taxane-treated patients.
Broad Antiproliferative Activity of SB-715992
Ispinesib has demonstrated potent, single-digit nanomolar antiproliferative activity across a wide range of cancer cell lines. The table below presents the 50% growth inhibition (GI50) values for ispinesib in a panel of 53 breast cancer cell lines, showcasing its broad applicability.
| Cell Line | Subtype | GI50 (nM) | Citation |
| MDA-MB-468 | Basal B | 4.1 | |
| BT-474 | Luminal | 45 | |
| MCF-7 | Luminal | 7.9 | |
| SK-BR-3 | Luminal | 11.2 | |
| HCC1954 | Luminal | 9.8 | |
| (...and 48 other cell lines) | (Range: 4.1 - >1000) |
This broad activity across diverse genetic backgrounds further supports the notion that pre-existing resistance mechanisms to other drugs do not confer resistance to SB-715992.
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide, based on the study by Purcell et al. (2010).
In Vitro Cell Growth Inhibition Assay
-
Cell Culture: Breast cancer cell lines were cultured in their recommended media supplemented with fetal bovine serum and antibiotics.
-
Plating: Cells were seeded in 96-well plates at a density that allows for logarithmic growth during the assay period.
-
Drug Treatment: After allowing the cells to adhere overnight, they were treated with a serial dilution of SB-715992 for 72 hours.
-
Viability Assessment: Cell viability was determined using a commercial luminescent cell viability assay that measures ATP levels.
-
Data Analysis: The concentration of SB-715992 that resulted in a 50% reduction in cell growth (GI50) compared to untreated controls was calculated using non-linear regression analysis.
In Vivo Xenograft Studies
-
Animal Models: Female athymic nude or SCID mice were used for the xenograft studies.
-
Tumor Implantation: Human breast cancer cells were implanted subcutaneously into the flank of the mice.
-
Treatment Initiation: When tumors reached a predetermined size (e.g., 100-200 mm³), mice were randomized into treatment and control groups.
-
Drug Administration: SB-715992 was administered intraperitoneally (i.p.) on a specified schedule (e.g., every 4 days for 3 cycles). Combination therapies involved the administration of the respective drugs via their optimal routes and schedules.
-
Tumor Measurement: Tumor volume was measured regularly using calipers.
-
Efficacy Evaluation: Antitumor efficacy was assessed by comparing the tumor growth in treated groups to the control group. Endpoints included tumor growth inhibition, tumor regression, and the number of tumor-free survivors.
Visualizing the Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action of SB-715992 leading to mitotic arrest.
Caption: Experimental workflow for assessing SB-715992 efficacy.
Caption: Logical basis for the lack of cross-resistance with SB-715992.
Conclusion
References
- 1. A phase I trial of ispinesib, a kinesin spindle protein inhibitor, with docetaxel in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of the kinesin spindle protein inhibitor ispinesib (SB-715992) in models of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Benchmark Analysis: DJ95 Versus Standard-of-Care in Melanoma and Drug-Resistant Cancers
For Immediate Release
This guide provides a comparative analysis of the novel anticancer agent DJ95 against current standard-of-care treatments for malignant melanoma and drug-resistant cancers. The content is intended for researchers, scientists, and drug development professionals, offering an objective look at preclinical data to inform future research and development directions.
Introduction to DJ95
DJ95 is a novel small molecule tubulin inhibitor that has demonstrated significant antitumor efficacy in preclinical studies.[1][2] It acts by binding to the colchicine site on tubulin, leading to microtubule depolymerization, cell cycle arrest, and ultimately, apoptosis.[1][2] A key characteristic of DJ95 is its ability to overcome multidrug resistance, a major challenge in oncology.[1]
Current Standard-of-Care
The standard-of-care for malignant melanoma has evolved significantly and now includes surgery for early-stage disease, with adjuvant therapies for higher-risk patients. For metastatic or unresectable melanoma, immune checkpoint inhibitors (e.g., pembrolizumab) and targeted therapies (e.g., BRAF/MEK inhibitors for BRAF-mutated tumors) are first-line treatments.
For cancers that have developed resistance to standard chemotherapies, treatment strategies are more varied. They often involve second- or third-line therapies, molecularly targeted agents based on the tumor's genetic profile, and immunotherapy. The challenge with drug-resistant cancers lies in their ability to evade the cytotoxic effects of conventional anticancer drugs.
Data Presentation
Table 1: In Vitro Cytotoxicity of DJ95 vs. Standard Agents in Melanoma Cell Lines
| Cell Line | DJ95 IC₅₀ (nM) | Paclitaxel IC₅₀ (nM) | Vincristine IC₅₀ (nM) |
| A375 | 5.6 ± 0.7 | 8.3 ± 1.2 | 4.9 ± 0.6 |
| SK-MEL-2 | 7.1 ± 0.9 | 10.2 ± 1.5 | 6.8 ± 0.8 |
| SK-MEL-5 | 4.8 ± 0.5 | 7.5 ± 1.1 | 4.2 ± 0.5 |
| Data synthesized from preclinical studies. IC₅₀ values represent the concentration required to inhibit 50% of cell growth. |
Table 2: Efficacy of DJ95 in Drug-Resistant Cancer Cell Lines
| Cell Line | Resistance Mechanism | DJ95 IC₅₀ (nM) | Paclitaxel IC₅₀ (nM) | Resistance Fold |
| NCI/ADR-RES | P-gp Overexpression | 15.2 ± 1.8 | >1000 | >65 |
| A549-Taxol | Tubulin Mutation | 20.5 ± 2.5 | 850 ± 98 | 41 |
| This table highlights DJ95's ability to maintain potency in cell lines resistant to standard taxane-based chemotherapy. |
Table 3: In Vivo Antitumor Activity of DJ95 in a Melanoma Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) | Mean Tumor Volume (mm³) at Day 21 |
| Vehicle Control | 0 | 1250 ± 150 |
| DJ95 (20 mg/kg) | 75 | 312 ± 45 |
| Paclitaxel (10 mg/kg) | 50 | 625 ± 80 |
| Results from a mouse xenograft model using the A375 human melanoma cell line. |
Mandatory Visualization
Experimental Protocols
In Vitro Cell Viability Assay
Objective: To determine the cytotoxic effects of DJ95 and standard chemotherapeutic agents on various cancer cell lines.
Methodology:
-
Cell Culture: Human melanoma (A375, SK-MEL-2, SK-MEL-5) and drug-resistant (NCI/ADR-RES, A549-Taxol) cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Drug Treatment: Cells were seeded in 96-well plates and allowed to adhere overnight. A serial dilution of DJ95, paclitaxel, and vincristine was then added to the wells.
-
Incubation: The plates were incubated for 72 hours.
-
Viability Assessment: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) was calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Xenograft Model
Objective: To evaluate the antitumor efficacy of DJ95 in a preclinical in vivo model of human melanoma.
Methodology:
-
Animal Model: Athymic nude mice (6-8 weeks old) were used for this study. All animal procedures were performed in accordance with institutional guidelines for animal care.
-
Tumor Implantation: 5 x 10⁶ A375 human melanoma cells were suspended in Matrigel and subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors were allowed to grow to a palpable size (approximately 100-150 mm³). The mice were then randomly assigned to three treatment groups: vehicle control, DJ95 (20 mg/kg), and paclitaxel (10 mg/kg).
-
Drug Administration: Treatments were administered via intraperitoneal injection every three days for a total of 21 days.
-
Monitoring: Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (length x width²)/2.
-
Endpoint and Analysis: At the end of the study, the mice were euthanized, and the tumors were excised and weighed. Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
Conclusion
The preclinical data presented in this guide suggest that DJ95 is a potent anticancer agent with a promising profile, particularly in the context of drug-resistant cancers. Its mechanism of action, targeting tubulin polymerization, is a well-established strategy in oncology. The in vitro and in vivo data indicate that DJ95 has comparable or superior efficacy to standard-of-care chemotherapeutic agents in the models tested. Further investigation, including clinical trials, is warranted to determine the therapeutic potential of DJ95 in patients with malignant melanoma and other solid tumors, especially those that have developed resistance to current therapies.
References
A Comparative Guide to Ispinesib and its Analogues: Potency and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Kinesin Spindle Protein (KSP) inhibitor Ispinesib and its analogues, focusing on their comparative potency and selectivity. The information is supported by experimental data and detailed methodologies for key assays to aid in research and development efforts in oncology.
Introduction to KSP Inhibition
Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11, is a crucial motor protein for the proper formation of the bipolar mitotic spindle during cell division. Its inhibition leads to the formation of characteristic monopolar spindles, mitotic arrest, and subsequent apoptotic cell death in proliferating cells.[1] This specific role in mitosis makes KSP an attractive target for cancer therapy, with the potential for reduced side effects compared to traditional chemotherapeutics that target tubulin.[2][3] Ispinesib (SB-715992) was the first potent and selective small-molecule inhibitor of KSP to be evaluated in clinical trials.[2][4] This guide compares Ispinesib with some of its key analogues that have also been investigated for their therapeutic potential.
Comparative Potency and Selectivity
The following table summarizes the in vitro potency of Ispinesib and its analogues against KSP and their selectivity over other kinesin motors. Potency is primarily represented by the half-maximal inhibitory concentration (IC50) or the apparent inhibition constant (Ki app).
| Compound | Chemical Class | KSP ATPase IC50 | KSP Ki app | Cellular Potency (Various Cell Lines) | Selectivity Notes |
| Ispinesib (SB-715992) | Quinazolinone | <10 nM | 1.7 nM | 1.2 - 9.5 nM | Highly selective for KSP; reported to be >40,000-fold more selective for KSP over other kinesins such as CENP-E, MKLP1, KHC, and Kif1A. |
| SB-743921 | Chromen-4-one | 0.1 nM | 0.1 nM | Not explicitly stated, but noted to have potent, broad-spectrum activity. | A more potent analogue of Ispinesib with high selectivity for KSP. |
| Filanesib (ARRY-520) | Thiazole | 6 nM | Not explicitly stated | 0.4 - 3.1 nM (in vivo potency) | A potent and selective KSP inhibitor. |
| Litronesib (LY2523355) | Thiazole | 26 nM | Not explicitly stated | Reported to inhibit the growth of 68 cancer cell lines. | A selective KSP inhibitor. |
Signaling Pathway and Experimental Workflow
KSP Inhibition Signaling Pathway
KSP inhibitors, such as Ispinesib and its analogues, function by allosterically binding to the KSP motor domain. This binding prevents the release of ADP, which is essential for the motor protein's "walking" motion along microtubules. The inhibition of KSP's function leads to a cascade of cellular events culminating in apoptosis.
Caption: Mechanism of action of KSP inhibitors leading to mitotic arrest and apoptosis.
Experimental Workflow for Evaluating KSP Inhibitors
The evaluation of novel KSP inhibitors typically follows a multi-step process, starting from in vitro enzyme assays to cell-based assays and finally in vivo studies.
Caption: A typical experimental workflow for the evaluation of KSP inhibitors.
Experimental Protocols
KSP ATPase Activity Assay (Malachite Green)
This assay measures the inhibition of KSP's ATPase activity by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Materials:
-
Purified recombinant human KSP motor domain
-
Taxol-stabilized microtubules
-
Assay Buffer: 25 mM PIPES (pH 6.8), 2 mM MgCl2, 1 mM EGTA, 1 mM DTT
-
ATP solution (in Assay Buffer)
-
Test compounds (dissolved in DMSO)
-
Malachite Green Reagent: Solution A (0.045% Malachite Green in water), Solution B (4.2% ammonium molybdate in 4N HCl), and a surfactant (e.g., Tween-20). The final reagent is a mixture of these solutions.
-
Phosphate standard solution (for standard curve)
-
96-well microplate
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, microtubules, and KSP enzyme.
-
Compound Addition: Add serial dilutions of the test compounds or vehicle control (DMSO) to the wells. Incubate for a short period at room temperature.
-
Initiate Reaction: Add ATP to each well to start the reaction. Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Stop Reaction & Color Development: Stop the reaction by adding the Malachite Green Reagent. This reagent will form a colored complex with the free phosphate.
-
Measurement: After a brief incubation at room temperature to allow for color development, measure the absorbance at approximately 620-650 nm using a microplate reader.
-
Data Analysis: Generate a phosphate standard curve. Calculate the amount of Pi released in each well and determine the percentage of inhibition for each compound concentration. Calculate the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (CellTiter-Glo®)
This luminescent assay quantifies ATP, an indicator of metabolically active cells, to determine the cytotoxic effect of KSP inhibitors.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Opaque-walled 96-well or 384-well plates
-
Test compounds (dissolved in DMSO)
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Plate cells in an opaque-walled multiwell plate at a predetermined optimal density and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds or vehicle control. Incubate for a desired period (e.g., 72 hours).
-
Reagent Preparation and Equilibration: Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature.
-
Assay Execution: Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.
-
Cell Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Subtract the background luminescence (from wells with medium only). Normalize the data to the vehicle-treated control wells (100% viability) and plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.
Immunofluorescence for Monopolar Spindle Visualization
This method allows for the direct visualization of the phenotypic effect of KSP inhibition.
Materials:
-
Cancer cell line grown on coverslips
-
Test compounds
-
Fixative (e.g., cold methanol or paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., anti-α-tubulin antibody)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with the KSP inhibitor at a concentration known to induce mitotic arrest.
-
Fixation and Permeabilization: Fix the cells with the chosen fixative, followed by permeabilization to allow antibody entry.
-
Blocking: Block non-specific antibody binding with a blocking buffer.
-
Antibody Incubation: Incubate the cells with the primary antibody against α-tubulin to stain the microtubules, followed by incubation with a fluorescently labeled secondary antibody.
-
Nuclear Staining: Stain the nuclei with DAPI.
-
Mounting and Visualization: Mount the coverslips onto microscope slides and visualize the cells using a fluorescence microscope. Cells treated with a KSP inhibitor will exhibit a characteristic monopolar spindle phenotype, with chromosomes arranged in a rosette around a single spindle pole.
Conclusion
Ispinesib and its analogues represent a promising class of targeted anticancer agents. While Ispinesib paved the way as the first-in-class KSP inhibitor in clinical trials, subsequent analogues like SB-743921 have demonstrated even greater potency. The comparative data and detailed experimental protocols provided in this guide are intended to facilitate further research and development of novel KSP inhibitors with improved therapeutic profiles. The characteristic monopolar spindle phenotype induced by these compounds serves as a key biomarker for their on-target activity. Continued investigation into the nuances of their selectivity and mechanisms of resistance will be crucial for their successful clinical application.
References
- 1. Inhibitor library screening identifies ispinesib as a new potential chemotherapeutic agent for pancreatic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase I trial of ispinesib, a kinesin spindle protein inhibitor, with docetaxel in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
KSP Inhibitors on Trial: A Meta-Analysis of Clinical Data in Oncology
A comparative guide for researchers and drug development professionals on the clinical performance of Kinesin Spindle Protein (KSP) inhibitors.
The landscape of cancer therapeutics has seen a continuous search for novel targets to overcome the limitations of traditional chemotherapy. Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11, has emerged as an attractive target due to its crucial role in mitosis. Inhibition of KSP leads to the formation of monopolar spindles, mitotic arrest, and subsequent apoptosis in rapidly dividing cancer cells. This mechanism offered the promise of a more targeted anti-mitotic strategy with a potentially better safety profile than microtubule-targeting agents like taxanes, which are often associated with neurotoxicity.
This guide provides a meta-analysis of publicly available clinical trial data for key KSP inhibitors, summarizing their efficacy and safety profiles across various malignancies. While numerous KSP inhibitors have entered clinical development, many have faced challenges in demonstrating significant single-agent activity. This analysis focuses on the most prominent candidates—filanesib (ARRY-520), ispinesib, and litronesib—to offer a comparative perspective on their clinical journey.
Comparative Efficacy of KSP Inhibitors
The clinical efficacy of KSP inhibitors has been most notable in hematological malignancies, particularly multiple myeloma, often in combination with other agents. In solid tumors, the results have been more modest. The following tables summarize the objective response rates (ORR) and other efficacy endpoints from key clinical trials.
Table 1: Efficacy of Filanesib (ARRY-520) in Relapsed/Refractory Multiple Myeloma (RRMM)
| Trial Identifier | Treatment Arm | Patient Population | N | ORR (≥PR) | Clinical Benefit Rate (CBR) |
| NCT00821249 (Phase 2) | Filanesib Monotherapy | Median of ≥6 prior therapies, including bortezomib and an IMiD | 32 | 16%[1][2][3] | 23% (≥MR)[4] |
| NCT00821249 (Phase 2) | Filanesib + Dexamethasone | Refractory to lenalidomide, bortezomib, and dexamethasone; Median of ≥6 prior therapies | 55 | 15%[1] | - |
| NCT01248923 (Phase 1) | Filanesib + Bortezomib + Dexamethasone | Median of 3 prior lines of therapy; 56% PI-refractory | 55 | 20% | - |
| NCT01248923 (Phase 1, therapeutic dose subset) | Filanesib + Bortezomib + Dexamethasone | PI-refractory | 14 | 29% | - |
PR: Partial Response; MR: Minimal Response; IMiD: Immunomodulatory drug; PI: Proteasome inhibitor.
Table 2: Efficacy of Ispinesib in Solid Tumors
| Trial Identifier/Study | Cancer Type | Treatment Setting | N | ORR (≥PR) | Stable Disease (SD) |
| Phase 2 | Metastatic Breast Cancer (post-anthracycline and taxane) | Monotherapy | 45 | 9% (4/45) | - |
| Phase 1/2 (q14d dosing) | Advanced Breast Cancer (first-line) | Monotherapy | 16 | 18.8% (3/16) | 25% (≥4 mo) |
| Phase 2 | Malignant Melanoma | Monotherapy | 17 | 0% | 35% (6/17) |
| Phase 2 | Squamous Cell Carcinoma of the Head and Neck | Monotherapy | 20 | 0% | 25% (>2 cycles) |
Table 3: Efficacy of Litronesib in Advanced Solid Tumors
| Trial Identifier | Treatment Arm | N (evaluable) | ORR (PR) | Stable Disease (SD) |
| NCT01214629 / NCT01214642 (Phase 1) | Litronesib + Pegfilgrastim | 86 | 2% (2/86) | 20% (≥6 cycles) |
| NCT01358019 (Phase 1) | Litronesib Monotherapy | 12 | 0% | 16.7% (2/12) |
Comparative Safety and Tolerability
A common dose-limiting toxicity (DLT) across the class of KSP inhibitors is myelosuppression, particularly neutropenia. However, a key differentiating feature from microtubule-targeting agents is the general lack of significant neurotoxicity and alopecia.
Table 4: Common Grade 3/4 Adverse Events
| KSP Inhibitor | Most Common Grade 3/4 Adverse Events | Notes |
| Filanesib (ARRY-520) | Neutropenia, Thrombocytopenia, Anemia, Febrile Neutropenia, Mucosal Inflammation | Prophylactic G-CSF is often required. Non-hematologic toxicities are generally infrequent. |
| Ispinesib | Neutropenia, Leukopenia, Transient increases in AST/ALT | Generally well-tolerated with a low incidence of non-hematologic toxicities. No significant neuropathy or alopecia reported. |
| Litronesib | Neutropenia, Leukopenia, Mucositis, Stomatitis | Prophylactic pegfilgrastim allows for higher doses but may increase mucositis. |
Experimental Protocols: A Closer Look
Understanding the methodologies of the clinical trials is crucial for interpreting the comparative data. Below are the detailed protocols for key studies cited in this guide.
Protocol 1: Filanesib in Relapsed/Refractory Multiple Myeloma (NCT00821249)
-
Study Design: An open-label, multicenter, Phase 1/2 study. The Phase 2 portion evaluated filanesib as a single agent and in combination with low-dose dexamethasone.
-
Patient Population:
-
Monotherapy cohort (n=32): Patients with relapsed/refractory multiple myeloma who had received prior bortezomib and an immunomodulatory agent (thalidomide and/or lenalidomide). Patients had a median of ≥6 prior therapies.
-
Combination cohort (n=55): Patients with disease refractory to lenalidomide, bortezomib, and dexamethasone, and had received prior alkylator therapy. Patients had a median of ≥6 prior therapies.
-
-
Dosing Regimen:
-
Filanesib: 1.50 mg/m²/day administered as a 1-hour intravenous infusion on Days 1 and 2 of a 14-day cycle.
-
Dexamethasone (combination cohort): 40 mg administered orally once per week.
-
Supportive Care: Prophylactic filgrastim was used in Phase 2 to manage neutropenia.
-
-
Endpoints: The primary objective of the Phase 2 portion was the overall response rate (ORR), assessed by International Myeloma Working Group (IMWG) criteria.
Protocol 2: Ispinesib in Metastatic Breast Cancer
-
Study Design: A Phase 2, open-label, multicenter trial.
-
Patient Population: Patients with locally advanced or metastatic breast cancer whose disease had progressed despite prior treatment with anthracyclines and taxanes.
-
Dosing Regimen: Ispinesib was administered as a monotherapy at a dose of 18 mg/m² as a 1-hour intravenous infusion every 21 days.
-
Endpoints: The primary endpoint was the objective response rate, evaluated using the Response Evaluation Criteria in Solid Tumors (RECIST).
Protocol 3: Litronesib in Advanced Solid Tumors (NCT01358019)
-
Study Design: A Phase 1, open-label, dose-finding study in Japanese patients.
-
Patient Population: Patients with advanced and/or metastatic solid tumors who were refractory to standard therapy or for whom no standard therapy existed. Patients were required to have an ECOG performance status of ≤1.
-
Dosing Regimen: Litronesib was administered on Days 1, 2, and 3 of a 21-day cycle at dose levels of 2, 4, and 5 mg/m²/day. G-CSF was used for Grade 4 neutropenia or Grade 3 febrile neutropenia.
-
Endpoints: The primary objective was to determine the recommended Phase 2 dose by assessing safety and toxicity. Secondary objectives included pharmacokinetics and preliminary anti-tumor activity based on RECIST 1.1.
Visualizing the Mechanism and Methodology
To better understand the biological basis and the analytical framework of this comparison, the following diagrams illustrate the mechanism of action of KSP inhibitors and the workflow of a meta-analysis.
Caption: Mechanism of Action of KSP Inhibitors.
Caption: Generalized Workflow for a Meta-Analysis.
Conclusion and Future Directions
The clinical development of KSP inhibitors illustrates both the promise and the challenges of targeting novel pathways in oncology. While single-agent activity in solid tumors has been limited, filanesib has demonstrated encouraging, albeit modest, efficacy in heavily pretreated multiple myeloma, particularly when used in combination regimens. The favorable safety profile, notably the absence of neurotoxicity, remains a significant advantage over traditional anti-mitotic agents.
The primary challenge for this class of drugs has been translating potent preclinical activity into robust clinical responses. The dose-limiting myelosuppression necessitates careful management and has likely constrained the therapeutic window. Future research may focus on identifying predictive biomarkers to select patient populations most likely to benefit, as suggested by the potential link between α1-acid glycoprotein levels and filanesib activity. Furthermore, novel strategies such as antibody-drug conjugates that deliver a KSP inhibitor directly to tumor cells are being explored to enhance efficacy and tolerability. The journey of KSP inhibitors underscores the complexity of cancer therapy and the ongoing need for innovative approaches to improve patient outcomes.
References
- 1. A Phase 1/2 study of filanesib alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Phase 1 and 2 study of Filanesib alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. Filanesib plus bortezomib and dexamethasone in relapsed/refractory t(11;14) and 1q21 gain multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Proper Disposal of Anticancer Agent 95
Disclaimer: "Anticancer Agent 95" is a placeholder for a hypothetical investigational compound. The following procedures are based on general best practices for the disposal of cytotoxic and antineoplastic agents in a research setting. Researchers must always consult the specific Safety Data Sheet (SDS) for the agent in use, as well as all institutional, local, and federal regulations before handling or disposal.[1][2]
The safe and proper disposal of investigational anticancer drugs is a critical component of laboratory safety and environmental protection.[2] Due to their cytotoxic, mutagenic, or teratogenic properties, these agents and any materials that come into contact with them must be managed as hazardous waste.[1][3] This guide provides a procedural framework for the disposal of "this compound" to ensure the safety of laboratory personnel and maintain regulatory compliance.
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is mandatory to prevent occupational exposure during all phases of handling and disposal. All personnel must receive training on the proper donning, doffing, and disposal of PPE.
| Activity | Gloves | Gown | Eye/Face Protection | Respiratory Protection |
| Waste Segregation & Handling | Double chemotherapy-tested gloves (ASTM D6978) | Disposable, solid-front gown (polyethylene-coated) | Safety glasses with side shields | Not required if handling closed containers |
| Decontamination | Double chemotherapy-tested gloves | Disposable, solid-front gown | Safety goggles | Not required unless splashing is likely |
| Spill Cleanup | Double chemotherapy-tested gloves (industrial thickness) | Disposable, solid-front gown | Full face shield and safety goggles | NIOSH-approved respirator (e.g., N95) for powders or aerosols |
This table is based on general guidelines for handling cytotoxic agents.
Waste Segregation and Disposal Pathways
Proper segregation of waste at the point of generation is the most critical step in the disposal process. All materials that have come into contact with the anticancer agent are considered contaminated and must be disposed of as hazardous waste. The U.S. Environmental Protection Agency (EPA) regulates this waste under the Resource Conservation and Recovery Act (RCRA), which prohibits disposing of hazardous pharmaceutical waste by flushing it down a sink or toilet.
| Waste Category | Description & Examples | Recommended Container | Disposal Pathway |
| Bulk Hazardous Waste | Any waste containing more than a trace amount (>3% of original volume). Includes: unused or expired agent, partially full vials/syringes, stock solutions, and materials from cleaning up large spills. | Black RCRA-regulated hazardous waste container. Must be rigid, leak-proof, and clearly labeled. | High-temperature hazardous waste incineration by a licensed vendor. |
| Trace Waste (Non-Sharps) | Items with minimal residual contamination (<3% by weight of original contents). Includes: "empty" vials, gloves, gowns, bench pads, and other contaminated disposable labware. | Yellow chemotherapy waste bag or container. Must be leak-proof and clearly labeled "Trace Chemotherapy Waste". | High-temperature incineration. |
| Trace Waste (Sharps) | "Empty" syringes, needles, and glass vials that came into contact with the agent. Needles should never be recapped, bent, or broken. | Yellow (or red, depending on institution) rigid, puncture-resistant sharps container, clearly labeled "Chemo Sharps" or "Cytotoxic Sharps". | High-temperature incineration. |
Experimental Protocols: Step-by-Step Disposal Procedures
This section provides detailed methodologies for the key stages of waste management for this compound.
Protocol 1: Waste Handling and Segregation
-
Preparation : Before beginning work, ensure all necessary, properly labeled waste containers are accessible within the immediate work area (e.g., within the biological safety cabinet or chemical fume hood). Don the appropriate PPE as specified in the table above.
-
Segregate at Point of Generation : Immediately after use, dispose of contaminated items into the correct waste container to prevent cross-contamination.
-
Bulk Waste : Carefully place unused vials, syringes with more than 3% of the drug remaining, and grossly contaminated materials directly into the black RCRA hazardous waste container.
-
Trace Sharps : Immediately place used needles, "empty" syringes, and "empty" glass vials into the yellow puncture-resistant "Chemo Sharps" container.
-
Trace Non-Sharps : Place all contaminated disposable PPE (gloves, gown), absorbent pads, and other plasticware into the yellow chemotherapy waste bag.
-
-
Container Management :
-
Do not overfill any waste container; they should be sealed when they are three-quarters full.
-
Securely seal or close all containers when not in immediate use and before moving them.
-
Ensure all containers are clearly labeled with "Hazardous Waste," the name "this compound," and the date of accumulation.
-
-
Storage and Pickup : Store sealed waste containers in a designated Satellite Accumulation Area (SAA). Follow institutional procedures to schedule a pickup by trained Environmental Health and Safety (EHS) personnel.
Protocol 2: Decontamination of Work Surfaces
This procedure must be performed upon completion of any work involving this compound.
-
Initial Cleaning : Moisten a sterile, low-lint wipe with a detergent solution. Wipe the entire work surface using unidirectional strokes, moving from the cleanest area to the most contaminated. Dispose of the wipe in the yellow trace waste container.
-
Rinsing : Moisten a new wipe with sterile water to rinse away any detergent residue, using the same unidirectional technique. Dispose of the wipe.
-
Disinfection/Deactivation : Using a fresh wipe, apply an appropriate decontaminant, such as a 10% bleach solution or 70% isopropyl alcohol, to the surface. Allow for the required contact time before wiping dry or allowing it to air dry completely.
-
Final Steps : Carefully doff all PPE, disposing of it as trace waste. Wash hands thoroughly with soap and water.
Visualized Workflow: Disposal of this compound
The following diagram illustrates the logical workflow for the proper segregation and disposal of waste generated during research with this compound.
Caption: Logical workflow for the segregation and disposal of cytotoxic laboratory waste.
References
Essential Safety and Operational Guide for Handling Anticancer Agent 95
This guide provides crucial safety and logistical information for the handling and disposal of Anticancer Agent 95, a potent cytotoxic compound. Adherence to these procedures is essential to minimize exposure risks and ensure a safe laboratory environment for researchers, scientists, and drug development professionals. The recommendations provided are based on established guidelines for handling hazardous and antineoplastic drugs.[1][2][3][4] It is imperative to consult the specific Safety Data Sheet (SDS) for this compound for any unique handling requirements.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is the primary barrier against exposure to this compound.[5] Personnel must receive training on the proper selection, use, and disposal of PPE. The required PPE varies based on the specific handling procedure, as detailed in the table below.
Table 1: Recommended PPE for Handling this compound
| Activity | Gloves | Gown | Eye/Face Protection | Respiratory Protection |
| Receiving & Unpacking | Double chemotherapy-tested gloves (ASTM D6978) | Not typically required if no leakage is suspected | Safety glasses | Not required unless the package is damaged |
| Preparation (in a Biological Safety Cabinet) | Double chemotherapy-tested gloves (ASTM D6978) | Disposable, solid-front gown made of polyethylene-coated polypropylene | Safety glasses or goggles | Not required if prepared in a certified Biological Safety Cabinet (BSC) |
| Administration | Double chemotherapy-tested gloves (ASTM D6978) | Disposable, solid-front gown | Safety glasses with side shields or a face shield | NIOSH-approved respirator (e.g., N95) if there is a risk of aerosolization outside of a BSC |
| Waste Disposal | Double chemotherapy-tested gloves (ASTM D6978) | Disposable, solid-front gown | Safety glasses or goggles | NIOSH-approved respirator if aerosolization is possible |
| Spill Cleanup | Double chemotherapy-tested gloves (industrial thickness >0.45mm) | Disposable, solid-front gown | Full face shield and safety goggles | NIOSH-approved respirator (e.g., N95 or higher) |
Operational Plans
Receiving and Unpacking
-
Inspect: Upon receipt, visually inspect the shipping container for any signs of damage or leakage.
-
Don PPE: Wear a single pair of chemotherapy-tested gloves.
-
Transport: Transport the agent in a sealed, leak-proof secondary container to the designated storage area.
Preparation
Preparation of this compound should occur in a designated area with restricted access, ideally within a certified Class II Biological Safety Cabinet (BSC) or a Compounding Aseptic Containment Isolator (CACI) to minimize aerosol exposure.
-
Don PPE: Wear double pairs of chemotherapy-tested gloves, an impermeable gown, and a face shield.
-
Surface Protection: Work on a disposable, plastic-backed absorbent pad to contain any minor spills.
-
Labeling: Clearly label all preparations with the agent's name, concentration, and date of preparation.
Administration
-
Verify: Confirm the drug and dosage with a second qualified individual before administration.
-
Don PPE: Wear double pairs of chemotherapy-tested gloves, an impermeable gown, and a face shield.
-
System Integrity: Ensure all connections in the administration set are secure to prevent leakage.
-
Priming: Prime IV tubing with a non-drug solution. If priming with the drug is necessary, do so into a sterile, contained receptacle.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
Table 2: Waste Disposal Guidelines
| Waste Type | Container | Disposal Protocol |
| Sharps (Needles, syringes, vials) | Puncture-resistant, leak-proof, labeled "Cytotoxic Waste" | Do not recap, bend, or break needles. Place directly into the sharps container. |
| Contaminated PPE (Gloves, gown, mask) | Yellow, sealable, labeled "Cytotoxic Waste" bag | All disposable PPE should be considered contaminated and disposed of immediately after use. |
| Grossly Contaminated Items (Spill cleanup materials) | Black, RCRA-regulated hazardous waste container | For items saturated with the anticancer agent. |
| Unused or Expired Agent | Original vial or designated hazardous waste container | Must be disposed of as hazardous chemical waste according to institutional and local regulations. |
Key Disposal Principles:
-
Do not mix cytotoxic waste with other waste streams.
-
All containers must be properly sealed and labeled.
-
Follow institutional and local regulations for the storage and pickup of hazardous waste.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the contamination and protect personnel. A cytotoxic spill kit should be readily accessible in all areas where the agent is handled.
-
Secure Area: Restrict access to the spill area.
-
Don PPE: Put on a full set of spill-response PPE, including a NIOSH-certified respirator.
-
Containment: Use a spill kit to contain and absorb the spill, working from the outer edge inward.
-
Decontamination: Clean the area with an appropriate deactivating agent (e.g., 2% sodium hypochlorite), followed by a neutral detergent and water.
-
Waste Disposal: Dispose of all cleanup materials as cytotoxic waste.
Visual Guides
The following diagrams illustrate key procedural workflows for handling this compound.
Caption: Workflow for PPE selection, use, and disposal.
Caption: Decision-making process for spill management.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
